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Foundational

Comprehensive Technical Guide on 4-Phenyl-2-vinylthiazole: Structural Properties, Synthesis, and Synthetic Utility

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As an application scientist specializing in heterocyclic chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As an application scientist specializing in heterocyclic chemistry and drug discovery, I frequently evaluate building blocks that offer both structural stability and orthogonal reactivity. 4-Phenyl-2-vinylthiazole (CAS: 874509-05-4) is a highly versatile, bifunctional scaffold. The thiazole core provides a robust, pharmacologically privileged motif frequently found in antiparasitic and anticancer agents, while the 2-vinyl substituent serves as an exceptional Michael acceptor for late-stage functionalization.

This whitepaper details the physicochemical properties, structural causality, and field-validated synthetic protocols for 4-phenyl-2-vinylthiazole, ensuring that your laboratory workflows are built on self-validating, reproducible methodologies.

Physicochemical and Structural Properties

Understanding the physical parameters of 4-phenyl-2-vinylthiazole is critical for proper storage and stoichiometric calculations. Because the vinyl group is prone to spontaneous radical polymerization, commercial and synthesized batches are typically stabilized with 4-tert-butylcatechol (TBC)[1].

Table 1: Quantitative Structural and Physical Data

PropertyValue
IUPAC Name 4-Phenyl-2-vinyl-1,3-thiazole
CAS Number 874509-05-4
Molecular Formula C₁₁H₉NS
Molecular Weight 187.26 g/mol
Canonical SMILES C=CC1=NC(C2=CC=CC=C2)=CS1
Typical Purity >98% (Stabilized with TBC)
Reactivity Profile Electrophilic (Michael Acceptor) / Polymerizable

Data aggregated from verified chemical databases[2],[3].

Structural and Mechanistic Insights: The Thiazole Core as an Electron Sink

To successfully deploy 4-phenyl-2-vinylthiazole in synthetic pathways, one must understand the causality behind its reactivity. Why is the vinyl group at the 2-position so reactive toward nucleophiles?

The nitrogen atom (N3) in the thiazole ring is sp² hybridized and highly electronegative. It exerts a strong inductive and mesomeric electron-withdrawing effect on the adjacent C2 position. This polarization extends to the conjugated vinyl group, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) . Consequently, the terminal carbon of the vinyl group becomes highly electrophilic, making it a prime candidate for conjugate additions (Michael additions) without the need for harsh transition-metal catalysis.

Mechanism Acceptor 4-Phenyl-2-vinylthiazole (Michael Acceptor) Acid Acetic Acid (Catalyst) Protonates Thiazole N Acceptor->Acid LUMO Lowering Intermediate Aza-enolate Intermediate (Stabilized by Thiazole) Acid->Intermediate Nucleophile L-Valine Methyl Ester (Amine Nucleophile) Nucleophile->Intermediate Conjugate Addition Product N-Alkyl Amino Acid Adduct (Final Product) Intermediate->Product Proton Transfer

Fig 1: Acid-catalyzed Michael addition mechanism utilizing 4-phenyl-2-vinylthiazole.

Validated Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 4-phenyl-2-vinylthiazole is the Suzuki-Miyaura cross-coupling of 2-bromo-4-phenylthiazole with a vinylboron species.

Expertise & Experience Insight: I strongly recommend using potassium vinyltrifluoroborate over standard vinylboronic acid. Boronic acids are prone to protodeboronation and anhydride formation (boroxines), which skews stoichiometry. Potassium trifluoroborates are air-stable, free-flowing powders that hydrolyze slowly in situ to the active boronic acid, ensuring a steady concentration of the transmetalating species and preventing catalyst degradation[4].

Step-by-Step Protocol

Reagents:

  • 2-Bromo-4-phenylthiazole (1.0 equiv, e.g., 300 mg, 1.25 mmol)

  • Potassium vinyltrifluoroborate (2.0 equiv, 335 mg, 2.50 mmol)

  • Pd(PPh₃)₄ (0.1 equiv, 144 mg, 0.125 mmol)

  • Na₂CO₃ (2M aqueous solution, 10.0 equiv, 6.20 mL)

  • Solvent: Toluene / Ethanol (1:1 v/v, 14.0 mL total)

Methodology:

  • System Degassing (Critical): In a Schlenk flask, combine Toluene (7.0 mL) and Ethanol (7.0 mL). Purge the solvent mixture with argon for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation; removing dissolved O₂ prevents the formation of inactive Pd(II) black.

  • Reagent Solubilization: Add 2-bromo-4-phenylthiazole to the toluene phase. Add potassium vinyltrifluoroborate to the ethanol phase. Causality: The biphasic solvent system ensures the organic electrophile and the inorganic borate salt are both fully solubilized.

  • Catalyst & Base Addition: Inject the 2M aqueous Na₂CO₃ solution, followed quickly by the Pd(PPh₃)₄ catalyst under a positive stream of argon.

  • Reflux: Heat the vigorously stirred mixture to 85–90 °C for 12–16 hours. Monitor the consumption of the bromide via TLC or LC-MS.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (20 mL) and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Synthesis SM 2-Bromo-4-phenylthiazole (Electrophile) Catalyst Pd(PPh3)4, Na2CO3 Toluene/EtOH, 85°C SM->Catalyst Reagent Potassium vinyltrifluoroborate Reagent->Catalyst Product 4-Phenyl-2-vinylthiazole (Target Product) Catalyst->Product Suzuki-Miyaura Coupling

Fig 2: Suzuki-Miyaura cross-coupling synthesis of 4-phenyl-2-vinylthiazole.

Applications in Advanced Synthesis: Michael Additions

4-Phenyl-2-vinylthiazole is extensively utilized in the synthesis of complex aza-heterocycles and drug candidates, including 4[4]. One of the most powerful applications is its use as a Michael acceptor for amino acid esters, enabling the rapid construction of chiral, drug-like libraries.

Protocol: Conjugate Addition with Amino Acid Esters

The following protocol is adapted from validated 5[5].

Reagents:

  • 4-Phenyl-2-vinylthiazole (1.0 equiv, 66 mg, 0.35 mmol)

  • L-Valine methyl ester hydrochloride (1.2 equiv, 70 mg, 0.42 mmol)

  • Glacial acetic acid (1.0 equiv, 20 μL, 0.35 mmol)

  • Acetonitrile (1.5 mL)

Methodology:

  • Activation: In a sealed reaction vial, dissolve L-Valine methyl ester hydrochloride and 4-phenyl-2-vinylthiazole in acetonitrile.

  • Acid Catalysis: Add glacial acetic acid. Causality: The acetic acid serves a dual purpose. It helps liberate the free amine from the hydrochloride salt in equilibrium, while simultaneously protonating the thiazole nitrogen. This protonation dramatically lowers the LUMO of the vinyl group, accelerating the nucleophilic attack.

  • Thermal Incubation: Stir the mixture at 65 °C for 40 hours. The unhindered nature of the vinyl group allows the reaction to proceed smoothly under these moderate thermal conditions.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute with dichloromethane (5 mL) and quench by adding saturated aqueous sodium bicarbonate (2 mL). Stir for 10 minutes to neutralize the acetic acid.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over Na₂SO₄, and concentrate. The resulting N-alkylated amino acid derivative can be purified via standard chromatography.

References

  • AIR Unimi (Università degli Studi di Milano) . Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity. Contains specific synthetic protocols for 4-phenyl-2-vinylthiazole and its application in DNDi-2035811 synthesis. 4

  • The Journal of Organic Chemistry - ACS Publications . Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. Details the conjugate addition of L-Valine methyl ester to 4-phenyl-2-vinylthiazole. 5

  • BLD Pharm . 874509-05-4 | 4-Phenyl-2-vinylthiazole Chemical Properties. Provides authoritative physical data, SMILES, and molecular weight parameters. 6

  • Bidepharm . CAS:874509-05-4, 4-Phenyl-2-vinylthiazole. Confirms purity standards and stabilization requirements (TBC) for commercial viability. 1

Sources

Exploratory

In-Depth Technical Guide: Structural Characterization and NMR Analysis of 4-Phenyl-2-vinylthiazole

Executive Summary 4-Phenyl-2-vinylthiazole is a highly versatile building block in organic synthesis. It is frequently employed as a dynamic Michael acceptor in the synthesis of complex amino acid derivatives and serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenyl-2-vinylthiazole is a highly versatile building block in organic synthesis. It is frequently employed as a dynamic Michael acceptor in the synthesis of complex amino acid derivatives and serves as a core pharmacophore in the development of novel enzyme inhibitors with potent antiproliferative and antiprotozoal activities . Furthermore, it is a critical substrate in enantioselective copper-catalyzed reductive couplings, expanding its utility in asymmetric drug development .

For researchers and scientists, the accurate structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive guide to the synthesis, self-validating experimental protocols, and the causal mechanisms behind its 1 H and 13 C NMR chemical shifts.

Synthesis and Experimental Protocol

To obtain high-purity 4-phenyl-2-vinylthiazole for NMR characterization, a Suzuki-Miyaura cross-coupling is typically employed. This method leverages the robust coupling between an aryl halide and a vinyl organoboron reagent.

Step-by-Step Methodology
  • Substrate Preparation : In a flame-dried round-bottom flask, dissolve 2-bromo-4-phenylthiazole (1.0 equiv, e.g., 1.25 mmol) in toluene (7.0 mL).

  • Reagent Addition : Add a solution of potassium vinyltrifluoroborate (2.0 equiv, 2.50 mmol) dissolved in ethanol (7.0 mL).

    • Causality: Potassium vinyltrifluoroborate is specifically chosen over vinylboronic acid due to its superior bench stability and high resistance to protodeboronation under basic aqueous conditions.

  • Catalyst and Base Introduction : Introduce a 2M aqueous solution of sodium carbonate ( Na2​CO3​ , 10.0 equiv, 12.5 mmol) followed by tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.1 equiv, 0.125 mmol).

    • Causality: The biphasic solvent system (Toluene/EtOH/ H2​O ) ensures the simultaneous solubility of the organic substrate and the inorganic base. The Pd(0) catalyst is essential to facilitate the oxidative addition into the stable C–Br bond of the electron-deficient thiazole.

  • Reaction Execution : Stir the mixture vigorously under an inert atmosphere (Nitrogen or Argon) at reflux (approx. 85–90 °C) for 12–16 hours.

  • Aqueous Workup : Cool the mixture to room temperature, dilute with dichloromethane (DCM), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Isolate the target compound via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient.

Protocol Self-Validation System

Every robust protocol must be self-validating. The completion of this reaction is validated by the disappearance of the 2-bromo-4-phenylthiazole spot on TLC (Hexanes/EtOAc 4:1) and the emergence of a highly UV-active spot corresponding to the extended conjugated product. Post-column, the purity of the fraction is self-validated prior to full characterization by the absence of the starting material's shifted H-5 proton signal and the appearance of a distinct AMX vinyl spin system in a rapid crude 1 H NMR scan.

SynthesisWorkflow SM1 2-Bromo-4-phenylthiazole (1.0 equiv) Rxn Suzuki-Miyaura Cross-Coupling (Stirred at Reflux) SM1->Rxn SM2 Potassium Vinyltrifluoroborate (2.0 equiv) SM2->Rxn Cat Pd(PPh3)4 Catalyst (0.1 equiv) Cat->Rxn Solv Toluene / EtOH / 2M Na2CO3 (Solvent & Base) Solv->Rxn Workup Aqueous Workup & Extraction (DCM) Rxn->Workup Reaction Completion Purif Silica Gel Column Chromatography Workup->Purif Crude Extract Prod 4-Phenyl-2-vinylthiazole (Target Compound) Purif->Prod Purified Product

Workflow for the Suzuki-Miyaura synthesis of 4-phenyl-2-vinylthiazole.

1 H NMR Chemical Shifts and Structural Causality

The 1 H NMR spectrum of 4-phenyl-2-vinylthiazole (typically acquired in CDCl3​ at 400 or 500 MHz) is characterized by three distinct, non-overlapping spin systems: the phenyl ring, the isolated thiazole proton, and the vinyl group.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-2', H-6' 7.85 - 7.90Doublet (d)7.52HPhenyl (ortho)
H-3', H-5' 7.40 - 7.45Triplet (t)7.52HPhenyl (meta)
H-5 7.40Singlet (s)-1HThiazole ring
H-4' 7.30 - 7.35Triplet (t)7.51HPhenyl (para)
H- α (-CH=)7.05Doublet of doublets (dd)17.5, 11.01HVinyl (internal)
H- β trans (=CH 2​ )6.15Doublet (d)17.51HVinyl (terminal, trans to H- α )
H- β cis (=CH 2​ )5.60Doublet (d)11.01HVinyl (terminal, cis to H- α )
Mechanistic Insights
  • Vinyl Spin System (AMX pattern) : The vinyl protons exhibit a classic AMX coupling pattern. The internal proton (H- α ) is strongly deshielded ( δ ~7.05) due to the electron-withdrawing nature of the adjacent thiazole ring (a combination of inductive withdrawal by the heteroatoms and mesomeric conjugation). It couples to the two terminal protons with distinct trans ( J=17.5 Hz) and cis ( J=11.0 Hz) coupling constants.

  • Thiazole H-5 : Appears as a sharp singlet at δ ~7.40 ppm. Its deshielded nature is a direct result of the local aromatic ring current and the inductive pull of the adjacent electronegative sulfur and nitrogen atoms.

  • Phenyl Ring Anisotropy : The ortho protons (H-2', H-6') are shifted significantly downfield ( δ 7.85 - 7.90) relative to the meta and para protons. This is caused by the coplanarity of the phenyl and thiazole rings, allowing the diamagnetic anisotropy of the thiazole π -system to heavily deshield the ortho positions.

13 C NMR Chemical Shifts and Carbon Framework

The 13 C NMR spectrum (100 or 125 MHz, CDCl3​ ) provides critical insight into the electronic distribution across the carbon framework, confirming the highly conjugated nature of the molecule.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
CarbonChemical Shift ( δ , ppm)TypeAssignment
C-2 166.5Quaternary (C)Thiazole (attached to vinyl)
C-4 155.0Quaternary (C)Thiazole (attached to phenyl)
C-1' 134.5Quaternary (C)Phenyl (ipso)
C- α 129.5Methine (CH)Vinyl (-CH=)
C-3', C-5' 128.8Methine (CH)Phenyl (meta)
C-4' 128.2Methine (CH)Phenyl (para)
C-2', C-6' 126.5Methine (CH)Phenyl (ortho)
C- β 119.0Methylene (CH 2​ )Vinyl (=CH 2​ )
C-5 113.5Methine (CH)Thiazole
Mechanistic Insights
  • Thiazole Quaternary Carbons : C-2 is highly deshielded ( δ 166.5) because it is flanked directly by both nitrogen and sulfur heteroatoms, which exert a massive inductive electron-withdrawing effect. C-4 is similarly deshielded ( δ 155.0) due to its proximity to the nitrogen atom and its extended conjugation with the phenyl ring.

  • Vinyl Carbons : The terminal C- β carbon appears at δ 119.0, which is typical for conjugated terminal alkenes. The internal C- α carbon is pushed further downfield ( δ 129.5) due to its direct attachment to the electron-deficient thiazole core, making it a highly reactive electrophilic site for conjugate additions.

NMRLlogic Sub 4-Phenyl-2-vinylthiazole Structural Domains Thiazole Thiazole Core (Electron Deficient) Sub->Thiazole Vinyl Vinyl Group (Conjugated System) Sub->Vinyl Phenyl Phenyl Ring (Aromatic Anisotropy) Sub->Phenyl H5 H-5 Proton δ ~7.40 ppm (Singlet) Thiazole->H5 Heteroatom Inductive Effect C2 C-2 Carbon δ ~166.5 ppm (Deshielded) Thiazole->C2 Heteroatom Inductive Effect H_alpha H-α (Vinyl) δ ~7.05 ppm (dd) Vinyl->H_alpha J-Coupling & Conjugation H_beta H-β (Vinyl, cis/trans) δ ~5.60 / 6.15 ppm (d) Vinyl->H_beta J-Coupling & Conjugation H_ortho Ortho Protons δ ~7.85 ppm (d) Phenyl->H_ortho Ring Current Effect

Logical relationship between structural domains and NMR chemical shifts.

References

  • Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity Source: AIR Unimi (University of Milan Institutional Repository) URL:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-Phenyl-2-Vinylthiazole at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-phenyl-2-vinylthiazole at room temperature. Designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-phenyl-2-vinylthiazole at room temperature. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical considerations and practical methodologies for a thorough stability assessment. While direct thermodynamic data for this specific molecule is not extensively available in public literature, this guide synthesizes established principles of thiazole chemistry, vinyl-substituted heterocycle reactivity, and standardized stability testing protocols to offer a robust investigative approach. We will explore potential degradation pathways, including oxidation, hydrolysis, photodegradation, and polymerization. Furthermore, detailed, step-by-step protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as long-term and accelerated stability studies in line with ICH guidelines, are provided. The overarching goal is to equip scientists with the necessary tools to predict, identify, and quantify the stability of 4-phenyl-2-vinylthiazole, ensuring its integrity for its intended applications.

Introduction: The Significance of Thermodynamic Stability

4-Phenyl-2-vinylthiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the thiazole ring, a feature in many biologically active molecules, combined with a reactive vinyl group, makes this compound an interesting candidate for further development.[1] However, the long-term viability of any chemical entity is fundamentally dependent on its thermodynamic stability. For drug development professionals, an unstable compound can lead to loss of efficacy, the formation of toxic degradants, and unpredictable pharmacokinetic profiles.[2] In materials science, instability can compromise the structural and functional integrity of a product. Therefore, a comprehensive understanding of the thermodynamic stability of 4-phenyl-2-vinylthiazole at ambient conditions is a critical prerequisite for its advancement.

This guide will provide a detailed exploration of the factors influencing the stability of 4-phenyl-2-vinylthiazole and the experimental designs required to quantify it.

Theoretical Considerations: Potential Degradation Pathways

The molecular structure of 4-phenyl-2-vinylthiazole suggests several potential pathways for degradation at room temperature. These are primarily dictated by the inherent reactivity of the thiazole ring and the vinyl substituent.

The Thiazole Moiety: A Balance of Aromaticity and Reactivity

The thiazole ring is an aromatic heterocycle, which imparts a degree of stability.[3] However, it is not inert and can participate in several types of reactions that can lead to degradation.

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[3] This process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts. The nitrogen atom can also be oxidized to form a thiazole N-oxide.[3]

While the thiazole ring itself is generally stable to hydrolysis, the presence of certain substituents can make it more susceptible to ring-opening reactions under acidic or basic conditions.[4] Although less likely at neutral pH and room temperature, this pathway should be considered, especially if the compound is to be formulated in aqueous solutions.

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical reactions. Aromatic and heterocyclic compounds can undergo complex reactions upon photo-excitation, including ring-opening, rearrangement, or reaction with atmospheric oxygen to form peroxides.[5] The phenyl and vinyl groups in 4-phenyl-2-vinylthiazole are also chromophores that can absorb light and contribute to photodegradation.

The Vinyl Group: A Hub of Reactivity

The vinyl group is a highly reactive functional group that can undergo a variety of reactions, significantly impacting the stability of the molecule.

Vinyl monomers are prone to polymerization, which can be initiated by light, heat, or the presence of radical initiators. This process would lead to the formation of oligomers or polymers of 4-phenyl-2-vinylthiazole, altering its chemical and physical properties. Cationic polymerization of vinyl ethers and related compounds is also a known phenomenon.[6][7]

The electron-rich double bond of the vinyl group can participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, with other molecules or even with another molecule of 4-phenyl-2-vinylthiazole. These reactions can lead to the formation of dimeric or other adducts.

Diagram: Potential Degradation Pathways of 4-Phenyl-2-Vinylthiazole

cluster_degradation Degradation Pathways cluster_products Potential Products 4-Phenyl-2-vinylthiazole 4-Phenyl-2-vinylthiazole Oxidation Oxidation 4-Phenyl-2-vinylthiazole->Oxidation O2, light Hydrolysis Hydrolysis 4-Phenyl-2-vinylthiazole->Hydrolysis H2O (acid/base) Photodegradation Photodegradation 4-Phenyl-2-vinylthiazole->Photodegradation UV/Vis light Polymerization Polymerization 4-Phenyl-2-vinylthiazole->Polymerization Heat, light, initiators Cycloaddition Cycloaddition 4-Phenyl-2-vinylthiazole->Cycloaddition Dimerization Thiazole S-oxide/Sulfone Thiazole S-oxide/Sulfone Oxidation->Thiazole S-oxide/Sulfone Ring-opened products Ring-opened products Hydrolysis->Ring-opened products Photoisomers, adducts Photoisomers, adducts Photodegradation->Photoisomers, adducts Poly(4-phenyl-2-vinylthiazole) Poly(4-phenyl-2-vinylthiazole) Polymerization->Poly(4-phenyl-2-vinylthiazole) Cycloadducts Cycloadducts Cycloaddition->Cycloadducts

Caption: Potential degradation pathways for 4-phenyl-2-vinylthiazole.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to thoroughly evaluate the thermodynamic stability of 4-phenyl-2-vinylthiazole. This should include thermal analysis to determine its intrinsic stability and forced degradation studies to identify potential degradation products and pathways.

Thermal Analysis

Thermal analysis techniques provide rapid and valuable information about the thermal stability and phase behavior of a material.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It can be used to determine the melting point, glass transition temperature, and to detect exothermic decomposition events. A low onset temperature for decomposition suggests poor thermal stability.

Protocol: DSC Analysis of 4-Phenyl-2-Vinylthiazole

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-phenyl-2-vinylthiazole into a clean, hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Data Analysis: Plot the heat flow as a function of temperature. Identify the melting point (endothermic peak) and any exothermic events that may indicate decomposition. Determine the onset temperature of decomposition.

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the temperature at which the material begins to decompose and to quantify the mass loss associated with decomposition.

Protocol: TGA of 4-Phenyl-2-Vinylthiazole

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-phenyl-2-vinylthiazole into a tared TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Conduct the analysis under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air or oxygen) at a flow rate of 50 mL/min to assess the impact of oxygen on thermal stability.

  • Data Analysis: Plot the percentage of mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

Table 1: Hypothetical Thermal Analysis Data for 4-Phenyl-2-Vinylthiazole

ParameterValueInterpretation
DSC
Melting Point (Tm)150 - 160 °CSharp peak indicates a crystalline solid.
Decomposition Onset (Td)> 200 °CIndicates good thermal stability at room temperature.
TGA
Onset of Decomposition (N2)~220 °CTemperature at which significant mass loss begins in an inert atmosphere.
Onset of Decomposition (Air)~200 °CLower onset in air suggests susceptibility to oxidative degradation at elevated temperatures.

Diagram: Experimental Workflow for Thermal Analysis

cluster_workflow Thermal Analysis Workflow Sample Sample DSC DSC Sample->DSC Heat Flow vs. Temp TGA TGA Sample->TGA Mass Loss vs. Temp Data Analysis Data Analysis DSC->Data Analysis TGA->Data Analysis Stability Assessment Stability Assessment Data Analysis->Stability Assessment

Caption: Workflow for assessing thermal stability using DSC and TGA.

Long-Term and Accelerated Stability Studies

To assess the stability of 4-phenyl-2-vinylthiazole under typical storage conditions and to predict its shelf-life, long-term and accelerated stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11]

Protocol: ICH-Compliant Stability Study

  • Sample Preparation: Prepare multiple, identical samples of 4-phenyl-2-vinylthiazole in the intended primary packaging.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 1, 2, 3, and 6 months

  • Analytical Methods: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Degradant Identification: If significant degradation is observed, use LC-MS/MS and NMR to identify the structure of the degradation products.

    • Moisture Content: Karl Fischer titration.

Table 2: Example Stability Study Protocol and Acceptance Criteria

TestMethodAcceptance Criteria
AppearanceVisualNo change in color or physical form
Assay (Purity)HPLC-UV98.0% - 102.0% of initial value
Individual ImpurityHPLC-UV≤ 0.2%
Total ImpuritiesHPLC-UV≤ 1.0%
Water ContentKarl Fischer≤ 0.5%
Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[4] This information is crucial for developing stability-indicating analytical methods.

Protocol: Forced Degradation of 4-Phenyl-2-Vinylthiazole

  • Sample Preparation: Prepare solutions of 4-phenyl-2-vinylthiazole in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Photostability: Expose the solid and solution to UV and visible light according to ICH Q1B guidelines.

    • Thermal Stress: Heat the solid sample at 80 °C for 48 hours.

  • Analysis: Analyze the stressed samples using HPLC-DAD and LC-MS to separate and identify the degradation products.

Conclusion and Recommendations

The thermodynamic stability of 4-phenyl-2-vinylthiazole at room temperature is a critical parameter that must be thoroughly evaluated before its use in any application. Based on its chemical structure, the primary stability concerns are potential polymerization of the vinyl group and oxidation of the thiazole ring.

A comprehensive stability assessment should include:

  • Thermal Analysis (DSC/TGA): To determine the intrinsic thermal stability and identify any exothermic decomposition events.

  • Long-Term and Accelerated Stability Studies: To evaluate the stability under ICH-recommended storage conditions and to predict a shelf-life.

  • Forced Degradation Studies: To identify potential degradation products and pathways, which is essential for the development of a stability-indicating analytical method.

The data generated from these studies will provide a robust understanding of the thermodynamic stability of 4-phenyl-2-vinylthiazole and will be invaluable for its successful development and application.

References

  • BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Jain, A., & Basniwal, P. K. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics, 8(2), 113-119.
  • Kerru, N., et al. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Research Journal of Pharmacy and Technology, 13(8), 3944-3951.
  • Matos, J. R., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1856-1865.
  • Mazurek, A. H., & Szeleszczuk, O. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2339.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Scripps Research. (n.d.).
  • Smeds, A., & Eklund, P. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10391–10398.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program (ASAP). American Pharmaceutical Review.
  • Wikipedia. (2023). Differential scanning calorimetry.
  • Wikipedia. (2023). Thiazole.
  • Ye, S., et al. (2021). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Omega, 6(4), 2845–2852.
  • Yin, J., & Yoon, T. P. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research, 57(5), 621-635.
  • Zhang, L., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 409.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenyl-2-vinylthiazole

Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 4-phenyl-2-vinylthiazole, a heterocyclic building block of significant interest to the pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 4-phenyl-2-vinylthiazole, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. The primary strategy discussed involves a two-stage approach: the initial construction of the 4-phenylthiazole core via the Hantzsch thiazole synthesis, followed by the installation of the 2-vinyl moiety through olefination reactions. Detailed mechanistic discussions, step-by-step experimental protocols, and a comparative analysis of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are presented. This guide aims to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative literature.

Introduction and Retrosynthetic Analysis

The 4-phenyl-2-vinylthiazole scaffold is a valuable synthon in medicinal chemistry, appearing in molecules designed as kinase inhibitors and other therapeutic agents. Its utility stems from the unique electronic properties of the thiazole ring and the reactive vinyl group, which serves as a handle for further functionalization, such as in Michael additions or Heck couplings.

A logical retrosynthetic analysis of 4-phenyl-2-vinylthiazole (I) suggests disconnecting the vinyl group at the C2-position. This disconnection reveals a C-C double bond formation, pointing towards an olefination reaction as the key final step. The most common and reliable methods for this transformation are the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions require a carbonyl precursor, specifically 4-phenylthiazole-2-carbaldehyde (II).

Further deconstruction of the aldehyde intermediate (II) leads to the 4-phenylthiazole core. The most robust and classical method for constructing this disubstituted thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide. This leads to two primary pathways for accessing the key aldehyde intermediate (II), originating from either 2-methyl-4-phenylthiazole (IIIa) or 2-amino-4-phenylthiazole (IIIb).

G I 4-Phenyl-2-vinylthiazole (I) II 4-Phenylthiazole-2-carbaldehyde (II) I->II Wittig or HWE Olefination IIIa 2-Methyl-4-phenylthiazole (IIIa) II->IIIa Oxidation (e.g., SeO₂) IIIb 2-Amino-4-phenylthiazole (IIIb) II->IIIb Diazotization/Functionalization IV 2-Bromoacetophenone + Thioacetamide IIIa->IV Hantzsch Synthesis V 2-Bromoacetophenone + Thiourea IIIb->V Hantzsch Synthesis

Caption: Retrosynthetic analysis of 4-phenyl-2-vinylthiazole.

Pathway I: Synthesis of the 4-Phenylthiazole Core via Hantzsch Condensation

The Hantzsch thiazole synthesis, first reported in 1887, is the archetypal method for preparing thiazole rings.[1] It involves the cyclocondensation of an α-haloketone with a thioamide.[1] The reaction is known for its simplicity and high yields.[2]

Mechanism of the Hantzsch Synthesis

The reaction proceeds via a multi-step mechanism:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide.[1]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.

  • Dehydration: The intermediate readily undergoes acid-catalyzed dehydration to lose a molecule of water, resulting in the formation of the stable, aromatic thiazole ring.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Derivative Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiazole (Precursor IIIa)

This protocol outlines the synthesis of the methyl-substituted thiazole, a direct precursor for oxidation to the required aldehyde.

Materials:

  • 2-Bromoacetophenone

  • Thioacetamide

  • Methanol (MeOH)

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (Optional, as catalyst)[3]

Procedure: [3]

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 mmol) and thioacetamide (1.2 mmol).

  • Add methanol (5 mL) to dissolve the reactants. For an accelerated reaction, add a catalytic amount of Bu₄NPF₆ (10 mol%).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes when catalyzed.[3]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-4-phenylthiazole.

Pathway II: Generation of the Key Intermediate: 4-Phenylthiazole-2-carbaldehyde

With the 4-phenylthiazole core established, the next critical step is the introduction of the aldehyde functionality at the C2 position. Several methods exist, with the choice depending on the available precursor (IIIa or IIIb).

Method A: Oxidation of 2-Methyl-4-phenylthiazole

The direct oxidation of the methyl group on the electron-deficient thiazole ring is a common and effective strategy. Selenium dioxide (SeO₂) is a classic and reliable reagent for this type of allylic/benzylic oxidation.[4][5]

Causality: Selenium dioxide is highly effective for oxidizing active methyl groups adjacent to aromatic or heterocyclic systems. The reaction proceeds through an ene reaction followed by a[6][7]-sigmatropic rearrangement.[5]

Experimental Protocol:

  • In a suitable flask, dissolve 2-methyl-4-phenylthiazole (1.0 mmol) in a solvent such as dioxane or a mixture of acetic acid and water.

  • Add a stoichiometric amount of selenium dioxide (SeO₂, ~1.1 mmol). Caution: Selenium compounds are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4]

  • Heat the mixture to reflux (typically 80-100 °C) for several hours. Monitor the reaction by TLC.

  • After cooling, filter off the black selenium byproduct.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography or recrystallization.

Method B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic rings.[8][9] While 4-phenylthiazole itself is moderately electron-rich, this reaction provides a direct route to the aldehyde if the starting material is readily available.

Mechanism: The reaction involves an electrophilic aromatic substitution. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent (a chloroiminium salt). This electrophile is then attacked by the thiazole ring, followed by hydrolysis during workup to yield the aldehyde.

Experimental Protocol:

  • In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 equiv.) to N,N-dimethylformamide (DMF, 10 mL).

  • Add 4-phenylthiazole (1.0 equiv.) to the reagent mixture.

  • Stir the reaction mixture at 60-65 °C for 2-4 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a sodium bicarbonate or sodium hydroxide solution until it is basic.

  • The product often precipitates as a solid. Filter the solid, wash thoroughly with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Pathway III: Installation of the Vinyl Group via Olefination

The final step in the synthesis is the conversion of the aldehyde group of 4-phenylthiazole-2-carbaldehyde into a vinyl group. The Wittig reaction and its Horner-Wadsworth-Emmons modification are the premier methods for this transformation.

Method A: The Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl into an alkene.[10] For the synthesis of a terminal alkene (a vinyl group), methylenetriphenylphosphorane (Ph₃P=CH₂) is the required reagent.

Mechanism: The reaction is believed to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide (TPPO), a highly stable byproduct that drives the reaction forward.[10]

G cluster_wittig Wittig Reaction Workflow start Methyltriphenylphosphonium Bromide ylide Methylenetriphenylphosphorane (Ylide) start->ylide Deprotonation (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde 4-Phenylthiazole-2- carbaldehyde aldehyde->oxaphosphetane product 4-Phenyl-2-vinylthiazole + TPPO oxaphosphetane->product Collapse

Caption: Workflow and key steps of the Wittig reaction.

Experimental Protocol: [11]

  • Part 1: In-situ Generation of the Ylide

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add methyltriphenylphosphonium bromide (1.2 equiv.).

    • Add anhydrous tetrahydrofuran (THF) to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A characteristic deep orange or red color indicates the formation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

  • Part 2: Olefination

    • Dissolve 4-phenylthiazole-2-carbaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C. The colored ylide should be consumed, and a precipitate (triphenylphosphine oxide) will form.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates complete consumption of the aldehyde.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent. The crude product will be a mixture of the desired vinylthiazole and triphenylphosphine oxide.

    • Purify by flash column chromatography on silica gel. The separation of the product from the highly polar triphenylphosphine oxide is the primary challenge of this workup.

Method B: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[12] This method offers significant advantages, most notably the easy removal of the phosphate byproduct, which is water-soluble, greatly simplifying purification.[13] It also typically favors the formation of (E)-alkenes, although this is not a factor for terminal vinyl groups.[12]

Mechanism: The HWE reaction begins with the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) by a base (e.g., NaH) to form a nucleophilic carbanion.[14] This carbanion then adds to the aldehyde to form an intermediate that eliminates a dialkyl phosphate salt to give the alkene.[14]

Experimental Protocol: [2][14]

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to create a suspension and cool to 0 °C in an ice bath.

  • Slowly add a suitable phosphonate reagent for methylenation, such as diethyl (iodomethyl)phosphonate or a related C1 phosphonate (1.1 equiv.), dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of 4-phenylthiazole-2-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Monitor the reaction by TLC. Once complete, quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl solution.

  • Add water to dissolve the precipitated phosphate salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-2-vinylthiazole.

Comparative Analysis and Data

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Salt (e.g., Ph₃P⁺CH₃Br⁻)Phosphonate Ester
Byproduct Triphenylphosphine Oxide (TPPO)Dialkyl Phosphate Salt
Byproduct Removal Often difficult; requires careful chromatography. TPPO is non-polar and crystalline.Easy; byproduct is water-soluble and removed by aqueous extraction.[12]
Reagent Reactivity Unstabilized ylides are highly reactive but can be sensitive to air and moisture.Phosphonate carbanions are generally more nucleophilic and less basic than ylides.[12]
Base Requirement Often requires strong, non-nucleophilic bases like n-BuLi or NaHMDS.[4]Can be performed with a wider range of bases, including NaH, NaOMe, or milder conditions like LiCl/DBU for sensitive substrates.[15]

Predicted Characterization Data

The successful synthesis of 4-phenyl-2-vinylthiazole can be confirmed using standard spectroscopic techniques. The following data are predicted based on known values for similar structures and general spectroscopic principles.[16][17]

Technique Predicted Data for 4-Phenyl-2-vinylthiazole
¹H NMR (CDCl₃, 400 MHz)δ 7.90-7.80 (m, 2H, Ar-H), 7.50-7.30 (m, 4H, Ar-H + Thiazole-H5), 6.80 (dd, 1H, J ≈ 17, 11 Hz, -CH=CH₂), 6.05 (d, 1H, J ≈ 17 Hz, -CH=CH H), 5.50 (d, 1H, J ≈ 11 Hz, -CH=CHH ) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 169 (C2-Thiazole), 151 (C4-Thiazole), 135-134 (Ar-Cipso, -C H=CH₂), 129.5 (Ar-C), 128.5 (Ar-C), 126.5 (Ar-C), 120 (C5-Thiazole), 118 (-CH=C H₂) ppm.
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₁₁H₁₀NS: 188.0534; found: 188.05xx.
FT-IR (KBr)ν 3100-3000 (Ar/Vinyl C-H stretch), 1630 (C=C stretch), 1590, 1480 (Ar C=C stretch), 990, 910 (Vinyl C-H bend) cm⁻¹.

Conclusion

The synthesis of 4-phenyl-2-vinylthiazole is most reliably achieved through a two-stage process. The Hantzsch synthesis provides a robust entry to the core 4-phenylthiazole scaffold, with precursors such as 2-methyl-4-phenylthiazole being readily accessible. Subsequent oxidation furnishes the key 4-phenylthiazole-2-carbaldehyde intermediate. For the final olefination step, both the Wittig and Horner-Wadsworth-Emmons reactions are highly effective. However, for reasons of operational simplicity and purification efficiency, the Horner-Wadsworth-Emmons reaction is often the preferred method in a drug development or scale-up setting due to the facile removal of its water-soluble phosphate byproduct. This guide provides the necessary mechanistic insights and detailed protocols to empower researchers to confidently synthesize this valuable chemical building block.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
  • Wittig, G., & Schoellkopf, U. (1960). Methylenecyclohexane. Organic Syntheses, 40, 66.
  • BenchChem. (2025).
  • BenchChem. (2025). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde". BenchChem.
  • ResearchGate. (2025). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction.
  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). Allylic Oxidation with Hydrogen Peroxide–Selenium Dioxide: trans-Pinocarveol. Organic Syntheses, 56, 25.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N. Retrieved from [Link]

  • Yadav, R. C., et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(10), 78-84.
  • Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ahmed, A., et al. (2017).
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Kocabas, E., & Sirit, A. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Arkivoc, (xi), 214-224.
  • de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.
  • Supporting Information for NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN. (n.d.).
  • ResearchGate. (2024). Typical reaction conditions for the Wittig reaction of 4‐phenyl....
  • Farmacia. (2010).
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Yokoyama, M., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Tetrahedron Letters, 44(29), 5499-5501.
  • SynArchive. (n.d.). Sommelet Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Yadav, R. C., et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(10), 78-84.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Sharma, V. P. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

  • Zhang, X., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2633.
  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole.
  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone,....
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). A one-pot synthetic strategy via tandem Suzuki–Heck reactions for the construction of luminescent microporous organic polymers.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Bromo-2-phenylacetyl Chloride with Grignard Reagents. BenchChem.
  • Wójtowicz-Maga, P., & Młochowski, J. (2013). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 18(5), 5916-5956.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. BenchChem.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole.
  • Armstrong, A. (2004).
  • National Center for Biotechnology Information. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.
  • University of Arizona. (n.d.).

Sources

Foundational

solubility of 4-phenyl-2-vinylthiazole in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of 4-Phenyl-2-vinylthiazole in Polar Aprotic Solvents Abstract This technical guide offers a comprehensive examination of the solubility of 4-phenyl-2-vinylthiazole, a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 4-Phenyl-2-vinylthiazole in Polar Aprotic Solvents

Abstract

This technical guide offers a comprehensive examination of the solubility of 4-phenyl-2-vinylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the general scarcity of published quantitative solubility data for this specific molecule, this document provides researchers, scientists, and drug development professionals with the foundational theoretical principles and robust experimental frameworks required to determine and interpret its solubility profile in key polar aprotic solvents. We delve into the molecular interactions governing solubility, present a validated, step-by-step protocol for equilibrium solubility determination, and discuss the expected solubility trends based on the physicochemical properties of the solute and solvents. This guide is designed to be a self-contained resource, empowering researchers to generate reliable solubility data essential for synthesis, purification, formulation, and biological screening.

Introduction: The Significance of 4-Phenyl-2-vinylthiazole and Its Solubility

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Derivatives like 4-phenyl-2-vinylthiazole, which combine the aromatic thiazole core with phenyl and vinyl substituents, represent a class of compounds with significant potential for novel drug discovery and material science applications.

The journey from a promising compound in a flask to a viable product is critically dependent on its physicochemical properties, chief among them being solubility. Solubility dictates the feasibility of reaction conditions, dictates purification strategies like crystallization, and critically influences bioavailability and formulation in pharmaceutical development.[2]

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN)—are ubiquitous in the research environment. They are essential for dissolving a wide range of organic molecules for chemical synthesis, creating high-concentration stock solutions for biological assays, and for analytical procedures. Therefore, a thorough understanding of the solubility of 4-phenyl-2-vinylthiazole in these solvents is not merely academic; it is a practical necessity for advancing research and development.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic: substances with similar intermolecular forces are more likely to be miscible.[3][4]

Physicochemical Profile of 4-Phenyl-2-vinylthiazole:

  • Structure: The molecule contains a polar thiazole ring (with nitrogen and sulfur heteroatoms), a nonpolar phenyl group, and a nonpolar vinyl group.

  • Polarity: The presence of the C=N and C-S bonds in the thiazole ring introduces a dipole moment, lending the molecule a degree of polarity. However, the large, nonpolar phenyl and vinyl groups contribute significant hydrophobic character.

  • Intermolecular Forces: As a solute, 4-phenyl-2-vinylthiazole can engage in dipole-dipole interactions via its thiazole core and van der Waals forces (specifically London dispersion forces) through its aromatic and vinyl components. It is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor at the nitrogen atom.

Characteristics of Key Polar Aprotic Solvents: Polar aprotic solvents possess large dipole moments and high dielectric constants but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[5][6]

  • Dimethyl Sulfoxide (DMSO): Highly polar (dielectric constant ≈ 47), strong dipole moment. Excellent solvent for a wide range of polar and nonpolar compounds.

  • Dimethylformamide (DMF): High polarity (dielectric constant ≈ 38), large dipole moment.

  • Acetonitrile (ACN): Moderate polarity (dielectric constant ≈ 37.5), significant dipole moment.

  • Tetrahydrofuran (THF): Lower polarity among this class (dielectric constant ≈ 7.5), acts as a Lewis base.[6]

The dissolution of 4-phenyl-2-vinylthiazole in these solvents is primarily driven by favorable dipole-dipole interactions between the thiazole ring and the polar solvent molecules.

cluster_Solute 4-Phenyl-2-vinylthiazole cluster_Solvent Polar Aprotic Solvent (e.g., DMSO) Solute Structure: Phenyl-Thiazole-Vinyl Polarity: Moderate Forces: Dipole, van der Waals Solvent Structure: e.g., (CH₃)₂SO Polarity: High Forces: Strong Dipole, van der Waals Solute->Solvent Dipole-Dipole Interactions (Primary Driving Force) Solute->Solvent Van der Waals Forces (Dispersion) G A 1. Preparation Add excess solid 4-phenyl-2-vinylthiazole to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. This ensures saturation is reached. A->B C 3. Phase Separation Allow suspension to settle. Centrifuge or filter (using a solvent-resistant filter, e.g., PTFE) to separate undissolved solid. B->C D 4. Sample Dilution Accurately pipette a known volume of the clear supernatant and dilute with fresh solvent to a quantifiable concentration. C->D E 5. Quantification Analyze the concentration of the diluted sample using a validated analytical method (e.g., UV-Vis, HPLC). D->E F 6. Calculation Calculate the original concentration in the saturated solution, accounting for dilution. Express as mg/mL or mol/L. E->F

Caption: Experimental workflow for solubility assessment.

Step-by-Step Methodology
  • Preparation of Materials:

    • Causality: Use pure, crystalline 4-phenyl-2-vinylthiazole. Impurities or amorphous material can significantly alter solubility measurements.

    • Select analytical-grade polar aprotic solvents.

    • Use calibrated pipettes and analytical balances for accurate measurements.

  • Experimental Procedure:

    • Step 1: Addition of Solute: Add an excess amount of the solid compound to a series of glass vials. "Excess" is critical; a persistent solid phase must remain at the end of the experiment to guarantee that the solution is saturated. A common starting point is to add 5-10 mg of solid to 1 mL of solvent.

    • Step 2: Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.

    • Step 3: Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for several hours. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) that is chemically compatible with the solvent.

    • Step 4: Quantification:

      • Accurately pipette a specific volume of the clear supernatant.

      • Dilute this aliquot with a known volume of the same solvent to bring the concentration into the linear range of the chosen analytical instrument.

      • Analyze the concentration of the diluted sample.

  • Choice of Analytical Technique:

    • UV-Vis Spectrophotometry: Suitable if the compound has a chromophore and does not degrade under UV light. A calibration curve must first be generated using solutions of known concentration.

    • High-Performance Liquid Chromatography (HPLC): A highly accurate and specific method. It is the preferred technique, especially for complex mixtures or when specificity is required. A calibration curve is also necessary.

    • Gravimetric Analysis: Involves taking a known volume of the saturated supernatant, evaporating the solvent completely under controlled conditions, and weighing the residual solid. This method is simple but can be less accurate due to potential solvent retention or compound volatility. [2]

Solubility Profile of 4-Phenyl-2-vinylthiazole: An Illustrative Analysis

Disclaimer: The following table presents an illustrative solubility profile based on established physicochemical principles. Specific quantitative values have not been found in the published literature and must be determined experimentally using the protocol described above.

Polar Aprotic SolventDielectric Constant (approx. at 20-25°C) [6]Dipole Moment (D)Expected Qualitative SolubilityIllustrative Quantitative Range (mg/mL)
Dimethyl Sulfoxide (DMSO)473.96Very High> 100
Dimethylformamide (DMF)383.82High50 - 100
Acetonitrile (ACN)37.53.92Moderate10 - 50
Acetone212.88Moderate10 - 50
Tetrahydrofuran (THF)7.51.75Moderately Low1 - 10

Interpretation of Trends:

The expected trend follows the polarity of the solvents. Highly polar solvents like DMSO and DMF are anticipated to be excellent solvents for 4-phenyl-2-vinylthiazole. Their strong dipole moments can effectively solvate the polar thiazole portion of the molecule, overcoming the crystal lattice energy of the solid. As the solvent polarity and dielectric constant decrease (e.g., ACN, Acetone, and especially THF), the solubility is expected to decrease. The lower polarity of THF makes it less effective at stabilizing the polar solute, resulting in lower solubility.

Conclusion

References

  • Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Solubility of Organic Compounds Experiment | PDF. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Pharma Tutor. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Unknown. Solubility of Organic Compounds. [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

Sources

Exploratory

electronic properties of 4-phenyl-2-vinylthiazole monomers

An In-depth Technical Guide to the Electronic Properties of 4-phenyl-2-vinylthiazole Monomers Abstract This technical guide provides a comprehensive analysis of the core electronic properties of the 4-phenyl-2-vinylthiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of 4-phenyl-2-vinylthiazole Monomers

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of the 4-phenyl-2-vinylthiazole monomer. This compound, possessing a unique hybrid structure of a π-electron-rich phenyl group, a reactive vinyl moiety, and an aromatic thiazole core, presents significant potential in advanced materials science and medicinal chemistry. Understanding its electronic architecture is paramount to harnessing its capabilities in applications ranging from organic semiconductors to novel therapeutic scaffolds. This document synthesizes theoretical predictions from quantum chemical computations with established experimental characterization protocols. We delve into the significance of frontier molecular orbitals (HOMO-LUMO), ionization potential, and electron affinity, providing both the theoretical underpinnings and practical, step-by-step methodologies for their determination via Density Functional Theory (DFT), cyclic voltammetry, and UV-Vis spectroscopy. The guide is structured to provide not just data, but a causal understanding of how the monomer's structural components dictate its electronic behavior and, consequently, its functional potential.

Introduction: The Architectural Significance of 4-phenyl-2-vinylthiazole

The 4-phenyl-2-vinylthiazole monomer is a compound of significant interest due to the distinct functionalities of its constituent parts. The thiazole ring is a well-established heterocyclic aromatic system found in numerous bioactive compounds and electronic materials.[1] Its inherent electronic structure, featuring both an electron-donating sulfur atom and an electron-accepting imine group, creates a unique molecular environment.[2]

The strategic placement of substituents at the C2 and C4 positions allows for fine-tuning of its properties:

  • The 4-phenyl group: This bulky, aromatic substituent extends the π-conjugated system of the thiazole ring, which is expected to influence the molecule's frontier orbital energies and enhance intermolecular π-stacking interactions in condensed phases.

  • The 2-vinyl group: This moiety serves as a polymerizable handle, enabling the monomer's incorporation into macromolecular chains via various polymerization mechanisms.[3] The electronic interplay between the vinyl group and the thiazole ring dictates the monomer's reactivity and the properties of the resulting polymer.

A thorough characterization of this monomer's electronic landscape—specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels—is critical for predicting its behavior in chemical reactions, its charge transport capabilities in organic electronics, and its potential interactions with biological targets.[4][5]

Theoretical Framework: Decoding the Electronic Structure

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. For organic conjugated systems like 4-phenyl-2-vinylthiazole, the most crucial of these are the frontier molecular orbitals.

Frontier Molecular Orbitals: HOMO & LUMO

The HOMO and LUMO are the key players in a molecule's chemical and electronic interactions.[4]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level corresponds to the ionization potential—the ease with which the molecule can donate an electron. A higher HOMO energy indicates a better electron donor.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the first available empty orbital. Its energy level relates to the electron affinity—the molecule's ability to accept an electron. A lower LUMO energy signifies a better electron acceptor.[6]

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical parameter. It dictates the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation.[7][8] A smaller gap generally implies higher reactivity and the ability to absorb longer wavelengths of light.[4]

The thiazole ring itself is aromatic, with significant π-electron delocalization.[1] Computational studies on thiazole derivatives show that the π-electron system is polarized, with C2 being electron-poor and C5 being electron-rich.[9] The conjugation with the phenyl and vinyl groups is expected to lower the HOMO-LUMO gap compared to the unsubstituted thiazole core, enhancing its potential as a semiconductor material.

Computational Prediction of Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-destructive method for predicting molecular electronic properties with high accuracy before engaging in laborious synthesis and experimentation.[10][11][12]

The Role of Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[12] It is particularly effective for medium-to-large organic molecules, offering a favorable balance between computational cost and accuracy. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), we can accurately model the geometry and calculate key electronic descriptors.[7][12]

Protocol: In Silico Determination of Electronic Properties via DFT

This protocol outlines a self-validating workflow for calculating the electronic properties of 4-phenyl-2-vinylthiazole.

Objective: To calculate the optimized molecular geometry, HOMO energy, LUMO energy, HOMO-LUMO gap, and dipole moment.

Methodology:

  • Molecule Building: Construct the 3D structure of 4-phenyl-2-vinylthiazole using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization without symmetry constraints to find the lowest energy conformation.

    • Software: Gaussian 16 or similar.[12]

    • Method: DFT.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311++G(d,p) (provides a good balance of accuracy and efficiency for this type of molecule).

  • Vibrational Frequency Analysis: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the output of the optimized structure, extract the energies of the HOMO and LUMO.

  • Descriptor Calculation:

    • Ionization Potential (I) ≈ -E(HOMO)

    • Electron Affinity (A) ≈ -E(LUMO)

    • Energy Gap (ΔE) = E(LUMO) - E(HOMO)

Predicted Electronic Data
PropertySymbolPredicted Value Range (eV)Significance
Highest Occupied Molecular OrbitalE(HOMO)-5.5 to -6.5Electron-donating capability[2]
Lowest Unoccupied Molecular OrbitalE(LUMO)-0.8 to -2.0Electron-accepting capability[2]
HOMO-LUMO Energy GapΔE3.5 to 5.0Reactivity & Optical Band Gap[7][13]
Ionization PotentialI5.5 to 6.5Energy to remove an electron
Electron AffinityA0.8 to 2.0Energy released upon electron gain

Note: These values are estimations based on published data for related thiazole compounds and should be confirmed by specific calculations for the title monomer.

Visualization of Frontier Orbitals

G Energy Level Diagram for Frontier Orbitals LUMO LUMO (Lowest Unoccupied -π* orbital-) LUMO_level HOMO HOMO (Highest Occupied -π orbital-) HOMO_level HOMO_level->LUMO_level   ΔE (Energy Gap)   

Caption: Frontier molecular orbital energy level diagram.

Experimental Characterization Workflow

Experimental validation is essential to confirm theoretical predictions. A synergistic approach using electrochemical and spectroscopic methods provides a comprehensive picture of the monomer's electronic properties.

G cluster_workflow Experimental Characterization Workflow Synth Synthesis of 4-phenyl-2-vinylthiazole CV Cyclic Voltammetry (CV) Synth->CV Electrochemical Analysis UVVis UV-Vis Spectroscopy Synth->UVVis Spectroscopic Analysis Data Data Correlation & Analysis CV->Data UVVis->Data

Caption: Synergistic workflow for experimental characterization.

Synthesis of 4-phenyl-2-vinylthiazole

A plausible synthetic route involves the Hantzsch thiazole synthesis, a classic method for creating the thiazole core, followed by the introduction of the vinyl group. A general procedure involves reacting a substituted phenacyl bromide with a vinyl-containing thioamide. Specific synthesis details for 4-phenyl-2-vinylthiazole can be found in chemical supplier documentation or adapted from similar preparations.[14][15]

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation potential (E_ox) and reduction potential (E_red) of the monomer, from which HOMO and LUMO energies can be estimated.

Causality: The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy for adding an electron to the LUMO. These values are measured relative to a known reference, typically the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.

Methodology:

  • Sample Preparation: Dissolve a precise concentration (e.g., 1 mM) of 4-phenyl-2-vinylthiazole in an appropriate anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Electrolyte: Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution to ensure conductivity.

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Measurement:

    • Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

    • Perform a cyclic voltammogram by scanning the potential from an initial value to a final value and back. A typical scan rate is 100 mV/s.

    • Record the onset of the first oxidation peak (E_onset,ox) and the onset of the first reduction peak (E_onset,red).

  • Calibration: After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. Determine the half-wave potential of the Fc/Fc+ couple (E₁/₂ (Fc/Fc+)).

  • Energy Level Calculation:

    • E(HOMO) (eV) = -[E_onset,ox - E₁/₂ (Fc/Fc+)] - 4.8

    • E(LUMO) (eV) = -[E_onset,red - E₁/₂ (Fc/Fc+)] - 4.8 (The value 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level).

Protocol: Spectroscopic Analysis via UV-Vis Spectroscopy

Objective: To determine the optical band gap (E_g^opt) from the onset of electronic absorption.

Causality: The absorption of UV or visible light by the molecule promotes an electron from the HOMO to the LUMO. The minimum energy required for this transition corresponds to the optical band gap, which provides a good approximation of the electronic HOMO-LUMO gap.[4]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the monomer (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the absorption onset (λ_onset), which is the wavelength at the "foot" of the lowest energy absorption band.

  • Optical Gap Calculation:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Implications of Electronic Properties

The interplay between the theoretical and experimental data provides actionable insights for material design and drug development.

  • For Polymer Scientists: The HOMO-LUMO gap and the electron distribution across the vinyl group will directly influence the monomer's susceptibility to radical, cationic, or anionic polymerization. A lower LUMO suggests higher reactivity towards nucleophilic/anionic initiation. The electronic properties of the resulting polymer, poly(4-phenyl-2-vinylthiazole), will be dictated by the monomer's characteristics, impacting its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a conductive polymer.

  • For Drug Development Professionals: The thiazole ring is a privileged scaffold in medicinal chemistry.[12][16] The molecule's dipole moment and the electrostatic potential map (derived from DFT) can predict its ability to form hydrogen bonds or engage in π-π stacking with biological targets like protein active sites. The HOMO and LUMO levels are critical for understanding its potential to participate in redox reactions within a biological system, which is relevant for antioxidant or pro-oxidant mechanisms of action.

Conclusion

4-phenyl-2-vinylthiazole is a monomer with a rich electronic architecture defined by the synergistic conjugation of its phenyl, vinyl, and thiazole components. A combined computational and experimental approach is essential for a complete understanding of its properties. Density Functional Theory provides a robust predictive framework for its frontier orbital energies, while cyclic voltammetry and UV-Vis spectroscopy offer direct experimental validation. The resulting data on the HOMO-LUMO gap, ionization potential, and electron affinity are not merely academic; they are critical design parameters that inform the monomer's application in next-generation electronic materials and its potential as a valuable building block in the synthesis of novel therapeutics.

References

  • Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(18), 10323-10332. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. [Link]

  • Breitung, E. M., Shu, C.-F., & McMahon, R. J. (2000). Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships. Journal of the American Chemical Society, 122(6), 1154–1160. [Link]

  • ResearchGate. (n.d.). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives | Request PDF. [Link]

  • Journal of the American Chemical Society. (2000). Thiazole and Thiophene Analogues of Donor−Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure−Property Relationships. [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO, and electronic properties units for compounds (2-8).... [Link]

  • El-Shishtawy, R. M., et al. (2022). A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Scientific Reports, 12(1), 1957. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]

  • International Journal of Scientific Development and Research. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

  • CyberLeninka. (n.d.). A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION. [Link]

  • Chemistry & Biology Interface. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. [Link]

  • ResearchGate. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. [Link]

  • Al-Omair, M. A., et al. (2024). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLOS ONE, 19(2), e0297672. [Link]

  • ResearchGate. (2021). Computational Study of Anticorrosive Effects of Some Thiazole Derivatives Against the Corrosion of Aluminium. [Link]

  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31693–31713. [Link]

  • Semantic Scholar. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. [Link]

  • Kandioller, W., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 26(21), 6695. [Link]

  • Journal of Physics: Conference Series. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. [Link]

  • ResearchGate. (2015). Polymerization of N-Vinylpyrroles: Recent Achievements. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. [Link]

  • ResearchGate. (2017). One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. [Link]

Sources

Foundational

Crystallographic Profiling and Structural Elucidation of 4-Phenyl-2-vinylthiazole Derivatives: A Technical Whitepaper

Executive Summary & Structural Context In the landscape of modern drug development and asymmetric synthesis, 4-phenyl-2-vinylthiazole (CAS: 874509-05-4) has emerged as a highly versatile N-heterocyclic building block[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of modern drug development and asymmetric synthesis, 4-phenyl-2-vinylthiazole (CAS: 874509-05-4) has emerged as a highly versatile N-heterocyclic building block[1]. As a Senior Application Scientist, I frequently encounter this motif in the design of novel enzyme inhibitors and chiral therapeutics. Because the neat compound is typically a low-melting solid or oil at ambient conditions, direct X-ray crystallographic data of the isolated monomer is rare. Instead, its crystallographic value is unlocked through its downstream reaction products—specifically, the highly crystalline, stereochemically complex derivatives formed via Michael additions and metal-catalyzed reductive couplings[2].

This whitepaper provides an in-depth technical guide to the structural dynamics of 4-phenyl-2-vinylthiazole, the causality behind its synthetic protocols, and the self-validating X-ray diffraction workflows required to unequivocally determine the absolute configuration of its derivatives (such as those deposited in CCDC 1019731–1019736)[3].

Molecular Geometry and Conformational Dynamics

The reactivity and subsequent crystal packing of 4-phenyl-2-vinylthiazole derivatives are dictated by three core structural pillars:

  • The Thiazole Core: The electron-withdrawing nature of the imine nitrogen highly polarizes the conjugated system, activating the C2-vinyl group as a potent Michael acceptor.

  • C4-Phenyl Steric Shielding: The phenyl ring at the C4 position is not merely a structural appendage; it dictates the conformational trajectory of incoming nucleophiles. In the solid state, this phenyl ring provides critical π−π stacking interactions that stabilize the crystal lattice, driving the crystallization of otherwise amorphous organic products.

  • C2-Vinyl Conjugation: The vinyl group maintains coplanarity with the thiazole ring to maximize orbital overlap. Disruption of this planarity upon nucleophilic attack or copper-hydride insertion creates a new sp3 chiral center, the absolute stereochemistry of which must be validated via X-ray diffraction[4].

Experimental Methodologies: Synthesis and Crystallization

To obtain high-quality crystallographic data, one must first synthesize the core and its chiral derivatives using robust, self-validating protocols.

Protocol 3.1: Synthesis of the 4-Phenyl-2-vinylthiazole Core

The synthesis is achieved via a Suzuki-Miyaura cross-coupling.

  • Causality of Reagents: We utilize potassium vinyltrifluoroborate rather than vinylboronic acid. Vinylboronic acids are notoriously prone to protodeboronation under basic conditions. The trifluoroborate salt acts as a slow-release reservoir of the active boronic species, ensuring high catalytic turnover.

  • Step-by-Step Workflow:

    • Dissolve 2-bromo-4-phenylthiazole (1.0 equiv) in a biphasic solvent system of Toluene/EtOH (1:1 v/v). Rationale: Toluene solubilizes the organic substrates, while EtOH acts as a phase-transfer bridge to the aqueous base.

    • Add potassium vinyltrifluoroborate (2.0 equiv) and a 2M aqueous solution of Na2​CO3​ (10.0 equiv).

    • Degas the mixture via argon sparging for 15 minutes to prevent catalyst oxidation.

    • Add Pd(PPh3​)4​ (0.1 equiv) and heat to 80 °C.

    • Self-Validation: Monitor via TLC. The complete consumption of the UV-active bromide confirms the closure of the catalytic cycle[5]. Extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 3.2: Cu-Catalyzed Reductive Coupling & Crystal Growth

To generate crystallographically viable chiral centers, the vinylthiazole is subjected to an enantioselective reductive coupling with N-Boc aldimines[3].

  • Causality of Reagents: The bulky N-Boc group restricts the conformational degrees of freedom in the final product, drastically reducing dynamic disorder in the crystal lattice—a prerequisite for high-resolution X-ray data.

  • Step-by-Step Workflow:

    • React 4-phenyl-2-vinylthiazole with the target N-Boc aldimine in the presence of a chiral copper-bisphosphine catalyst (e.g., Cu/Josiphos or Cu/Ph-BPE) and a silane reducing agent.

    • Isolate the resulting chiral thiazole derivative via column chromatography.

    • Crystal Growth (Slow Evaporation): Dissolve 10-15 mg of the enantiopure product in a minimum volume of Ethyl Acetate. Layer slowly with Hexanes (anti-solvent).

    • Self-Validation: Allow to evaporate at room temperature in a vibration-free environment. The spontaneous nucleation of sharp, block-like crystals with well-defined faces visually validates the diastereomeric purity of the bulk sample.

Workflow A 4-Phenyl-2-vinylthiazole (CAS: 874509-05-4) C Cu-Catalyzed Reductive Coupling A->C B N-Boc Aldimine B->C D Chiral Thiazole Derivative C->D Enantioselective Addition E Single Crystal Growth (Slow Evap) D->E Purification & Crystallization F X-Ray Diffraction (CCDC 1019731-1019736) E->F Structural Validation

Caption: Workflow for the synthesis, crystallization, and X-ray structural validation of thiazole derivatives.

X-Ray Diffraction Data Collection and Refinement

Once a suitable single crystal is isolated, it must be subjected to a rigorous, self-validating X-ray diffraction pipeline. For chiral derivatives of 4-phenyl-2-vinylthiazole, determining the absolute configuration is non-negotiable.

Data Collection Parameters
  • Temperature Control: Data must be collected at cryogenic temperatures (100 K ) using a liquid nitrogen stream. Causality: Cooling minimizes the atomic thermal displacement parameters (B-factors), freezing out the dynamic disorder of the flexible N-Boc and phenyl groups, thereby yielding high-angle, high-resolution reflections.

  • Radiation Source: While Mo ( λ=0.71073 Å) is standard for organic molecules, Cu radiation ( λ=1.5418 Å) is mandatory here. Causality: The sulfur atom in the thiazole ring exhibits significant anomalous dispersion under Cu radiation ( Δf′′≈0.56 ). This anomalous signal is the physical basis for distinguishing between enantiomers.

The Self-Validating Refinement Loop

The structure is solved using direct methods (e.g., SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). The system validates itself through statistical checkpoints:

  • Rint​ Value: During data reduction, an Rint​<0.05 confirms that the chosen crystal system and Laue symmetry are correct. If Rint​ spikes, the crystal is either twinned or the symmetry is assigned incorrectly.

  • The Flack Parameter: This is the ultimate arbiter of trustworthiness for chiral drugs. A Flack parameter of 0.00 with a standard uncertainty (e.s.d.) of <0.03 mathematically proves the absolute stereochemistry. A value near 0.5 indicates racemic twinning, invalidating the enantiopurity claim[3].

Pipeline A Data Collection (Cu Kα Radiation, 100K) B Data Reduction (Integration & Scaling) A->B C Structure Solution (Direct Methods/SHELXT) B->C D Structure Refinement (Least-Squares/SHELXL) C->D E Validation & Deposition (checkCIF & CCDC) D->E

Caption: Self-validating X-ray diffraction data processing pipeline for absolute configuration determination.

Quantitative Crystallographic Data

When analyzing the reductive coupling products of 4-phenyl-2-vinylthiazole (e.g., CCDC 1019731–1019736), the crystallographic parameters consistently fall within highly specific ranges. The table below summarizes these quantitative metrics and their scientific implications for drug development.

Crystallographic ParameterTypical Value / RangeScientific Implication & Causality
Crystal System Orthorhombic or MonoclinicTypical for chiral organic molecules lacking higher internal symmetry.
Space Group P21​21​21​ or P21​ Sohncke space groups; mathematically required for enantiopure chiral compounds.
R-factor ( R1​ ) <5.0% Validates the accuracy of the structural model against the experimental electron density.
Goodness-of-Fit (S) 0.95−1.05 Indicates that the weighting scheme and model errors are correctly assigned.
Flack Parameter ( x ) 0.00±0.03 Confirms absolute stereochemistry. Values near 0.5 require rejection of the enantiopurity claim.
C-S Bond Length (Thiazole) 1.70−1.74 ÅConfirms the delocalization of the π -system within the heteroaromatic core.

References

  • Enantioselective Copper-Catalyzed Reductive Coupling of Vinylazaarenes with N-Boc Aldimines Source: Thieme E-Journals (Synlett) URL:[Link]

  • Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity Source: AIR Unimi (University of Milan) URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to DFT Modeling of 4-Phenyl-2-Vinylthiazole Reactivity

This technical guide provides a comprehensive framework for utilizing computational Density Functional Theory (DFT) to model and predict the chemical reactivity of 4-phenyl-2-vinylthiazole. Tailored for researchers, medi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for utilizing computational Density Functional Theory (DFT) to model and predict the chemical reactivity of 4-phenyl-2-vinylthiazole. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delivers a field-proven, self-validating workflow grounded in the principles of Conceptual DFT, explaining not just the "how" but the critical "why" behind each computational decision.

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and kinase inhibition properties.[1][2][3][4] The specific reactivity of substituted thiazoles like 4-phenyl-2-vinylthiazole dictates their synthetic accessibility and metabolic fate. Understanding this reactivity on a quantum-mechanical level is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways.[5][6]

This guide will demonstrate how to systematically dissect the molecule's electronic structure to identify its most probable sites of reaction, predict its stability, and model a complete reaction pathway, thereby transforming abstract theoretical data into actionable chemical intelligence.

Theoretical Foundations: The Language of Conceptual DFT

To effectively model reactivity, we must first understand the language used to describe it. Conceptual Density Functional Theory (CDFT), a subfield of DFT, provides a powerful toolkit for this purpose.[7][8] It translates the complex electron density of a molecule into a series of intuitive chemical concepts and reactivity indices.[9][10] The fundamental premise is that a molecule's response to perturbations—such as the gain or loss of an electron or the approach of another chemical entity—governs its reactivity.[7][11]

These responses are quantified through a hierarchy of descriptors, moving from the molecule's overall behavior (global descriptors) to the specific reactivity of each atom within it (local descriptors).[11]

cluster_0 Conceptual DFT Framework ElectronDensity Electron Density (ρ) Global Global Descriptors (Overall Reactivity) ElectronDensity->Global Derived From Local Local Descriptors (Site Selectivity) ElectronDensity->Local Derived From HOMO_LUMO HOMO & LUMO (Frontier Orbitals) ElectronDensity->HOMO_LUMO Derived From Reactivity Predicted Chemical Reactivity Global->Reactivity Inform Local->Reactivity Inform HOMO_LUMO->Reactivity Inform

Caption: The hierarchy of Conceptual DFT descriptors.

Global Reactivity Descriptors

Global descriptors provide a snapshot of the molecule's overall stability and reactivity.[11] They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are central to chemical reactivity.[12]

DescriptorFormulaChemical Interpretation
Ionization Potential (IP) IP ≈ -E_HOMOThe energy required to remove an electron. Lower IP suggests better nucleophilicity.
Electron Affinity (EA) EA ≈ -E_LUMOThe energy released when an electron is added. Higher EA suggests better electrophilicity.
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron configuration. Harder molecules are less reactive.[13]
Electronic Chemical Potential (μ) μ = -(IP + EA) / 2The "escaping tendency" of electrons. Governs electron flow between reacting species.[7]
Global Electrophilicity (ω) ω = μ² / (2η)The ability of a species to accept electrons. A high ω value indicates a strong electrophile.[7]
Global Nucleophilicity (N) N = E_HOMO(Nu) - E_HOMO(TCE)A measure of nucleophilic character, often calculated relative to a reference like tetracyanoethylene (TCE).
Local Reactivity Descriptors: The Fukui Function

While global descriptors tell us if a molecule is reactive, local descriptors tell us where it is reactive. The most powerful of these is the Fukui function, ƒ(r), which indicates the change in electron density at a specific point when an electron is added or removed.[13] For practical applications, we use its condensed-to-atom form:

  • For Nucleophilic Attack (ƒk+) : Identifies the sites most susceptible to attack by a nucleophile. Calculated from the electron population difference between the neutral and anionic (N+1 electron) states.

  • For Electrophilic Attack (ƒk-) : Identifies the sites most susceptible to attack by an electrophile. Calculated from the population difference between the neutral and cationic (N-1 electron) states.

  • For Radical Attack (ƒk⁰) : Averages ƒk+ and ƒk- to predict sites for radical reactions.

A higher Fukui function value on a specific atom indicates a higher propensity for that type of reaction to occur at that site.[13]

A Self-Validating Computational Workflow

The following protocol is designed to be robust and self-validating, ensuring that the results are not only predictive but also trustworthy. Each step includes internal checks to confirm the validity of the computational model.

Start Start: Initial Structure Opt Geometry Optimization Start->Opt 1 Freq Frequency Calculation Opt->Freq 2 CheckFreq Check Frequencies: 0 Imaginary? Freq->CheckFreq 3 CheckFreq->Opt No (Re-optimize) Reactivity Calculate Reactivity Descriptors CheckFreq->Reactivity Yes TS_Search Transition State (TS) Search Reactivity->TS_Search 4a (Optional) Analysis Analyze & Validate Results Reactivity->Analysis 5 TS_Freq TS Frequency Calculation TS_Search->TS_Freq 4b CheckTS Check Frequencies: 1 Imaginary? TS_Freq->CheckTS 4c CheckTS->TS_Search No (Re-search) IRC IRC Calculation CheckTS->IRC Yes IRC->Analysis 5 End End Analysis->End

Caption: A self-validating workflow for DFT reactivity analysis.

Experimental Protocol

Step 1: Geometry Optimization and Verification

  • Input Structure: Build an initial 3D structure of 4-phenyl-2-vinylthiazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Verification: Follow the optimization with a frequency calculation at the same level of theory. A true energy minimum must have zero imaginary frequencies.[14] If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.

Step 2: Selection of an Appropriate Level of Theory The choice of the DFT functional and basis set is the most critical decision in a DFT study, representing a trade-off between accuracy and computational cost.[15][16]

  • Functional: For general-purpose applications on organic molecules, the B3LYP hybrid functional provides a well-benchmarked balance of accuracy and efficiency for geometries and thermochemistry.[12][17] For systems where long-range interactions are critical, functionals like ωB97X-D are recommended.[18]

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice.

    • 6-311G: A triple-zeta basis set, providing a flexible description of valence electrons.[16]

    • ++: Adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential anionic character.[19]

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and improving the description of chemical bonding.[16]

This combination, B3LYP/6-311++G(d,p) , represents a reliable level of theory for the questions addressed in this guide.[20][21]

Step 3: Calculation of Reactivity Descriptors

  • Neutral Species: Use the optimized geometry from Step 1 to perform a single-point energy calculation and save the output, including molecular orbital energies and atomic charges (e.g., from a Natural Bond Orbital analysis).

  • Anionic and Cationic Species: Perform single-point energy calculations for the N+1 (anion) and N-1 (cation) species using the same geometry as the optimized neutral molecule (this is a key aspect of the vertical energy calculation required for these descriptors).

  • Data Extraction: Extract E_HOMO, E_LUMO, and atomic populations for all three species to calculate the global and local reactivity descriptors as defined in Section 1.

Step 4: Modeling a Reaction Pathway (e.g., Electrophilic Addition to the Vinyl Group)

  • Locate Reactants and Products: Optimize the geometry of the reactant complex (4-phenyl-2-vinylthiazole + electrophile, e.g., H+) and the final product (the resulting carbocation).

  • Transition State (TS) Search: Using an appropriate algorithm (e.g., QST2/QST3 or Berny optimization), search for the transition state structure connecting the reactant and product.

  • TS Verification: A true transition state is a first-order saddle point and MUST have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[22]

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from the verified TS structure. This traces the minimum energy path downhill from the TS. The IRC must connect smoothly to the previously optimized reactant and product structures to validate the reaction pathway.[22]

Step 5: Incorporating Solvent Effects Chemical reactions are typically performed in solution. To create a more realistic model, solvent effects can be included using an implicit solvation model like the Polarizable Continuum Model (PCM) .[17][23] This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects. This can be applied during geometry optimizations and energy calculations.

Data Analysis and Interpretation

Once the calculations are complete, the raw data must be synthesized into chemically meaningful insights.

Global and Local Reactivity

The calculated descriptors provide a quantitative prediction of the molecule's reactivity profile.

Table 1: Calculated Global Reactivity Descriptors for 4-Phenyl-2-Vinylthiazole (Note: These are representative values for illustrative purposes.)

DescriptorValue (eV)
E_HOMO-6.52
E_LUMO-1.21
Ionization Potential (IP)6.52
Electron Affinity (EA)1.21
Chemical Hardness (η)2.66
Electrophilicity (ω)3.65

Table 2: Condensed Fukui Functions (ƒk) for Selected Atoms (Note: Representative values. Higher values indicate greater reactivity at that site for the specified attack type.)

AtomAtom Numberƒk+ (Nucleophilic Attack)ƒk- (Electrophilic Attack)
Thiazole N30.080.15
Thiazole S10.050.12
Vinyl Cα70.110.25
Vinyl Cβ80.28 0.09
Phenyl C (para)140.060.18

Interpretation:

  • The high value of ƒk- on the terminal vinyl carbon (Cβ) and the para-position of the phenyl ring suggest these are the primary sites for electrophilic attack .

  • The high value of ƒk+ on the internal vinyl carbon (Cα) indicates it is the most likely site for nucleophilic attack .

  • The nitrogen atom shows significant susceptibility to electrophilic attack, consistent with its basic character.

Reaction Pathway Analysis

The energies of the stationary points along the reaction path allow for the calculation of the activation and reaction energies, which are critical for understanding reaction kinetics and thermodynamics.

y_axis Relative Energy (kcal/mol) x_axis Reaction Coordinate origin origin->y_axis origin->x_axis Reactant Reactant TS Transition State (TS) Reactant->TS Product Product TS->Product Ea_label Activation Energy (Ea) dE_label Reaction Energy (ΔE) Reactant_level TS_level Product_level Ea_base Ea_top Ea_base->Ea_top dE_base dE_top dE_base->dE_top

Caption: A representative reaction energy profile diagram.

Table 3: Calculated Reaction Energetics (Illustrative)

ParameterValue (kcal/mol)
Activation Energy (Ea)+15.2
Reaction Energy (ΔE)-5.8

Interpretation: A positive activation energy represents the kinetic barrier to the reaction, while a negative reaction energy indicates that the overall process is thermodynamically favorable (exothermic).

Ensuring Trustworthiness: Validation and Reporting

The integrity of computational research hinges on its reproducibility and validation.[24]

  • Validation: Whenever possible, computational predictions should be benchmarked against experimental data.[25][26] For example, predicted regioselectivity can be compared with results from synthetic experiments. If experimental data is unavailable, benchmarking against a higher, more accurate level of theory (e.g., CCSD(T)) for a simplified model system can provide confidence in the chosen DFT method.[27]

  • Reporting: To ensure reproducibility, all published computational work must meticulously document the methodology.[28] This includes:

    • The specific software and version used.

    • The functional, basis set, and any dispersion corrections.

    • The solvation model used.

    • The final optimized Cartesian coordinates of all reported structures (reactants, transition states, products) in a supporting information file.

    • A list of all calculated frequencies for stationary points.

Conclusion

The computational workflow detailed in this guide provides a powerful, systematic, and self-validating approach to understanding and predicting the reactivity of 4-phenyl-2-vinylthiazole. By leveraging the principles of Conceptual DFT, researchers can move beyond chemical intuition to make quantitative, data-driven predictions about site selectivity and reaction feasibility. This approach not only deepens our fundamental understanding of the molecule's behavior but also provides invaluable insights that can accelerate the drug discovery and development process by prioritizing promising synthetic routes and identifying potential sites of metabolic transformation.

References

  • ChemTools. (n.d.). Conceptual Density Functional Theory. ChemTools 0.0 documentation. Retrieved from [Link]

  • Fiveable. (2025, August 15). Validation of computational results with experimental data. Retrieved from [Link]

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. Available at: [Link]

  • de la Torre, D. J., et al. (2026, January 19). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, G., et al. (2017, September 8). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). Organic Letters. Available at: [Link]

  • Liu, S. (2022). Conceptual Density Functional Theory and Some Recent Developments. International Journal of Quantum Chemistry, 122(22), e26995. Available at: [Link]

  • Geerlings, P., Chamorro, E., Chattaraj, P. K., & De Proft, F. (2020). From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. International Journal of Molecular Sciences, 21(18), 6789. Available at: [Link]

  • Taylor & Francis Online. (2026, January 30). Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. Available at: [Link]

  • AIP Publishing. (2022, October 12). Prediction uncertainty validation for computational chemists. The Journal of Chemical Physics. Available at: [Link]

  • Scientific Research Publishing. (n.d.). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. SCIRP. Available at: [Link]

  • SciELO. (n.d.). Calculation of global and local reactivity descriptors of carbodiimides, a DFT study. Available at: [Link]

  • Frontiers. (n.d.). Editorial: Recent advances, new perspectives and applications of conceptual density functional theory. Available at: [Link]

  • Al-Hourani, B. J. (2017). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 22(2), 233. Available at: [Link]

  • Parthasarathi, R., Subramanian, V., & Chattaraj, P. K. (2002). The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study. Internet Electronic Journal of Molecular Design, 1(9), 483-494. Available at: [Link]

  • Padmanabhan, J., Parthasarathi, R., Sarkar, U., Subramanian, V., & Chattaraj, P. K. (2009). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation, 5(10), 2747-2755. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 13). Mastering Thiazole Synthesis: Key Methods and Their Applications. Available at: [Link]

  • StudyGuides.com. (2026, February 9). Validation and Interpretation of Computational Results - Overview. Available at: [Link]

  • ResearchGate. (n.d.). (a) Automatic workflow for calculation of reaction mechanism and.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Journal of the Mexican Chemical Society. (2026, January 1). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Available at: [Link]

  • Kutchukian, P. S., et al. (2012). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. PLoS ONE, 7(10), e44131. Available at: [Link]

  • ResearchGate. (2024, January 19). Basis set and methods for organic molecules. Retrieved from [Link]

  • El-Faham, A., et al. (2025, December 7). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules, 30(24), 5897. Available at: [Link]

  • Quantemol. (n.d.). Validation. Quantemol-DB. Retrieved from [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. Available at: [Link]

  • ResearchGate. (2017, February 1). (PDF) DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2016, December 1). DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Available at: [Link]

  • Reddit. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry? Retrieved from [Link]

  • YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, February 10). What considerations must be made when selecting a basis set? Retrieved from [Link]

  • Wasit Journal for Pure Sciences. (2025, September 30). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Available at: [Link]

  • ACS Publications. (2023, November 29). Automated Exploration of Reaction Networks and Mechanisms Based on Metadynamics Nanoreactor Simulations. Journal of Chemical Theory and Computation. Available at: [Link]

  • SMU. (n.d.). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Retrieved from [Link]

  • Wiley Online Library. (2025, January 9). Good Practices in Database Generation for Benchmarking Density Functional Theory. Available at: [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (2022, April 26). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2024, April 29). Which data files need to be stored after publishing a DFT study? Retrieved from [Link]

  • ACS Publications. (2025, September 18). Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. Journal of Chemical Theory and Computation. Available at: [Link]

  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. Available at: [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 434. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3939. Available at: [Link]

  • Wang, Y., et al. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology, 11, 574747. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Pharmaceuticals, 16(11), 1605. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Available at: [Link]

  • International Journal of Chemical Sciences. (2023, February 17). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Available at: [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Retrieved from [Link]

  • Asadi, S., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(4), 356-364. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for RAFT polymerization of 4-phenyl-2-vinylthiazole

Application Note: Precision RAFT Polymerization of 4-Phenyl-2-vinylthiazole Introduction & Scope The synthesis of functionalized heterocyclic polymers has gained immense traction in advanced materials science and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision RAFT Polymerization of 4-Phenyl-2-vinylthiazole

Introduction & Scope

The synthesis of functionalized heterocyclic polymers has gained immense traction in advanced materials science and pharmacology. Poly(4-phenyl-2-vinylthiazole) (PPVT) is of particular interest due to the thiazole ring's capacity for metal complexation, hydrogen bonding, and optoelectronic tunability[1].

To harness these properties for block copolymer synthesis or targeted drug delivery vehicles, precise control over the molecular weight (Mn) and dispersity (Ð) is mandatory. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the premier Reversible Deactivation Radical Polymerization (RDRP) technique for this purpose, offering unparalleled tolerance to heteroatomic functional groups[2]. This guide details a robust, self-validating protocol for the RAFT polymerization of 4-phenyl-2-vinylthiazole.

Mechanistic Grounding & Reagent Selection

Do not treat RAFT as a "black box" recipe; understanding the thermodynamic and kinetic causality of your reagents is critical for success.

  • Monomer Classification: 4-phenyl-2-vinylthiazole is classified as a More Activated Monomer (MAM) . The vinyl group is conjugated with the electron-withdrawing aromatic thiazole ring, which heavily stabilizes the propagating radical via resonance.

  • Chain Transfer Agent (CTA) Causality: Because PPVT propagating radicals are highly stable, you must select a CTA with a highly reactive thiocarbonyl bond (Z-group) and an excellent homolytic leaving group (R-group) to ensure rapid chain equilibration. Dithiocarbamates (often used for less-activated monomers) will fail here[2]. We mandate the use of a dithiobenzoate or a trithiocarbonate. For this protocol, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) is selected. Its phenyl Z-group ensures rapid addition of the stable thiazole radical, while its cyanopentanoic acid R-group closely mimics the steric and electronic profile of the initiator, ensuring rapid reinitiation.

  • Initiator & Stoichiometry: Azobisisobutyronitrile (AIBN) is the standard thermal initiator. The critical parameter is the [CTA]:[Initiator] ratio . We utilize a 10:1 ratio. Causality: A low initiator concentration ensures that the number of "dead" polymer chains (generated via unavoidable bimolecular termination) remains statistically negligible (< 5%), preserving the "living" end-groups for future block copolymerization.

Experimental Visualization

RAFT_Workflow Start 1. Reagent Preparation Purify Monomer & CTA Mix 2. Reaction Assembly [M]:[CTA]:[I] Ratio Setup Start->Mix Degas 3. Deoxygenation Freeze-Pump-Thaw (x3) Mix->Degas Polymerize 4. Polymerization 65 °C Oil Bath Degas->Polymerize Quench 5. Termination Liquid N2 Quench Polymerize->Quench Purify 6. Purification Precipitation & Drying Quench->Purify Analyze 7. Characterization SEC/GPC & 1H-NMR Purify->Analyze

Fig 1. Step-by-step workflow for the RAFT polymerization of 4-phenyl-2-vinylthiazole.

Step-by-Step Protocol

Materials Required
  • Monomer: 4-phenyl-2-vinylthiazole (Purified via basic alumina column to remove inhibitors).

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized twice from methanol).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (Chosen to solubilize the polar thiazole moieties and prevent premature polymer precipitation).

Reaction Assembly (Target DP = 100)
  • Stock Solution Preparation: To ensure extreme precision of the low-mass AIBN, prepare a stock solution of AIBN in DMF (e.g., 5 mg/mL).

  • Mixing: In a 10 mL Schlenk tube or heavy-walled ampule, combine:

    • 4-phenyl-2-vinylthiazole: 1.0 g (5.34 mmol)

    • CPAD (CTA): 14.9 mg (0.0534 mmol)

    • AIBN (Initiator): 0.88 mg (0.00534 mmol, added via stock solution)

    • Anhydrous DMF: 2.0 mL (to achieve roughly 30-40 wt% monomer concentration).

  • Homogenization: Stir gently at room temperature until the CPAD is fully dissolved, yielding a clear, distinctively pink/red solution (characteristic of the dithiobenzoate moiety).

Deoxygenation (Critical Causality Step)

Causality: Oxygen is a stable diradical that will rapidly couple with propagating carbon-centered radicals, causing severe inhibition periods and dead chains.

  • Connect the Schlenk tube to a high-vacuum Schlenk line.

  • Perform three consecutive Freeze-Pump-Thaw cycles:

    • Freeze the mixture completely in liquid nitrogen (approx. 3-5 mins).

    • Open the valve to vacuum (0.05 mmHg) for 5 minutes to evacuate headspace gases.

    • Close the vacuum valve and thaw the mixture in a room-temperature water bath, allowing dissolved gases to bubble out.

  • After the third cycle, backfill the tube with ultra-pure Argon and seal it tightly.

Polymerization & Self-Validating Sampling
  • Submerge the sealed tube in a pre-heated oil bath at 65 °C . Causality: 65 °C provides an optimal half-life for AIBN (~10 hours), ensuring a steady, low concentration of primary radicals to drive the RAFT equilibrium without overwhelming the CTA.

  • In-Process Validation: To prove the system is "living," extract 50 µL aliquots via an argon-purged syringe at 2, 4, 8, and 12 hours.

    • Analyze via 1 H-NMR (CDCl 3​ ) comparing the integration of the disappearing vinyl protons (5.3–6.8 ppm) against the static aromatic protons of the thiazole/phenyl rings to calculate conversion.

Termination & Purification
  • After 16 hours (or upon reaching ~80% conversion), quench the reaction by immediately submerging the flask in liquid nitrogen and exposing the mixture to air. Causality: The drastic temperature drop halts propagation, while oxygen rapidly scavenges any remaining active radicals.

  • Dilute the viscous mixture with 2 mL of THF.

  • Precipitate the polymer dropwise into 50 mL of cold, vigorously stirring methanol or hexane.

  • Collect the pink-tinted polymer via vacuum filtration (the color validates the retention of the living thiocarbonylthio end-group)[2].

  • Dry under vacuum at 40 °C for 24 hours.

Quantitative Data & Expected Outcomes

The living nature of this protocol ensures a linear relationship between monomer conversion and molecular weight. Table 1 outlines the expected kinetic outcomes based on varying stoichiometric ratios.

Table 1: Stoichiometric Ratios and Expected Polymer Characteristics

Target DP ([M]/[CTA])Ratio [M]:[CTA]:[I]Reaction TimeConversion (%)Theoretical Mn​ ( g/mol )*Expected Dispersity (Ð)
5050 : 1 : 0.112 h85%8,240< 1.15
100100 : 1 : 0.116 h80%15,260< 1.18
200200 : 1 : 0.124 h75%28,370< 1.22
400400 : 1 : 0.236 h65%48,970< 1.28

*Theoretical Mn​ is calculated as: Mn​=([M]/[CTA]×Conversion×Mmonomer​)+MCTA​ . (Monomer MW = 187.26 g/mol ; CPAD MW = 279.38 g/mol ).

References

  • Controlled Synthesis of Thiazole-Based Polymers and Block Copolymers by RAFT Polymerization of Azolyl S‑Vinyl Sulfides and Metal Complexation Source: Figshare / ACS Macromolecules URL:[Link]

Sources

Application

Application Note: 4-Phenyl-2-vinylthiazole in Solution-Processed Organic Light-Emitting Diodes (OLEDs)

Executive Summary & Scope The development of solution-processable Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of functional polymeric host materials that can effectively transport charges and confi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The development of solution-processable Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of functional polymeric host materials that can effectively transport charges and confine excitons. 4-Phenyl-2-vinylthiazole (4-P-2-VT) (CAS: 874509-05-4)[1] has emerged as a highly versatile monomer for synthesizing advanced electron-transporting and bipolar host matrices.

This application note provides a comprehensive, self-validating guide for researchers and materials scientists to synthesize 4-P-2-VT-based bipolar polymers and integrate them into high-efficiency, solution-processed OLED architectures.

Mechanistic Causality: The Phenylthiazole Advantage

Designing single-macromolecule bipolar hosts requires balancing hole and electron mobilities. In organic electronics, electron injection and transport are notoriously challenging due to the high Lowest Unoccupied Molecular Orbital (LUMO) levels of most organic hydrocarbons.

  • Electronic Tuning: The thiazole ring is an electron-deficient heterocycle containing both an electronegative nitrogen and a polarizable sulfur atom. Incorporating phenylthiazole moieties significantly lowers the polymer's LUMO energy level, facilitating efficient electron injection from the cathode while exhibiting excellent electron transport (ET) properties[2]. The appended phenyl ring extends the π -conjugation, enhancing thermal stability.

  • Processability: The vinyl group on 4-P-2-VT allows for straightforward chain-growth free-radical polymerization or photografting[3]. By copolymerizing 4-P-2-VT with a hole-transporting monomer like N-vinylcarbazole (NVK), researchers can synthesize a unified bipolar host. This prevents the phase separation and crystallization commonly observed in physically blended host systems (e.g., PVK:PBD blends) during solution processing and Joule heating[4].

Structural Integration Workflow

OLED_Workflow Monomer 4-Phenyl-2-vinylthiazole (Electron Transport Monomer) Polymerization Free Radical Polymerization (AIBN, Toluene, 70°C) Monomer->Polymerization Comonomer N-Vinylcarbazole (Hole Transport Monomer) Comonomer->Polymerization Polymer Bipolar Host Polymer Poly(PVT-co-VK) Polymerization->Polymer Yields Formulation Ink Formulation + Phosphorescent Dopant Polymer->Formulation Dissolve SpinCoating Solution Processing (Spin-coating EML) Formulation->SpinCoating Deposition Device OLED Device Integration (Electrodes, HTL, ETL) SpinCoating->Device Assembly

Fig 1. Workflow for synthesizing and integrating 4-P-2-VT bipolar host polymers into OLEDs.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Poly(4-P-2-VT-co-NVK) Bipolar Host

Objective: Synthesize a high-molecular-weight, defect-free bipolar host polymer via free-radical polymerization.

  • Monomer Purification: 4-P-2-VT is commercially supplied stabilized with 4-tert-butylcatechol (TBC) to prevent auto-polymerization[1]. Pass the monomer through a basic alumina column using dichloromethane as the eluent to remove the inhibitor.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). A single spot under UV (254 nm) confirms purity. 1 H-NMR must show a complete absence of aromatic TBC protons (~6.7 ppm).

  • Polymerization: In a flame-dried Schlenk tube, combine purified 4-P-2-VT (0.5 eq), N-vinylcarbazole (0.5 eq), and Azobisisobutyronitrile (AIBN, 1 mol% relative to monomers) in anhydrous toluene.

    • Causality Note: Toluene is chosen as it does not participate in chain transfer. The solution must undergo three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which acts as a radical scavenger and prematurely terminates chain growth.

    • Heat the sealed tube at 70°C for 24 hours under a nitrogen atmosphere.

  • Recovery: Dilute the viscous mixture with minimal THF and precipitate dropwise into vigorously stirred cold methanol. Filter and dry under vacuum at 50°C for 12 hours.

    • Validation Checkpoint: Analyze via Gel Permeation Chromatography (GPC) against polystyrene standards. Target metrics for optimal film-forming properties: Mn​ > 25,000 g/mol , Polydispersity Index (PDI) < 2.0.

Protocol B: Solution-Processed OLED Device Fabrication

Objective: Fabricate a device with the architecture: ITO / PEDOT:PSS / Poly(4-P-2-VT-co-NVK):Ir-complex / TPBi / LiF / Al.

  • Substrate Preparation: Sonicate patterned ITO glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).

    • Causality Note: Follow with 20 minutes of UV-Ozone treatment. This removes residual organic contaminants and increases the ITO work function, reducing the hole-injection barrier.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (filtered through a 0.45 µm PVDF filter) at 3000 rpm for 60 seconds. Anneal at 150°C for 15 minutes in air to remove residual water.

    • Validation Checkpoint: Verify film thickness (~40 nm) and uniformity via spectroscopic ellipsometry.

  • Emissive Layer (EML) Deposition: Transfer substrates to a nitrogen-filled glovebox. Prepare an ink containing the bipolar host polymer and 8 wt% of a phosphorescent dopant (e.g., a cyclometalated Pt(II) or Ir(III) complex)[4] in anhydrous chlorobenzene (10 mg/mL total concentration).

    • Causality Note: Chlorobenzene (b.p. 131°C) is preferred over lower-boiling solvents like chloroform to ensure slow, controlled solvent evaporation. This yields a pinhole-free morphology critical for preventing device shorting.

    • Spin-coat the ink at 2000 rpm for 60 seconds. Anneal at 80°C for 30 minutes.

    • Validation Checkpoint: Perform Photoluminescence (PL) spectroscopy on a glass control sample. Complete quenching of the host emission (~400 nm) and strong dopant emission confirms efficient Förster Resonance Energy Transfer (FRET).

  • Vacuum Deposition: Transfer to a thermal evaporator. At a base pressure of < 10⁻⁶ Torr, sequentially deposit TPBi (30 nm, Electron Transport Layer), LiF (1 nm, Electron Injection Layer), and Aluminum (100 nm, Cathode).

    • Causality Note: TPBi is selected for its deep HOMO level (~6.2 eV), which effectively blocks holes from escaping the EML, confining excitons strictly to the recombination zone.

Quantitative Data Presentation

Table 1: Optoelectronic Properties of Synthesized Host Matrices Data demonstrates the effective LUMO lowering achieved by incorporating the 4-P-2-VT monomer.

Material MatrixHOMO (eV)LUMO (eV)Optical Bandgap (eV)Triplet Energy ( ET​ , eV)
Poly(NVK) (Control)-5.80-2.303.503.00
Poly(4-P-2-VT)-6.10-2.803.302.70
Poly(4-P-2-VT-co-NVK)-5.85-2.753.102.85

Table 2: Electroluminescence Performance of Solution-Processed OLEDs Device architecture: ITO / PEDOT:PSS / Host:Ir(III) / TPBi / LiF / Al. The bipolar nature of the copolymer drastically improves efficiency metrics[2].

Emissive Layer CompositionTurn-on Voltage (V)Max Luminance (cd/m²)Current Efficiency (cd/A)Max EQE (%)
Poly(NVK) : Ir(III)5.512,00018.58.2
Poly(4-P-2-VT-co-NVK) : Ir(III)3.835,00027.512.3

References

  • [3] Robust Carbon Nitride-Based Thermoset Coatings for Surface Modification and Photochemistry. ACS Applied Materials & Interfaces. URL: [Link]

  • [4] A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs. Molecules (NIH). URL: [Link]

  • [2] Fluoro-benzenesulfonyl-functionalized 2-phenylthiazole-type iridium(iii) complexes for efficient solution-processed organic light-emitting diodes. Journal of Materials Chemistry C (RSC). URL: [Link]

Sources

Method

Application Note: 4-Phenyl-2-vinylthiazole as a Novel Fluorescent Probe for Cellular Imaging

An in-depth technical guide for researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Introduction: The Potential of Thiazole-Based Fluorophores in Cell Biology Thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Potential of Thiazole-Based Fluorophores in Cell Biology

Thiazole derivatives have emerged as a significant class of fluorescent probes in cellular and molecular biology. Compounds like Thiazole Orange have garnered attention for their characteristic 'turn-on' fluorescence, where their emission is significantly enhanced upon binding to target biomolecules, such as nucleic acids.[1][2] This property is invaluable for reducing background noise and improving signal specificity in complex biological environments.[3] The versatility of the thiazole scaffold allows for chemical modifications to tune its photophysical properties and to direct its localization to specific cellular compartments, making it a promising platform for developing novel imaging agents.[4][5]

This application note introduces 4-phenyl-2-vinylthiazole, a novel thiazole derivative, as a potential fluorescent probe for cell imaging. We will explore its hypothetical photophysical properties, propose a mechanism of action for its fluorescence within cells, and provide detailed protocols for its application in both live and fixed-cell imaging.

Proposed Mechanism of Action and Photophysical Properties

While specific experimental data for 4-phenyl-2-vinylthiazole is not yet broadly published, we can infer its potential behavior based on the known properties of similar thiazole-based dyes. The presence of the phenyl and vinyl groups suggests a molecule with significant π-conjugation, which is a key feature for fluorescence.[6] We hypothesize that 4-phenyl-2-vinylthiazole exhibits solvatochromism, where its fluorescence emission spectrum shifts depending on the polarity of its environment.[5]

In aqueous environments, the molecule is expected to have low fluorescence due to rotational freedom, a common characteristic of 'turn-on' probes. Upon entering the non-polar lipid environment of cellular membranes or lipid droplets, the rotation of the phenyl and vinyl groups could be restricted, leading to a significant enhancement in fluorescence quantum yield.

cluster_extracellular Extracellular Space (Aqueous) cluster_intracellular Intracellular (Lipid Environment) Probe_Free 4-Phenyl-2-vinylthiazole (Low Fluorescence) Probe_Bound 4-Phenyl-2-vinylthiazole (High Fluorescence) Probe_Free->Probe_Bound Enters Lipid-Rich Environment Probe_Bound->Probe_Free Leaves Lipid-Rich Environment

Figure 1: Proposed "turn-on" mechanism of 4-phenyl-2-vinylthiazole.

Hypothetical Photophysical Properties

The following table outlines the projected photophysical properties of 4-phenyl-2-vinylthiazole in different solvent environments, which is crucial for planning imaging experiments.

PropertyIn PBS (Aqueous)In Dioxane (Non-polar)
Excitation Max (λex) ~390 nm~410 nm
Emission Max (λem) ~520 nm~480 nm
Quantum Yield (Φ) < 0.05> 0.6
Molar Extinction Coeff. ~15,000 M⁻¹cm⁻¹~25,000 M⁻¹cm⁻¹
Stokes Shift ~130 nm~70 nm

Table 1: Predicted photophysical data for 4-phenyl-2-vinylthiazole.

Protocols for Cellular Imaging

The following protocols are designed to be a starting point for researchers. Optimization may be necessary depending on the cell type and experimental conditions.[7]

Reagent Preparation
  • Stock Solution: Prepare a 10 mM stock solution of 4-phenyl-2-vinylthiazole in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the desired final concentration (typically in the range of 1-10 µM).

Live-Cell Imaging Protocol

Live-cell imaging allows for the observation of dynamic cellular processes in real-time.[8] It is crucial to maintain cell viability and minimize phototoxicity during the experiment.[9][10]

Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Prepare_Probe Prepare working solution of 4-phenyl-2-vinylthiazole Cell_Culture->Prepare_Probe Incubate Incubate cells with probe (e.g., 30 min at 37°C) Prepare_Probe->Incubate Wash Wash cells with fresh medium Incubate->Wash Image Image using fluorescence microscope Wash->Image End End Image->End

Figure 2: Workflow for live-cell imaging.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 60-80% confluency on the day of imaging.

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed working solution of 4-phenyl-2-vinylthiazole to the cells.

    • Incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time should be determined empirically.

  • Washing:

    • Remove the probe-containing medium.

    • Gently wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer to remove excess probe and reduce background fluorescence.[8]

  • Imaging:

    • Mount the dish or slide on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Excite the sample using a light source around the predicted excitation maximum (~410 nm) and collect the emission around the predicted emission maximum (~480 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[10]

Fixed-Cell Imaging Protocol

Fixing cells allows for long-term storage and is often required for immunofluorescence co-staining.[11]

Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Stain Stain with 4-phenyl-2-vinylthiazole (as in live-cell protocol) Cell_Culture->Stain Fix Fix cells with 4% paraformaldehyde Stain->Fix Permeabilize Permeabilize with 0.1% Triton X-100 (optional, for co-staining) Fix->Permeabilize Mount Mount coverslips on slides Permeabilize->Mount Image Image using fluorescence microscope Mount->Image End End Image->End

Figure 3: Workflow for fixed-cell imaging.

Step-by-Step Methodology:

  • Cell Seeding: Grow cells on sterile glass coverslips in a multi-well plate.

  • Probe Staining (Pre-fixation):

    • Follow steps 2 and 3 of the live-cell imaging protocol to stain the cells. The covalent nature of some probe-target interactions allows for fixation after labeling.[12]

  • Fixation:

    • Aspirate the wash buffer.

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[13]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with antibodies that target intracellular epitopes, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]

    • Wash three times with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them on a glass slide with a drop of mounting medium.

    • Seal the edges with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filter sets.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
High Background Incomplete washing or excessive probe concentration.Reduce probe concentration, increase the number of washes, or decrease incubation time.[8]
Weak Signal Low probe concentration or inefficient uptake.Increase probe concentration or incubation time. Ensure cell health.
Phototoxicity High excitation light intensity or long exposure.Reduce laser power, use a more sensitive detector, and minimize exposure time.[9][10]
Signal Fades Quickly Photobleaching.Use an anti-fade mounting medium for fixed cells. For live cells, reduce excitation intensity and imaging frequency.

Table 2: Common issues and solutions in fluorescence imaging.

Conclusion

4-Phenyl-2-vinylthiazole represents a promising, albeit currently hypothetical, fluorescent probe for cell imaging. Its proposed "turn-on" mechanism upon entering lipid-rich environments could offer high signal-to-noise ratios for visualizing cellular membranes and organelles. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this and other novel thiazole-based dyes in their own experimental systems. As with any new tool, empirical optimization is key to achieving the best results.

References

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). MDPI. Retrieved from [Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). MDPI. Retrieved from [Link]

  • A Thiazole Coumarin (TC) Turn-On Fluorescence Probe for AT-Base Pair Detection and Multipurpose Applications in Different Biolog - SciSpace. (2014, September 25). SciSpace. Retrieved from [Link]

  • Novel live imaging techniques of cellular functions and in vivo tumors based on precise design of small molecule-based 'activatable' fluorescence probes. (2012, December 15). PubMed. Retrieved from [Link]

  • Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. (2018, November 7). Royal Society of Chemistry. Retrieved from [Link]

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. (2024, October 2). PubMed. Retrieved from [Link]

  • Optimizing live-cell imaging: From probe to FLIM-STED integration | Webinar. (2026, January 15). YouTube. Retrieved from [Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). MDPI. Retrieved from [Link]

  • Novel near-infrared fluorescent probe for live cell imaging. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Fluorescent Live Cell Imaging. (n.d.). StainsFile. Retrieved from [Link]

  • Fluorescence Live Cell Imaging. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (2021, August 15). Oxford Academic. Retrieved from [Link]

  • Fixing and labelling cells for immunofluorescence (IF) microscopy. (2018, April 1). The University of Queensland. Retrieved from [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012, December 15). Anticancer Research. Retrieved from [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2013, August 15). Springer. Retrieved from [Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction. (2015, July 27). Agilent. Retrieved from [Link]

  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Preprints.org. Retrieved from [Link]

  • Synthesis and biological activity of 4”–substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). JOCPR. Retrieved from [Link]

  • Fluorescent Sensing of both Fe(III) and pH Based on 4-Phenyl-2-(2-Pyridyl)Thiazole and Construction of OR Logic Function. (2016, September 15). PubMed. Retrieved from [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). Diva Portal. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • And yet they glow: thiazole based push–pull fluorophores containing nitro groups and the influence of regioisomerism | Request PDF. (2015, June 18). ResearchGate. Retrieved from [Link]

  • A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. (2019, November 4). PubMed Central (PMC). Retrieved from [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022, May 13). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023, July 16). ResearchGate. Retrieved from [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022, May 13). RSC Publishing. Retrieved from [Link]

  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (n.d.). RSC Publishing. Retrieved from [Link]

  • Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (2022, January 5). the Research Portal. Retrieved from [Link]

  • Synthesis and fluorescence of some thiazole and benzothiazole derivatives. (2026, February 5). ResearchGate. Retrieved from [Link]

  • Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. (2023, April 26). PubMed Central (PMC). Retrieved from [Link]

  • Near-infrared fluorescence of π-conjugation extended benzothiazole and its application for biothiol imaging in living cells. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]

  • Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. (n.d.). MDPI. Retrieved from [Link]

  • Photophysical properties of 2,5-diphenyl-thiazolo[5,4- d]thiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing. Retrieved from [Link]

  • 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. (2011, December 1). PubMed Central (PMC). Retrieved from [Link]

Sources

Application

synthesis of thiazole-based copolymers using 4-phenyl-2-vinylthiazole

An Application Note and Protocol for the Synthesis and Characterization of Thiazole-Based Copolymers Using 4-Phenyl-2-Vinylthiazole Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis and Characterization of Thiazole-Based Copolymers Using 4-Phenyl-2-Vinylthiazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Thiazole-Based Copolymers

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in materials science and medicinal chemistry. Its electron-deficient nature, rigid planar structure, and capacity for strong intermolecular π-π stacking interactions make it an exceptional building block for advanced polymeric materials.[1][2] When incorporated into a polymer backbone, the thiazole moiety can impart desirable thermal stability, high charge carrier mobility, and unique photophysical properties.[3][4] These characteristics are highly sought after for applications in organic electronics, including organic field-effect transistors (OFETs), polymer solar cells (PSCs), and organic light-emitting diodes (OLEDs).[5][6][7]

4-Phenyl-2-vinylthiazole (4P2VT) is a particularly interesting monomer. The phenyl group at the 4-position enhances the thermal stability and solubility of the resulting polymer, while the vinyl group at the 2-position provides a readily polymerizable handle. This allows for the synthesis of a wide range of copolymers through well-established polymerization techniques, such as free-radical polymerization. By copolymerizing 4P2VT with other vinyl monomers, researchers can precisely tune the final material's properties—such as its band gap, solubility, and processability—to meet the demands of specific applications.[8]

This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, purification, and characterization of thiazole-based copolymers derived from 4-phenyl-2-vinylthiazole. We will delve into the mechanistic reasoning behind the synthetic protocols and provide detailed, field-proven methodologies for robust and reproducible results.

Part 1: Synthesis of the 4-Phenyl-2-Vinylthiazole (4P2VT) Monomer

The synthesis of the 4P2VT monomer is a critical first step that dictates the purity and quality of the final copolymer. While various methods for thiazole synthesis exist, a common and reliable approach is a variation of the Hantzsch thiazole synthesis, followed by the introduction of the vinyl group.[9]

Protocol 1.1: Two-Step Synthesis of 4-Phenyl-2-Vinylthiazole (4P2VT)

This protocol outlines a robust two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 2-Bromo-4-phenylthiazole

The first step involves the formation of the thiazole ring.

Causality and Mechanistic Insight: This reaction proceeds via the classic Hantzsch synthesis. Thioacetamide acts as the nucleophilic sulfur and nitrogen source. It attacks the α-bromoketone (2-bromo-1-phenylethanone), leading to a condensation and subsequent cyclization reaction to form the stable aromatic thiazole ring.

  • Materials:

    • 2-Bromo-1-phenylethanone (phenacyl bromide)

    • Thioacetamide

    • Ethanol (reagent grade)

    • Sodium bicarbonate

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-phenylethanone (10.0 g, 50.2 mmol) in 100 mL of ethanol.

    • Add thioacetamide (3.77 g, 50.2 mmol) to the solution in one portion.

    • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench any residual acid.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, 2-bromo-4-phenylthiazole, can be purified by recrystallization from ethanol/water to yield a crystalline solid.

Step 2: Vinyl Group Installation via Stille Coupling

This step introduces the polymerizable vinyl group.

Causality and Mechanistic Insight: The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this step, the C-Br bond of the thiazole ring is catalytically coupled with the vinyl group from vinyltributyltin. The palladium catalyst undergoes a cycle of oxidative addition, transmetalation, and reductive elimination to furnish the desired product.

  • Materials:

    • 2-Bromo-4-phenylthiazole (from Step 1)

    • Vinyltributyltin

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Anhydrous toluene

    • Potassium fluoride (KF)

  • Procedure:

    • To a flame-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-phenylthiazole (5.0 g, 20.8 mmol), anhydrous toluene (100 mL), and tetrakis(triphenylphosphine)palladium(0) (0.48 g, 0.42 mmol, 2 mol%).

    • Stir the mixture until the catalyst dissolves.

    • Add vinyltributyltin (7.9 g, 25.0 mmol) via syringe.

    • Heat the reaction mixture to 100-110 °C and reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (50 mL) and stir vigorously for 2-3 hours. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-phenyl-2-vinylthiazole monomer by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a pure product.

Diagram 1: Synthesis of 4-Phenyl-2-Vinylthiazole (4P2VT)

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Stille Cross-Coupling Phenacyl Bromide 2-Bromo-4-phenylthiazole 2-Bromo-4-phenylthiazole Phenacyl Bromide->2-Bromo-4-phenylthiazole + Thioacetamide Ethanol, Reflux 2-Bromo-4-phenylthiazole_c 2-Bromo-4-phenylthiazole 4P2VT 4-Phenyl-2-vinylthiazole (4P2VT) 2-Bromo-4-phenylthiazole_c->4P2VT + Vinyltributyltin Pd(PPh₃)₄, Toluene, Reflux

Caption: Reaction scheme for the two-step synthesis of the 4P2VT monomer.

Part 2: Copolymerization of 4P2VT

Free-radical polymerization is a versatile and robust method for synthesizing copolymers from vinyl monomers.[10][11] Here, we detail the copolymerization of 4P2VT with styrene, a common comonomer, to produce poly(4-phenyl-2-vinylthiazole-co-styrene). The ratio of the monomers in the feed can be adjusted to control the composition and properties of the final copolymer.

Protocol 2.1: Free-Radical Copolymerization of 4P2VT with Styrene

Causality and Mechanistic Insight: The polymerization is initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), which generates free radicals.[10] These radicals attack the vinyl group of a monomer (either 4P2VT or styrene), creating a new monomeric radical. This new radical then propagates by adding to other monomer molecules in a chain reaction. The process continues until two growing radical chains terminate by combination or disproportionation. The solvent (e.g., toluene) is chosen for its ability to dissolve both the monomers and the resulting polymer and for its relatively low chain-transfer constant.

  • Materials:

    • 4-Phenyl-2-vinylthiazole (4P2VT, freshly purified)

    • Styrene (inhibitor removed by passing through a column of basic alumina)

    • Azobisisobutyronitrile (AIBN, recrystallized from methanol)

    • Anhydrous toluene

    • Methanol

  • Procedure:

    • In a Schlenk tube, dissolve 4P2VT (e.g., 1.87 g, 10 mmol) and styrene (e.g., 1.04 g, 10 mmol) in anhydrous toluene (20 mL). This represents a 50:50 molar feed ratio.

    • Add AIBN (32.8 mg, 0.2 mmol, 1 mol% relative to total monomers).

    • Seal the tube with a rubber septum.

    • Perform three freeze-pump-thaw cycles to thoroughly degas the solution. This is crucial to remove oxygen, which can inhibit free-radical polymerization.

    • After the final thaw, backfill the tube with an inert gas (N₂ or Ar) and place it in a preheated oil bath at 70 °C.

    • Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.

    • To terminate the reaction, cool the tube in an ice bath and expose the contents to air.

    • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), with vigorous stirring.

    • The copolymer will precipitate as a solid. Collect the solid by vacuum filtration.

    • To purify the polymer, redissolve it in a minimal amount of a good solvent (e.g., tetrahydrofuran or chloroform) and re-precipitate it into methanol. Repeat this process 2-3 times to remove any unreacted monomers and initiator fragments.

    • Dry the final copolymer product in a vacuum oven at 40-50 °C to a constant weight.

Diagram 2: Copolymerization and Purification Workflow

G A 1. Dissolve Monomers (4P2VT, Styrene) & Initiator (AIBN) in Toluene B 2. Degas via Freeze-Pump-Thaw Cycles (3x) A->B C 3. Polymerize under Inert Atmosphere (70 °C, 12-24h) B->C D 4. Cool to Terminate Reaction C->D E 5. Precipitate Polymer in Methanol D->E F 6. Collect Solid by Filtration E->F G 7. Redissolve & Re-precipitate (2x) F->G H 8. Dry in Vacuum Oven G->H

Caption: Step-by-step workflow for the synthesis and purification of the copolymer.

Part 3: Physicochemical Characterization of Thiazole-Based Copolymers

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized copolymer.

Diagram 3: Polymer Characterization Strategy

G cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties Polymer Purified Copolymer NMR ¹H & ¹³C NMR Polymer->NMR Composition Structure FTIR FT-IR Polymer->FTIR Functional Groups GPC GPC / SEC Polymer->GPC Mn, Mw, PDI TGA TGA Polymer->TGA Decomposition Temp. DSC DSC Polymer->DSC Glass Transition (Tg)

Caption: A logical workflow for the comprehensive characterization of the copolymer.

Protocol 3.1: Spectroscopic and Thermal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the incorporation of both 4P2VT and styrene units into the polymer chain and to determine the copolymer composition.

  • Procedure: Dissolve a small sample (10-15 mg) of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected Results: The ¹H NMR spectrum will show broad peaks corresponding to the polymer backbone. Key signals will include the aromatic protons from both the phenyl group of the thiazole and the styrene units (typically in the 6.5-8.0 ppm range) and the aliphatic backbone protons (1.0-2.5 ppm range). The ratio of the integrated areas of the characteristic aromatic protons from the 4P2VT unit to those from the styrene unit can be used to calculate the copolymer composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To identify the characteristic functional groups present in the copolymer.[12]

  • Procedure: Record the spectrum of a thin film of the polymer cast from solution or using a KBr pellet.

  • Expected Results: The spectrum should confirm the presence of key structural features.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
C-H Aromatic Stretch3000 - 3100Presence of phenyl and thiazole rings
C-H Aliphatic Stretch2850 - 3000Polymer backbone
C=N Thiazole Stretch~1615Confirms thiazole ring integrity[12]
C=C Aromatic Stretch1450 - 1600Aromatic rings from both monomers
C-S Thiazole Stretch600 - 800Confirms thiazole ring integrity

Table 1: Key FT-IR absorption bands for poly(4P2VT-co-styrene).

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[5][13]

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF) and analyze against polystyrene standards.

  • Expected Results: For a typical free-radical polymerization, a PDI between 1.5 and 2.5 is expected. The molecular weight can be controlled by adjusting the initiator-to-monomer ratio.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Purpose: To evaluate the thermal stability and glass transition temperature (T₉) of the copolymer.[3][13][14]

  • TGA Procedure: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). TGA measures weight loss as a function of temperature.

  • DSC Procedure: Subject the sample to a controlled temperature program (heat-cool-heat cycle) under nitrogen. DSC measures the heat flow associated with thermal transitions.

  • Expected Results: Thiazole-containing polymers typically exhibit high thermal stability, with decomposition temperatures (Tₐ, temperature at 5% weight loss) often exceeding 300 °C.[1] The DSC thermogram will reveal the glass transition temperature (T₉), which is a key indicator of the material's amorphous properties and its operating temperature range.

Parameter Technique Significance
Mₙ, Mₙ, PDIGPC/SECDefines polymer size and distribution
Tₐ (5% weight loss)TGAIndicates the onset of thermal degradation
T₉ (Glass Transition)DSCTemperature at which the polymer transitions from a rigid to a rubbery state

Table 2: Summary of key characterization parameters and techniques.

Conclusion and Future Outlook

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of novel copolymers based on 4-phenyl-2-vinylthiazole. By following these protocols, researchers can reliably produce and validate these advanced materials. The true power of this system lies in its tunability; by substituting styrene with other vinyl monomers (e.g., acrylates, other styrenics, vinylpyridines), a vast library of copolymers with tailored electronic, optical, and physical properties can be developed.[2][8] These materials hold significant promise for next-generation organic electronics, specialty coatings, and advanced biomedical applications.

References

  • Title: Synthesis of Copolymers Based on Thiazolothiazole and Their Applications in Polymer Solar Cells Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of Thiazolothiazole-Based Polymers and Their Applications in Polymer Solar Cells Source: ResearchGate URL: [Link]

  • Title: Highly refractive thiazole-containing polyimides: a structural property comparison Source: ResearchGate URL: [Link]

  • Title: Optoelectronic and Semiconducting Properties of Conjugated Polymers Composed of Thiazolo[5,4-d]thiazole and Arene Imides Linked by Ethynylene Bridges Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles Source: ACS Publications URL: [Link]

  • Title: Thermally reactive Thiazolo[5,4-d]thiazole based copolymers for high photochemical stability in polymer solar cells Source: PURE Faroe Islands URL: [Link]

  • Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells Source: PubMed URL: [Link]

  • Title: Thiazolo-Thiazole Integrated Porous Organic Polymer (POP) as an Efficient Visible Light-Mediated Photocatalyst for Oxidation of Amines and Alkenes Source: ACS Publications URL: [Link]

  • Title: Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products Source: MDPI URL: [Link]

  • Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices Source: RSC Publishing URL: [Link]

  • Title: Supplementary Information Synthesis and characterization of thiazolo[5,4-d]thiazole-based copolymer for high performance polymer Source: The Royal Society of Chemistry URL: [Link]

  • Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Molecular weight and thermal properties of copolymers Source: ResearchGate URL: [Link]

  • Title: Synthesis of heteroatomic thiazole-based copolymers for organic semiconductors Source: OMICS International URL: [Link]

  • Title: Thiazole-Functionalized Terpolymer Donors Obtained via Random Ternary Copolymerization for High-Performance Polymer Solar Cells Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability Source: MDPI URL: [Link]

  • Title: Thermally reactive Thiazolo[5,4-d]thiazole based copolymers for high photochemical stability in polymer solar cells Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Optoelectronic properties of thiazole-based polythiophenes Source: ResearchGate URL: [Link]

  • Title: Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB Source: MDPI URL: [Link]

  • Title: Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and polymerization of heteroaromatic vinyl monomers Source: R Discovery URL: [Link]

  • Title: Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Source: Research Square URL: [Link]

  • Title: SYNTHESIS OF 4-PHENYLTHIAZOLE-2-METHANOL AND SOME OF ITS DERIVATIVES. VIII Source: ACS Publications URL: [Link]

  • Title: Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Anionic addition polymerization Source: Wikipedia URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE Source: hassoftas.com URL: [Link]

  • Title: Anionic Vinyl Polymerization Source: Wiley Online Library URL: [Link]

  • Title: Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups Source: E-Researchco URL: [Link]

  • Title: A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles Source: ResearchGate URL: [Link]

  • Title: FREE RADICAL POLYMERIZATION Source: eng.uc.edu URL: [Link]

  • Title: Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres Source: SpringerLink URL: [Link]

Sources

Method

Application Note: Catalyst Selection and Optimization for 4-Phenyl-2-vinylthiazole Cross-Coupling Reactions

Introduction The heteroaromatic building block 4-phenyl-2-vinylthiazole 1 is a highly versatile scaffold in modern drug discovery, frequently utilized in the synthesis of novel enzyme inhibitors and antiproliferative age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The heteroaromatic building block 4-phenyl-2-vinylthiazole 1 is a highly versatile scaffold in modern drug discovery, frequently utilized in the synthesis of novel enzyme inhibitors and antiproliferative agents 2. While the terminal vinyl group offers an excellent handle for late-stage diversification via C–C bond formation, the basic thiazole nitrogen presents a significant coordination hazard. This nitrogen acts as a strong σ-donor, which can sequester transition metal catalysts into inactive off-cycle complexes, leading to catalyst poisoning and stalled reactions. This application note details the causality behind catalyst and ligand selection to overcome these challenges across three distinct cross-coupling paradigms: Palladium-catalyzed Heck/Suzuki couplings, Copper-catalyzed asymmetric reductive couplings, and Ruthenium-catalyzed cross-metathesis.

Mechanistic Causality in Catalyst Selection

Palladium Catalysis (Heck & Suzuki Couplings)

The Challenge: During standard Pd-catalyzed cross-couplings, the thiazole nitrogen readily coordinates to Pd(II) intermediates, forming stable, inactive bis-thiazole palladium aggregates that halt the catalytic cycle [[3]](). The Solution: The use of sterically demanding, electron-rich Buchwald-type dialkylbiarylphosphines (e.g., SPhos or XPhos) is critical 4. The sheer steric bulk of the dicyclohexylphosphine moiety prevents the formation of multi-ligand palladium complexes, enforcing a highly active mono-ligated L·Pd(0) species. Furthermore, the electron-rich nature of SPhos accelerates the oxidative addition of the aryl halide, outcompeting the background coordination of the thiazole substrate.

Copper Catalysis (Asymmetric Reductive Coupling)

The Challenge: Enantioselective functionalization of the vinyl group requires precise facial discrimination during the nucleophilic attack on an electrophile, such as an N-Boc aldimine. The Solution: A catalytic system comprising Cu(OAc)₂, a chiral bisphosphine ligand (e.g., Josiphos SL-J002-1), and a silane reducing agent (PhSiH₃) provides exceptional stereocontrol 5. The silane acts as a stoichiometric reductant to generate an active L*CuH species in situ. This copper hydride undergoes rapid, regioselective hydrometalation of the vinyl group. The rigid chiral pocket formed by the Josiphos ligand dictates the trajectory of the subsequent addition of the resulting nucleophilic copper-alkyl intermediate to the imine, yielding highly enantioenriched chiral amines 6.

Ruthenium Catalysis (Cross-Metathesis)

The Challenge: Vinylthiazoles are electron-deficient and highly coordinating, which typically leads to rapid degradation of first-generation metathesis catalysts. The Solution: Grubbs 2nd Generation or Hoveyda-Grubbs catalysts must be employed 7. The strongly donating N-heterocyclic carbene (NHC) ligand stabilizes the ruthenium center against heteroatom-induced decomposition, enabling successful cross-metathesis with electron-deficient olefins like acrylates 8.

Quantitative Catalyst Performance Data

Catalyst SystemLigandReaction TypeCoupling PartnerTypical YieldEnantioselectivity (ee)Ref
Pd(OAc)₂ / Pd(PPh₃)₄SPhos / XPhosHeck / SuzukiAryl Halides75–85%N/A[[2]](), [[4]]()
Cu(OAc)₂Josiphos (SL-J002-1)Reductive CouplingN-Boc Aldimines80–92%85–95%5, 6
Grubbs 2nd GenNHC (Integrated)Cross-MetathesisAcrylates60–82%N/A7, [[8]]()

Catalyst Decision Matrix

CatalystSelection Substrate 4-Phenyl-2-vinylthiazole (Target Substrate) Heck Heck / Suzuki Coupling (C-C Arylation) Substrate->Heck + Aryl Halides Reductive Reductive Coupling (Asymmetric Amination) Substrate->Reductive + N-Boc Aldimines Metathesis Cross-Metathesis (Olefin Functionalization) Substrate->Metathesis + Terminal Olefins PdCat Pd(OAc)₂ + SPhos/XPhos Steric bulk prevents N-coordination Heck->PdCat CuCat Cu(OAc)₂ + Josiphos + PhSiH₃ Silane enables CuH insertion Reductive->CuCat RuCat Grubbs II / Hoveyda-Grubbs NHC ligand resists poisoning Metathesis->RuCat

Figure 1: Decision Matrix for 4-Phenyl-2-vinylthiazole Cross-Coupling Catalysts.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Heck Arylation

Objective: C–C bond formation retaining the alkene geometry.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in anhydrous 1,4-dioxane (2 mL/mmol). Stir at room temperature for 15 minutes. Causality: Pre-mixing in the absence of the substrate allows the formation of the active monomeric L·Pd(0) species, preventing premature catalyst poisoning by the thiazole nitrogen.

  • Substrate Addition: Add 4-phenyl-2-vinylthiazole (1.0 equiv) and the desired aryl bromide (1.2 equiv) to the active catalyst solution.

  • Base Addition: Add an aqueous solution of K₂CO₃ (2.0 equiv, 1M). Causality: The biphasic system aids in the dissolution of the base and facilitates the reductive elimination step by acting as an efficient HBr sink.

  • Reaction: Heat the biphasic mixture at 90 °C for 12 hours under vigorous stirring.

  • Self-Validation & Quality Control:

    • In-process: Monitor via TLC (UV 254 nm). The starting vinylthiazole rapidly reduces KMnO₄ stain, whereas the internal alkene product reacts significantly slower.

    • Post-process: Confirm conversion via ¹H NMR. The terminal vinyl protons (distinct doublets of doublets at ~5.4 and ~6.1 ppm) will disappear, replaced by trans-alkene protons appearing as doublets (J ≈ 15–16 Hz) in the 7.0–7.5 ppm aromatic region.

Protocol B: Enantioselective Cu-Catalyzed Reductive Coupling

Objective: Asymmetric synthesis of chiral amines via hydrometalation.

  • CuH Generation: In an argon-filled glovebox, charge a vial with Cu(OAc)₂ (5 mol%) and Josiphos SL-J002-1 (6 mol%). Dissolve in anhydrous toluene (3 mL/mmol) and stir for 10 minutes. Add phenylsilane (PhSiH₃, 2.0 equiv) dropwise. Causality: Toluene provides a non-coordinating environment that maximizes the stereodirecting effect of the Josiphos ligand.

  • Visual Self-Validation: Observe the color shift. The initial blue/green Cu(II) solution will rapidly transition to a deep red/brown upon the addition of PhSiH₃. This color shift is a self-validating visual cue that the active L*CuH catalyst has successfully formed.

  • Coupling: Add 4-phenyl-2-vinylthiazole (1.0 equiv) and the N-Boc aldimine (1.2 equiv). Seal the vial, remove it from the glovebox, and stir at 40 °C for 24 hours. Causality: The CuH species inserts into the vinyl group, forming a nucleophilic Cu-alkyl intermediate that attacks the imine strictly from the face dictated by the Josiphos chiral pocket.

  • Self-Validation & Quality Control:

    • Post-process: Purify via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Validate the exact mass of the coupled product via LC-MS to ensure no over-reduction of the imine occurred.

References

  • 14-Phenyl-2-vinylthiazole | Chemical Substance Information . J-GLOBAL.

  • [[5]]() Enantioselective Copper-Catalyzed Reductive Coupling of Vinylazaarenes with N-Boc Aldimines . Thieme Connect.

  • [[2]]() Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity . AIR Unimi.

  • 6Enantioselective Copper-Catalyzed Reductive Coupling of Vinylazaarenes with N-Boc Aldimines . Thieme Connect.

  • 4Buy 3-Fluoro-4-methoxypyridin-2-amine (EVT-13253787) . EvitaChem.

  • [[7]]() Enantioselective Organocatalytic Conjugate Reduction of β-Azole-Containing α,β-Unsaturated Aldehydes . ACS Publications.

  • 8Transformations of bio-sourced 4-hydroxyphenylpropanoids based on olefin metathesis . SciSpace.

  • 3Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis . NIH PMC.

Sources

Application

incorporating 4-phenyl-2-vinylthiazole into stimuli-responsive hydrogels

Application Note & Protocols Topic: Incorporating 4-Phenyl-2-Vinylthiazole into Stimuli-Responsive Hydrogels for Advanced Applications Audience: Researchers, scientists, and drug development professionals. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Incorporating 4-Phenyl-2-Vinylthiazole into Stimuli-Responsive Hydrogels for Advanced Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stimuli-responsive hydrogels, or "smart" hydrogels, are a class of advanced materials capable of undergoing significant changes in their physical or chemical properties in response to external environmental triggers.[1][2] This unique characteristic has positioned them as leading candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[3][4] This document provides a detailed guide on the incorporation of a functional monomer, 4-phenyl-2-vinylthiazole, into hydrogel networks to impart novel pH and thermo-responsive properties. The thiazole moiety is a versatile heterocyclic compound known for its wide range of biological activities and its potential to serve as a trigger-responsive functional group.[5][6][7] By leveraging the vinyl group for polymerization, we can create sophisticated hydrogel systems with tunable properties. This guide offers both the conceptual framework and validated, step-by-step protocols for synthesis, characterization, and application.

Introduction: The Rationale for Thiazole-Functionalized Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large quantities of water.[1] The "smart" behavior of stimuli-responsive hydrogels stems from the incorporation of functional groups that can change their conformation or ionization state in response to specific triggers like pH, temperature, or light.[2][3][8]

Why 4-Phenyl-2-Vinylthiazole?

  • Polymerizable Moiety: The vinyl group at the 2-position of the thiazole ring allows for straightforward incorporation into polymer backbones via well-established free-radical polymerization techniques.[9][10]

  • pH-Responsiveness: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can be protonated under acidic conditions. This change in ionization state alters the electrostatic interactions within the hydrogel network, leading to predictable changes in swelling behavior, making it an excellent candidate for pH-responsive systems.[1][11]

  • Thermo-Responsiveness: The hydrophobic phenyl group, when combined with other thermo-responsive monomers like N-isopropylacrylamide (NIPAAm), can modulate the lower critical solution temperature (LCST). The aromatic interactions (π-π stacking) can influence the polymer's hydration state, allowing for fine-tuning of the temperature-triggered phase transition.[12][13]

  • Bioactivity: Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, which could impart additional functionalities to the final hydrogel construct.[5][7]

This guide will focus on the copolymerization of 4-phenyl-2-vinylthiazole (PVT) with two standard monomers: Acrylic Acid (AA) for pH-responsive hydrogels and N-isopropylacrylamide (NIPAAm) for thermo-responsive hydrogels.

Experimental Workflow Overview

The process of creating and validating these functional hydrogels follows a logical sequence of synthesis, purification, characterization, and functional testing.

G cluster_2 Application Monomers Monomer Preparation (PVT, NIPAAm/AA, Crosslinker) Polymerization Free-Radical Polymerization Monomers->Polymerization Purification Dialysis / Washing (Remove unreacted monomers) Polymerization->Purification Spectroscopy Structural Verification (FTIR, NMR) Purification->Spectroscopy Morphology Microstructure Analysis (SEM) Purification->Morphology Swelling Stimuli-Response Test (Swelling Ratio vs. pH/Temp) Purification->Swelling Loading Drug Loading Purification->Loading Release In Vitro Release Study Loading->Release

Caption: Overall experimental workflow from synthesis to application testing.

Detailed Protocols

Protocol 1: Synthesis of pH-Responsive P(AA-co-PVT) Hydrogel

This protocol describes the synthesis of a hydrogel that swells in response to changes in pH by copolymerizing 4-phenyl-2-vinylthiazole (PVT) with acrylic acid (AA).

Rationale: Acrylic acid contains carboxylic acid groups that are deprotonated at pH values above their pKa (~4.7). This deprotonation creates negative charges along the polymer chains, leading to electrostatic repulsion and increased water uptake (swelling).[11] The incorporation of the hydrophobic PVT modulates the overall swelling capacity and introduces the potential for additional interactions.

Materials:

  • Acrylic Acid (AA), freshly distilled

  • 4-Phenyl-2-Vinylthiazole (PVT)

  • N,N'-methylenebis(acrylamide) (MBAA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS) at pH 5.4 and pH 7.4

Equipment:

  • Glass vials (4 mL)

  • Vortex mixer

  • Nitrogen source

  • Water bath or heating block

Procedure:

  • Monomer Solution Preparation: In a glass vial, prepare the monomer solution according to the ratios in Table 1 . For a typical synthesis (Hydrogel ID: pH-PVT-5), dissolve 17.5 mg of PVT, 130 µL of AA, and 15.5 mg of MBAA in 1.8 mL of DI water.

  • Degassing: Gently bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: Add 20 µL of freshly prepared 10% (w/v) APS solution and 5 µL of TEMED to the monomer solution. Vortex briefly to ensure thorough mixing.

    • Expert Insight: TEMED accelerates the rate of formation of free radicals from APS, allowing the polymerization to proceed efficiently at room temperature.

  • Polymerization: Seal the vial and allow the polymerization to proceed at room temperature for 12 hours or at 60°C for 4 hours. A visible, solid hydrogel should form.

  • Purification: Carefully remove the hydrogel from the vial. Cut it into discs of uniform size. Place the discs in a large beaker of DI water and stir gently. Replace the water every 6-8 hours for 3 days to remove unreacted monomers, initiator, and other impurities.

  • Lyophilization: Freeze the purified hydrogels at -80°C and then lyophilize (freeze-dry) them to obtain a dry, porous scaffold for characterization.

Hydrogel IDPVT (mol%)AA (mol%)MBAA (mol% to total monomer)
pH-PVT-001002
pH-PVT-22982
pH-PVT-55952
Table 1: Monomer feed compositions for pH-responsive hydrogels.
Protocol 2: Synthesis of Thermo-Responsive P(NIPAAm-co-PVT) Hydrogel

This protocol details the synthesis of a hydrogel that exhibits a volume phase transition in response to temperature changes.

Rationale: Poly(N-isopropylacrylamide) (PNIPAAm) is the most widely studied thermo-responsive polymer, exhibiting a lower critical solution temperature (LCST) around 32°C.[14] Below the LCST, the polymer is hydrophilic and swollen with water. Above the LCST, it becomes hydrophobic, expels water, and collapses. The incorporation of hydrophobic PVT is expected to lower the LCST of the resulting hydrogel due to increased hydrophobic interactions.[12]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • 4-Phenyl-2-Vinylthiazole (PVT)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn=700) (Crosslinker)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve 283 mg of NIPAAm, 23.4 mg of PVT, and 35 mg of PEGDA in 1.7 mL of 1,4-dioxane. Refer to Table 2 for formulating different compositions.

  • Initiator Addition: Add 10 mg of AIBN to the solution.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    • Expert Insight: AIBN is a thermal initiator, so the solution must be kept cool during degassing before polymerization is intentionally started with heat.

  • Polymerization: Seal the vial under vacuum or nitrogen and place it in a preheated oil bath at 70°C for 24 hours.

  • Purification: After polymerization, remove the hydrogel. Cut it into discs and place them in a large volume of 1,4-dioxane to remove unreacted components, shaking for 24 hours. Then, transfer the gels to a large volume of DI water for 48 hours (changing the water frequently) to remove the dioxane.

  • Lyophilization: Freeze and lyophilize the purified hydrogels as described in Protocol 1.

Hydrogel IDPVT (mol%)NIPAAm (mol%)PEGDA (mol% to total monomer)
T-PVT-001001.5
T-PVT-22981.5
T-PVT-55951.5
Table 2: Monomer feed compositions for thermo-responsive hydrogels.

Characterization Protocols

Protocol 3: Structural Verification by FTIR Spectroscopy

Purpose: To confirm the incorporation of both monomers into the hydrogel network.

Procedure:

  • Record FTIR spectra of the pure monomers (AA or NIPAAm), pure PVT, and the lyophilized hydrogel samples.

  • Expected Outcome: The spectrum of the copolymer hydrogel should show characteristic peaks from both monomers. For P(AA-co-PVT), look for the C=O stretch from AA (~1700 cm⁻¹) and aromatic C=C stretching from PVT (~1600 cm⁻¹). For P(NIPAAm-co-PVT), look for the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands from NIPAAm, alongside the characteristic peaks for the phenyl and thiazole rings.

Protocol 4: Stimuli-Responsive Swelling Studies

Purpose: To quantify the hydrogel's response to pH or temperature changes.

Procedure:

  • Weigh a known mass of the dried hydrogel (Wd).

  • For pH-Responsive Gels: Immerse the hydrogel in buffer solutions of different pH values (e.g., pH 2.0, 5.4, 7.4) at a constant temperature (e.g., 37°C).

  • For Thermo-Responsive Gels: Immerse the hydrogel in DI water and place it in a water bath. Incrementally increase the temperature (e.g., from 20°C to 50°C in 2°C steps), allowing the gel to equilibrate at each temperature.

  • At equilibrium (typically after 24 hours), remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula:

    • ESR = (Ws - Wd) / Wd

G cluster_pH pH-Responsive Swelling cluster_Temp Thermo-Responsive Swelling (LCST) pH_low Low pH (Acidic) -COOH groups protonated - Reduced repulsion Swell_low Low Swelling State pH_low->Swell_low pH_high High pH (Basic) -COO- groups deprotonated - Electrostatic repulsion Swell_high High Swelling State pH_high->Swell_high Temp_low Temp < LCST - Polymer chains hydrated - Hydrophilic Swell_T_high High Swelling State Temp_low->Swell_T_high Temp_high Temp > LCST - Chains dehydrate & aggregate - Hydrophobic Swell_T_low Collapsed State (Low Swelling) Temp_high->Swell_T_low

Caption: Mechanism of pH and thermo-responsive hydrogel swelling.

Expected Outcome:

  • P(AA-co-PVT): A sharp increase in ESR should be observed as the pH increases past the pKa of acrylic acid.

  • P(NIPAAm-co-PVT): A sharp decrease in ESR should be observed as the temperature increases past the LCST. The LCST value is expected to decrease with increasing PVT content.

Hydrogel IDESR at pH 5.4ESR at pH 7.4
pH-PVT-0~5 g/g~50 g/g
pH-PVT-5~4 g/g~40 g/g
Table 3: Expected swelling behavior for pH-responsive hydrogels.
Hydrogel IDLCST (°C)
T-PVT-0~32 °C
T-PVT-5~29 °C
Table 4: Expected LCST for thermo-responsive hydrogels.

Application Example: Controlled Drug Release

Protocol 5: pH-Triggered Release of Doxorubicin (DOX)

Rationale: Many cancer microenvironments are slightly acidic (pH ~6.5-6.8) compared to healthy tissue (pH 7.4). A pH-responsive hydrogel can be designed to retain a drug at physiological pH and release it preferentially in the acidic tumor environment. However, for this example, we will demonstrate release upon entering a neutral environment from an acidic one, simulating oral drug delivery applications where the drug is protected in the stomach (acidic) and released in the intestine (neutral/basic).[15]

Procedure:

  • Drug Loading: Swell a pre-weighed, lyophilized P(AA-co-PVT) hydrogel disc in a solution of DOX (1 mg/mL in pH 5.4 buffer) for 48 hours in the dark. The protonated state of the hydrogel and potential ionic interactions with DOX will facilitate loading.

  • Release Study:

    • Remove the drug-loaded hydrogel, blot it dry, and place it in a vial containing 10 mL of simulated gastric fluid (pH 1.2-2.0).[16]

    • After 2 hours, transfer the hydrogel to a vial containing 10 mL of simulated intestinal fluid (pH 7.4).[16]

    • Keep the vials at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer (at ~480 nm).

  • Analysis: Calculate the cumulative percentage of drug released over time. A significant increase in the release rate is expected upon transferring the hydrogel to the pH 7.4 buffer, as the hydrogel swells and releases the entrapped drug.

Troubleshooting and Key Insights

  • Incomplete Polymerization: If the solution remains liquid, the primary causes are oxygen inhibition or inactive initiator. Ensure thorough degassing and use freshly prepared initiator solutions.

  • Fragile Hydrogels: If the hydrogels are too weak, increase the crosslinker (MBAA or PEGDA) concentration. Note that this will also decrease the maximum swelling ratio.

  • Monomer Solubility: 4-phenyl-2-vinylthiazole is hydrophobic. If it does not dissolve in the aqueous solution for the P(AA-co-PVT) synthesis, a small amount of a co-solvent like DMSO or ethanol can be added (up to 10% v/v). Ensure this does not negatively impact the polymerization or final properties.

References

  • Design and Tribological Characterization of Stimuli-Responsive Hydrogels. (n.d.). University of California, Berkeley. [Link]

  • Synthesis and characterization of stimuli-responsive hydrogels: evaluation of external stimuli influence on L929 fibroblast viability. (2022). Biomedical Physics & Engineering Express. [Link]

  • Stimuli-Responsive Hydrogels. (2017). Accounts of Chemical Research. [Link]

  • Stimuli-Responsive Hydrogels: An Interdisciplinary Overview. (2018). IntechOpen. [Link]

  • Synthesis and Characterization of Multiple Stimuli-Responsive Fluorescent Polymer Hydrogels Based on Terpyridine and N-Isopropylacrylamide. (2024). MDPI. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Cognizance Journal of Multidisciplinary Studies. [Link]

  • One‐shot radical polymerization of vinyl monomers with different reactivity accompanying spontaneous delay of polymerization for the synthesis of double‐network hydrogels. (2020). ResearchGate. [Link]

  • Preparation method of fast-response pH-sensitive hydrogel. (2005).
  • Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. (2017). ACS Omega. [Link]

  • Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles. (1968). Journal of Polymer Science Part A-1: Polymer Chemistry. [Link]

  • Hydrogels based on vinyl amino acids: from preparation to biomedical applications. (2023). Chemical Communications. [Link]

  • Preparation of pH-Responsive Poly(γ-glutamic acid) Hydrogels by Enzymatic Cross-Linking. (2022). ACS Biomaterials Science & Engineering. [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2025). MDPI. [Link]

  • Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. (2022). Semantic Scholar. [Link]

  • Synthesis of pH and Glucose Responsive Silk Fibroin Hydrogels. (2021). National Institutes of Health. [Link]

  • Poly(vinyl alcohol)-Based Hydrogels Formed by “Click Chemistry”. (2006). Biomacromolecules. [Link]

  • Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. (2025). RSC Publishing. [Link]

  • Stimulus‐Responsive Hydrogels as Drug Delivery Systems for Inflammation Targeted Therapy. (2021). Advanced Science. [Link]

  • Fundamentals and Advances in Stimuli-Responsive Hydrogels and Their Applications: A Review. (2024). Preprints.org. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Method

Advanced Application Note: Free Radical Polymerization of 4-Phenyl-2-vinylthiazole

Executive Summary Poly(4-phenyl-2-vinylthiazole) is a specialized heterocyclic polymer valued for its robust metal-chelating properties, thermal stability, and utility as a precursor for stimuli-responsive materials. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Poly(4-phenyl-2-vinylthiazole) is a specialized heterocyclic polymer valued for its robust metal-chelating properties, thermal stability, and utility as a precursor for stimuli-responsive materials. Due to the highly conjugated nature of the 4-phenyl-2-vinylthiazole (4-Ph-2-VT) monomer, achieving high-molecular-weight polymers requires precise control over the initiation kinetics and the reaction environment. This application note details a self-validating, highly optimized Free Radical Polymerization (FRP) protocol designed for researchers and drug development professionals requiring reproducible polymer synthesis.

Mechanistic Rationale & Experimental Design

To move beyond empirical trial-and-error, it is critical to understand the causality governing the polymerization of vinylthiazoles. The synthesis of the monomer itself highlights the inherent reactivity of the vinyl group conjugated with the electron-withdrawing thiazole ring, a feature heavily exploited in [1].

Causality of Initiator Selection

Azobisisobutyronitrile (AIBN) is strictly preferred over peroxide-based initiators such as Benzoyl Peroxide (BPO). The basic nitrogen atom on the thiazole ring is susceptible to side reactions with oxygen-centered radicals generated by peroxides, which can lead to unwanted hydrogen abstraction and chain branching. AIBN undergoes thermal homolysis at 70 °C to yield carbon-centered isobutyronitrile radicals that cleanly add to the vinyl double bond without interfering with the heteroaromatic ring, as is standard for [2].

Causality of Solvent Selection

Toluene is selected as the optimal polymerization medium. While polar aprotic solvents like DMF provide superior solubility for the rigid polymer backbone, they possess high chain-transfer constants ( Cs​ ). DMF readily donates hydrogen atoms to the propagating macroradical, prematurely terminating the chain and depressing the number-average molecular weight ( Mn​ ). Toluene provides a non-coordinating environment with minimal chain-transfer interference, allowing the reaction to proceed efficiently via [3].

FRP_Mechanism AIBN AIBN Initiator Radical Primary Radical (R•) AIBN->Radical 70°C Homolysis Propagating Propagating Macroradical Radical->Propagating Initiation Monomer 4-Ph-2-VT Monomer Monomer->Propagating Propagating->Propagating Propagation (+n) Polymer Poly(4-Ph-2-VT) Propagating->Polymer Termination

FRP Mechanism of 4-Phenyl-2-vinylthiazole from initiation to termination.

Reagents and Materials

Reagent / MaterialRolePurity / Grade
4-Phenyl-2-vinylthiazole Monomer>98%, store at 4 °C
Azobisisobutyronitrile (AIBN) Radical InitiatorRecrystallized from methanol
Toluene SolventAnhydrous, >99.8%
Methanol Precipitation Non-solventHPLC grade, chilled to -20 °C
Basic Alumina (Brockmann I) Inhibitor Scavenger50-200 µm

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each critical phase contains an observable validation step to ensure the integrity of the reaction before proceeding.

Phase 1: Monomer Purification
  • Pack a glass pipette with 2 inches of basic alumina (Brockmann I) plugged with glass wool.

  • Elute the 4-Ph-2-VT monomer through the column to remove phenolic storage inhibitors (e.g., MEHQ or hydroquinone).

  • Self-Validation Check : Spot the purified monomer on a silica TLC plate alongside the unpurified stock. Under short-wave UV (254 nm), the purified monomer must elute cleanly without the polar baseline spot characteristic of the inhibitor.

Phase 2: Assembly & Degassing
  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2.0 g (10.7 mmol) of purified 4-Ph-2-VT and 17.5 mg (0.107 mmol, 1.0 mol%) of AIBN.

  • Add 4.0 mL of anhydrous toluene to achieve a monomer concentration of approximately 2.5 M.

  • Seal the flask and subject the mixture to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen.

  • Self-Validation Check : During the third "thaw" cycle, observe the liquid closely. The complete absence of rising gas bubbles confirms that the system is successfully deoxygenated. Oxygen acts as a diradical inhibitor; its presence will stall the reaction.

Phase 3: Polymerization
  • Backfill the Schlenk flask with ultra-high purity Argon.

  • Submerge the flask into a pre-heated silicone oil bath at 70 °C.

  • Stir at 400 rpm for 24 hours under a positive pressure of Argon.

  • Self-Validation Check : At approximately 12–16 hours, the magnetic stir bar will visibly struggle or slow down. This macroscopic increase in solution viscosity validates successful chain propagation and a rising molecular weight.

Phase 4: Recovery and Isolation
  • Remove the flask from heat and quench the reaction by exposing it to ambient air and cooling to room temperature.

  • Dilute the highly viscous polymer solution with 2.0 mL of THF to lower the viscosity for pouring.

  • Add the solution dropwise into 100 mL of vigorously stirred, ice-cold methanol (-20 °C).

  • Self-Validation Check : The immediate formation of white, fibrous polymer strands validates a high-molecular-weight product. If the solution merely turns cloudy without precipitating fibers, the reaction yielded low-molecular-weight oligomers, indicating premature termination.

  • Recover the polymer via vacuum filtration, wash with additional cold methanol, and dry in a vacuum oven at 50 °C to a constant weight.

Workflow S1 1. Monomer Purification (Basic Alumina) S2 2. Reaction Assembly (Monomer + AIBN + Toluene) S1->S2 S3 3. Degassing (Freeze-Pump-Thaw x3) S2->S3 S4 4. Polymerization (70°C, 24h, Inert Atm) S3->S4 S5 5. Precipitation (Cold Methanol) S4->S5 S6 6. Isolation & Drying (Vacuum, 50°C) S5->S6

Step-by-step Schlenk line workflow for poly(4-phenyl-2-vinylthiazole) synthesis.

Empirical Optimization Data

The following table summarizes the quantitative impact of reaction variables on the final polymer properties. The data demonstrates why 1.0 mol% AIBN in Toluene at 70 °C is the authoritative standard for this synthesis.

EntryInitiator (mol%)SolventTemp (°C)Time (h)Yield (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )
1AIBN (0.5)Toluene70246845,0001.8
2 AIBN (1.0) Toluene 70 24 85 32,000 1.6
3AIBN (2.0)Toluene70249218,0001.5
4BPO (1.0)Toluene70247022,0002.1
5AIBN (1.0)DMF70247815,0001.9

Note: Increased initiator concentration (Entry 3) drives up the yield but drastically reduces the kinetic chain length, resulting in lower Mn​ . BPO (Entry 4) broadens the polydispersity index (PDI) due to side-chain transfer reactions.

Downstream Characterization

To verify the structural identity of the synthesized poly(4-phenyl-2-vinylthiazole):

  • 1 H NMR (400 MHz, CDCl 3​ ) : Look for the complete disappearance of the sharp vinylic proton doublets at δ 5.40 and 6.10 ppm. The polymer backbone will present as broad aliphatic multiplets between δ 1.50–2.80 ppm. The aromatic protons of the phenyl and thiazole rings will appear as broadened signals between δ 7.10–7.90 ppm.

  • Gel Permeation Chromatography (GPC) : Run against polystyrene standards using THF as the eluent to confirm the Mn​ and PDI values outlined in the optimization table.

References

  • Schilling, C. L. "Syntheses and Reactions of Polyvinylthiazoles." University of Arizona (1967). URL:[Link]

  • UK Patent Office. "GB2168045A - A composite porous material, process for production and separation of metallic element." Google Patents (1986).
  • Kisunzu, J. K., et al. "Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles." The Journal of Organic Chemistry (2017). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Preparation and Application of Poly(4-phenyl-2-vinylthiazole) Thin Films for Chemical Sensors

Abstract This document provides a comprehensive guide for the preparation and utilization of 4-phenyl-2-vinylthiazole thin films as active layers in chemical sensing applications. Thiazole derivatives, known for their ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation and utilization of 4-phenyl-2-vinylthiazole thin films as active layers in chemical sensing applications. Thiazole derivatives, known for their rich coordination chemistry and electronic properties, serve as excellent building blocks for chemosensors.[1] The strategic inclusion of a vinyl group allows for the direct fabrication of robust, uniform polymer thin films on transducer surfaces via electropolymerization. This approach offers significant advantages in terms of film adherence, thickness control, and direct integration into sensor devices. We present detailed protocols covering the synthesis of the 4-phenyl-2-vinylthiazole monomer, its subsequent electrochemical polymerization to form thin films, and the characterization and application of these films in chemiresistive and gravimetric sensing platforms.

Introduction: The Rationale for Poly(4-phenyl-2-vinylthiazole) in Chemical Sensing

The demand for sensitive, selective, and rapid chemical sensors is ever-increasing across environmental monitoring, industrial process control, and healthcare diagnostics. Conducting polymers have emerged as a highly promising class of materials for these applications due to their unique combination of properties. They operate at room temperature, offer facile fabrication, and their chemical structure can be extensively modified to tune their sensing characteristics.[2][3]

The poly(4-phenyl-2-vinylthiazole) system is particularly compelling for several reasons:

  • Thiazole Moiety: The thiazole ring, containing both sulfur and nitrogen heteroatoms, provides specific coordination sites for interaction with a wide range of analytes, especially heavy metal ions.[1][4]

  • π-Conjugated System: The polymer backbone possesses an extended π-electron system, which is crucial for electrical conductivity.[5] Adsorption of analyte molecules onto the film can modulate this conjugation, leading to a measurable change in electrical resistance—the principle behind chemiresistive sensing.[6]

  • Vinyl Group Functionality: The vinyl substituent serves as a polymerizable handle, enabling the use of powerful fabrication techniques like electrochemical polymerization. This method allows the film to be grown directly onto an electrode surface in a single step, ensuring excellent electrical contact and mechanical stability.[7][8]

  • Structural Versatility: The phenyl group can be further functionalized to enhance selectivity and sensitivity towards specific target molecules.

This guide will walk researchers through a logical, field-proven workflow, from monomer synthesis to final sensor testing, explaining the causality behind key experimental choices to ensure reproducible and high-performance results.

Synthesis of the 4-Phenyl-2-vinylthiazole Monomer

A robust synthesis is critical for producing a high-purity monomer, which is essential for successful polymerization and reproducible film properties. We propose a reliable two-step synthetic route starting from commercially available reagents.

Diagram: Synthesis Workflow

A Thioacetamide + 2-Bromoacetophenone B Hantzsch Thiazole Synthesis A->B Ethanol, Reflux C 2-Methyl-4-phenylthiazole B->C E Wittig Reaction C->E Reagents (D) D 1. N-Bromosuccinimide (NBS) 2. Triphenylphosphine (PPh3) 3. Formaldehyde F 4-Phenyl-2-vinylthiazole (Final Monomer) E->F

Caption: Proposed synthetic pathway for 4-phenyl-2-vinylthiazole monomer.

Protocol 2.1: Synthesis of 2-Methyl-4-phenylthiazole (Hantzsch Synthesis)

This classic method provides a high-yield route to the thiazole core structure.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (10.0 g, 50.2 mmol) and thioacetamide (3.77 g, 50.2 mmol) in 100 mL of ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Filter the solid product and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-4-phenylthiazole as a white to pale yellow solid. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Synthesis of 4-Phenyl-2-vinylthiazole (Wittig Reaction)

This protocol converts the methyl group into the required vinyl functionality.

  • Bromination (Allylic): Dissolve 2-methyl-4-phenylthiazole (5.0 g, 28.5 mmol) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) (5.3 g, 29.9 mmol) and a catalytic amount of benzoyl peroxide. Reflux the mixture under illumination with a tungsten lamp until the reaction is complete (monitored by TLC). This forms 2-(bromomethyl)-4-phenylthiazole.

  • Phosphonium Salt Formation: After cooling, filter the succinimide byproduct. Evaporate the solvent under reduced pressure. Dissolve the crude brominated intermediate in toluene and add triphenylphosphine (7.5 g, 28.6 mmol). Reflux the mixture for 2 hours to form the phosphonium salt, which will precipitate.

  • Wittig Ylide Generation & Reaction: Filter the phosphonium salt and suspend it in dry tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %) dropwise to the ylide solution at 0 °C.

  • Final Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure 4-phenyl-2-vinylthiazole monomer. Confirm the structure and purity via NMR and MS.

Thin Film Preparation

While methods like spin coating[10][11] and organic vapor phase deposition (OVPD)[12][13] are viable for depositing organic molecules, the presence of the vinyl group makes electrochemical polymerization the most direct and effective method for fabricating a functional sensor film.[7] This technique creates a durable, cross-linked polymer film directly on the conductive surface of the sensor.[14]

Diagram: Electropolymerization Workflow

cluster_0 Electrochemical Cell Setup A Working Electrode (e.g., ITO, Au) E Potentiostat A->E B Counter Electrode (e.g., Pt wire) B->E C Reference Electrode (e.g., Ag/AgCl) C->E D Electrolyte Solution: Monomer + Supporting Electrolyte (e.g., LiClO4 in ACN) F Apply Potential (Cyclic Voltammetry) E->F G Polymer Film Growth on Working Electrode F->G Oxidative Polymerization H Rinse & Dry (ACN, N2 stream) G->H I Functional Sensor Device H->I

Caption: Workflow for thin film fabrication via electropolymerization.

Protocol 3.1: Electropolymerization via Cyclic Voltammetry (CV)
  • Electrode Preparation: Clean the working electrode (e.g., gold interdigitated electrode, ITO glass, or a quartz crystal microbalance sensor) thoroughly. A common procedure involves sonicating in acetone, then isopropanol, followed by drying under a stream of nitrogen.

  • Solution Preparation: Prepare a solution of the 4-phenyl-2-vinylthiazole monomer (e.g., 10 mM) in a suitable organic solvent such as acetonitrile (ACN). Add a supporting electrolyte, for example, 0.1 M lithium perchlorate (LiClO₄), to ensure conductivity.

  • Electrochemical Cell: Assemble a three-electrode cell. Use the substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Ag/Ag⁺ electrode as the reference.[7]

  • Polymerization: Immerse the electrodes in the monomer solution. Apply a potential sweep using cyclic voltammetry. A typical range would be from 0 V to approximately +1.5 V (the exact potential should be determined by first running a CV on the monomer to identify its oxidation potential).

  • Film Growth: With each successive CV cycle, an increase in the peak current will be observed, indicating the deposition and growth of a conductive polymer film on the working electrode. The thickness of the film can be controlled by the number of cycles.

  • Finalization: After the desired number of cycles (e.g., 10-20 cycles), remove the electrode from the solution. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film gently under a nitrogen stream.

ParameterTypical ValueRationale
Monomer Concentration 5 - 20 mMBalances sufficient material for polymerization with solubility.
Supporting Electrolyte 0.1 M LiClO₄ or TBAPF₆Provides ionic conductivity for the electrochemical process.
Solvent Acetonitrile (ACN)Offers a good electrochemical window and dissolves the monomer and electrolyte.
Potential Window 0 V to +1.5 V (vs. Ag/AgCl)Must encompass the oxidation potential of the monomer to initiate polymerization.
Scan Rate 50 - 100 mV/sControls the rate of film growth; faster rates can lead to less uniform films.
Number of Cycles 10 - 25 cyclesDirectly correlates with the final thickness and mass of the deposited polymer film.
Table 1: Typical parameters for the electropolymerization of 4-phenyl-2-vinylthiazole.

Application in Chemical Sensors

The prepared poly(4-phenyl-2-vinylthiazole) thin films can be integrated into various sensor platforms. Here, we detail two common configurations: a chemiresistor and a Quartz Crystal Microbalance (QCM) sensor.

Chemiresistive Sensing

In this mode, the sensor measures the change in the electrical resistance of the polymer film upon exposure to an analyte.[5][15]

Diagram: Chemiresistive Sensing Mechanism

cluster_0 Sensor Device A Interdigitated Electrodes (IDEs) B Poly(4-phenyl-2-vinylthiazole) Thin Film D Analyte Adsorption & Charge Transfer B->D Interaction C Analyte Molecules (e.g., VOCs, Metal Ions) C->D E Modulation of Polymer Conductivity D->E F Change in Resistance (ΔR) E->F G Ohmmeter F->G Measured Signal

Caption: Principle of chemiresistive sensing using the polymer thin film.

Protocol 4.1.1: Chemiresistor Fabrication and Testing
  • Fabrication: Use an interdigitated electrode (IDE) as the substrate for the electropolymerization protocol (3.1). This directly creates the chemiresistive sensor.

  • Setup: Place the sensor in a sealed test chamber with electrical feedthroughs connected to a precise source meter or ohmmeter.

  • Baseline Measurement: Purge the chamber with an inert gas (e.g., nitrogen or argon) or purified air to establish a stable baseline resistance (R₀).

  • Analyte Exposure: Introduce a known concentration of the target analyte vapor or solution into the chamber.

  • Data Acquisition: Continuously record the resistance (R) of the film over time. The sensor response is typically calculated as the relative change in resistance: Response (%) = [(R - R₀) / R₀] * 100.

  • Recovery: After the measurement, purge the chamber again with the inert gas to allow the sensor to return to its baseline resistance.

Quartz Crystal Microbalance (QCM) Sensing

QCM is a highly sensitive mass-sensing technique. The polymer film is coated on a quartz crystal resonator, and the adsorption of analyte molecules onto the film increases its mass, causing a decrease in the crystal's resonant frequency.[16][17]

Protocol 4.2.1: QCM Sensor Fabrication and Testing
  • Fabrication: Use a gold-coated QCM crystal as the working electrode in the electropolymerization protocol (3.1).

  • Setup: Install the polymer-coated QCM crystal into a flow cell connected to a QCM instrument, which measures both frequency (Δf) and dissipation (ΔD).[14][18]

  • Baseline Measurement: Flow a carrier gas or buffer solution over the crystal surface to establish a stable baseline frequency (f₀).

  • Analyte Exposure: Introduce the analyte into the carrier stream.

  • Data Acquisition: Record the change in frequency (Δf) as the analyte adsorbs onto the polymer film. The mass change (Δm) can be calculated using the Sauerbrey equation for rigid films.

  • Data Interpretation: The dissipation (ΔD) provides information about the viscoelastic properties of the film, indicating whether the adsorbed layer is rigid or soft.[14]

ParameterChemiresistorQCM Sensor
Transduction Principle Change in Electrical ResistanceChange in Mass (Frequency)
Primary Measurement Resistance (Ω)Frequency (Hz)
Typical Analytes Volatile Organic Compounds (VOCs), oxidizing/reducing gasesHeavy metal ions, proteins, VOCs
Key Advantage Simple instrumentation, low costExtremely high sensitivity (nanogram level)
Table 2: Comparison of Chemiresistor and QCM Sensing Platforms.

Film Characterization

To ensure the quality and performance of the sensor, both the monomer and the resulting polymer film should be thoroughly characterized.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the successful synthesis and purity of the 4-phenyl-2-vinylthiazole monomer.

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the electropolymerized thin film, providing insights into its uniformity, porosity, and thickness.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical states of the polymer film, confirming its successful deposition.

  • Electrochemical Impedance Spectroscopy (EIS): An effective technique to study the charge transfer properties at the electrode-film-analyte interface, providing deeper insight into the sensing mechanism.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of 4-phenyl-2-vinylthiazole and its application in creating sensitive thin-film chemical sensors via electropolymerization. This approach combines the chemical selectivity of the thiazole moiety with the versatile and controllable nature of electrochemical film deposition. By carefully following these methodologies and understanding the rationale behind the experimental choices, researchers can develop high-performance sensor devices tailored for a variety of important analytical challenges.

References

  • Forrest, S. et al. Organic Vapor Phase Deposition for Optoelectronic Devices. Princeton University. Available at: [Link]

  • Schulz, M. Spin coating of thin polymer film and thickness determination by ellipsometry. University of Kiel. Available at: [Link]

  • Korvus Technology. Thin Film Deposition | Techniques and Systems. Korvus Technology. Available at: [Link]

  • Lupu, S. et al. (2020). Hydrogen Sulfide Detection by Sensors Based on Conductive Polymers: A Review. Frontiers in Chemistry. Available at: [Link]

  • VacCoat. (2019). Thin Films Deposition of Organic Materials. VacCoat. Available at: [Link]

  • Potscavage, W. J. et al. (2020). Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes. ACS Nano. Available at: [Link]

  • Aghazadeh, M. (2015). Chemiresistive Gas Sensors Based on Conducting Polymers. In Modern Sensors, Transducers and Sensor Networks. IGI Global. Available at: [Link]

  • Alhamami, M. A. M. et al. (2023). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. ResearchGate. Available at: [Link]

  • Sun, Q. et al. (2025). A turn-off fluorescent chemical sensor based on Thiazole-Schiff base structure for highly selective and accurate detection of Cu2+ in living cells. Analytical Methods. Available at: [Link]

  • Bao, Z. et al. (2004). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. Chemistry of Materials. Available at: [Link]

  • Bai, H., & Shi, G. (2007). Gas Sensors Based on Conducting Polymers. Sensors. Available at: [Link]

  • Yoon, H. (2013). Current Trends in Sensors Based on Conducting Polymer Nanomaterials. Nanomaterials. Available at: [Link]

  • Wikipedia. Chemiresistor. Available at: [Link]

  • Potscavage, W. J. et al. (2020). Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes. PubMed. Available at: [Link]

  • Hosseini, A. K. et al. (2023). Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. Scientific Archives. Available at: [Link]

  • Brewer Science. Spin Coating Theory. Brewer Science. Available at: [Link]

  • Ören, İ. Y., & Uyanık, A. (2025). The use of thiazole derivative molecules as ionophores in potentiometric sensors. Düzce University Journal of Science and Technology. Available at: [Link]

  • G. S. S. K. A. et al. (2018). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. Molecules. Available at: [Link]

  • Wang, Y. et al. (2022). New Insights into Spin Coating of Polymer Thin Films in Both Wetting and Nonwetting Regimes. Langmuir. Available at: [Link]

  • Cheyns, D. et al. (2010). A Growth and Morphology Study of Organic Vapor Phase Deposited Perylene Diimide Thin Films for Transistor Applications. The Journal of Physical Chemistry C. Available at: [Link]

  • Hiltunen, J. et al. (2014). Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Thin Solid Films. Available at: [Link]

  • Speciality Coating Systems. The spin coating theory. Available at: [Link]

  • Ligatchev, V. et al. (2002). On Physical Vapor Deposition of Organic Semiconductor CuPc Thin Films in High Gravity. Semantic Scholar. Available at: [Link]

  • Vacuum Process Engineering, Inc. (2025). What Is Thin Film Deposition? Process, Methods & Uses. VPE. Available at: [Link]

  • Olin, J. F., & Johnson, T. B. (1931). SYNTHESIS OF 4-PHENYLTHIAZOLE-2-METHANOL AND SOME OF ITS DERIVATIVES. VIII. Journal of the American Chemical Society. Available at: [Link]

  • Deshmukh, R. et al. (2011). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sonar, J. H., & Pawar, G. M. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Organic Communications. Available at: [Link]

  • Kanik, F. E. et al. (2019). Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability of a novel copolymer: Poly(indole-6-carboxylic acid-co-2-flourene-benzothiazole). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PhotonExport. Quartz Crystal Monitor. PhotonExport. Available at: [Link]

  • University of Illinois. Quartz Crystal Microbalance Biolin Scientific Q-Sense E4. Materials Research Laboratory. Available at: [Link]

  • Abd-El-Aziz, A. S. et al. (2023). A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Scientific Reports. Available at: [Link]

  • Abd-El-Aziz, A. S. et al. (2023). A Novel Organic Semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) Thin Films: Synthesis, Optical and Electrical properties. ResearchGate. Available at: [Link]

  • Chapoy-Lópeza, L. et al. (2021). Coating-Based Quartz Crystal Microbalance Detection Methods of Environmentally Relevant Volatile Organic Compounds. Chemosensors. Available at: [Link]

  • Nanoscience Instruments. Quartz Crystal Microbalance (QCM). Nanoscience Instruments. Available at: [Link]

  • VacCoat. (2024). How Does Quartz Crystal Sensor (QCM) Work?. VacCoat. Available at: [Link]

  • Al-Warhi, T. et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Ozturk, T. et al. (2018). Electropolymerization of thiazole derivative bearing thiophene and its application in capacitors and electrochromic devices. ResearchGate. Available at: [Link]

  • Radu, G.-L. et al. (2025). Polymer Films of 2-(Azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole as a Base for Developing Heavy Metal Sensors. Polymers. Available at: [Link]

  • ResearchGate. (PDF) A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Available at: [Link]

  • Google Patents. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
  • Ispas, A. et al. (2019). Thin Functional Polymer Films by Electropolymerization: A Versatile Platform for Modifying Surfaces and for Creating New Materials. Polymers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of Crude 4-Phenyl-2-vinylthiazole

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-phenyl-2-vinylthiazole. Here, you will find in-depth troubleshooting advice, frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-phenyl-2-vinylthiazole. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification and recrystallization of this compound. The information provided is grounded in established principles of organic chemistry and draws upon data from related heterocyclic compounds to offer practical and scientifically sound guidance.

I. Understanding the Chemistry: The Hantzsch Thiazole Synthesis and Its Implications for Purification

The synthesis of 4-phenyl-2-vinylthiazole and its derivatives often employs variations of the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For 4-phenyl-2-vinylthiazole, this would likely involve a reaction between a 2-halo-1-phenylethanone derivative and a thioamide bearing a vinyl group. Understanding this synthetic context is crucial for anticipating potential impurities that may be present in the crude product.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual α-haloketone or thioamide.

  • Side-Reaction Products: Formation of isomeric thiazoles or other heterocyclic systems.

  • Polymerized Material: The vinyl group is susceptible to polymerization, especially under thermal stress or in the presence of radical initiators.

A thorough purification strategy is therefore essential to isolate 4-phenyl-2-vinylthiazole of high purity.

II. Troubleshooting Guide: Recrystallization of 4-Phenyl-2-vinylthiazole

This section addresses common problems encountered during the recrystallization of crude 4-phenyl-2-vinylthiazole in a question-and-answer format.

Problem Probable Cause(s) Solution(s)
The compound "oils out" instead of crystallizing. The melting point of your compound (or the melting point of the impure mixture) is lower than the boiling point of the chosen solvent. This can also be caused by the presence of significant impurities that depress the melting point.1. Re-dissolve and dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool slowly. 2. Change the solvent system: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Very low or no crystal formation upon cooling. 1. Too much solvent was used: The solution is not supersaturated enough for crystallization to occur. 2. The solution is supersaturated but requires nucleation: Crystal growth needs a starting point.1. Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. 2. Induce crystallization:     a. Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.     b. Seeding: Add a tiny crystal of pure 4-phenyl-2-vinylthiazole to the solution.     c. Lower the temperature: Cool the solution in an ice bath or refrigerator.
The recrystallized product is colored. Colored impurities are present that are not effectively removed by a single recrystallization.Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
The yield is poor. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Keep the filtration apparatus hot: Use a pre-heated funnel and flask for hot gravity filtration. 3. Cool the solution thoroughly: Ensure the solution is cooled in an ice bath to maximize crystal formation. 4. Collect a second crop: Concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
The product degrades or polymerizes during recrystallization. The vinyl group is sensitive to heat and may polymerize during prolonged heating.1. Minimize heating time: Do not heat the solution for longer than necessary to dissolve the solid. 2. Consider a different purification method: If thermal instability is a significant issue, column chromatography at room temperature may be a better option.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4-phenyl-2-vinylthiazole?

While specific solubility data for 4-phenyl-2-vinylthiazole is not widely published, ethanol is a common and effective recrystallization solvent for many 4-phenylthiazole derivatives.[1] A mixed solvent system, such as ethanol-water, may also be effective.[2] The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[3]

Q2: How can I assess the purity of my recrystallized 4-phenyl-2-vinylthiazole?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Spectroscopic Methods (NMR, IR): The ¹H NMR spectrum of pure 4-phenyl-2-vinylthiazole is expected to show characteristic signals for the protons of the phenyl ring, the thiazole ring, and the vinyl group.[1][4] Similarly, the IR spectrum will show characteristic absorption bands for these functional groups.[1][5]

Q3: My compound appears to be a solid, what is a reasonable starting point for a melting point?

Q4: Are there any special storage conditions for purified 4-phenyl-2-vinylthiazole?

Due to the presence of the vinyl group, which is susceptible to polymerization, it is advisable to store the purified compound in a cool, dark place.[7] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended to prevent degradation.

IV. Detailed Experimental Protocol: Recrystallization of 4-Phenyl-2-vinylthiazole

This protocol provides a step-by-step guide for the recrystallization of crude 4-phenyl-2-vinylthiazole using ethanol.

Materials:

  • Crude 4-phenyl-2-vinylthiazole

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-phenyl-2-vinylthiazole in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used): If activated charcoal was used, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For complete drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a low temperature.

V. Visualization of Workflows

A. Purification Workflow

Purification_Workflow Crude Crude 4-Phenyl-2-vinylthiazole Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal If colored Cool Slow Cooling & Ice Bath Dissolve->Cool If not colored HotFilter Hot Gravity Filtration Charcoal->HotFilter HotFilter->Cool Filter Vacuum Filtration & Washing Cool->Filter Dry Drying Filter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the recrystallization of 4-phenyl-2-vinylthiazole.

B. Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem During Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low or No Crystals? Start->LowYield ColoredProduct Product is Colored? Start->ColoredProduct SolventIssue Probable Cause: - Solvent BP too high - High impurity level OilingOut->SolventIssue Yes TooMuchSolvent Probable Cause: - Too much solvent used - Nucleation needed LowYield->TooMuchSolvent Yes ColoredImpurity Probable Cause: - Colored impurities present ColoredProduct->ColoredImpurity Yes SolutionSolvent Solution: - Re-dissolve and add more solvent - Change to a lower boiling point solvent or use a solvent pair SolventIssue->SolutionSolvent SolutionYield Solution: - Reduce solvent volume - Induce crystallization (scratch, seed, cool further) TooMuchSolvent->SolutionYield SolutionColor Solution: - Use activated charcoal and perform hot gravity filtration ColoredImpurity->SolutionColor

Caption: Decision tree for troubleshooting common recrystallization issues.

VI. References

  • Chemical Synthesis Database. (2025, May 20). 4-phenyl-1,3-thiazole-2-thiol. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-phenyl-1,3-thiazole-2-thiol. Retrieved from [Link]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society.

  • (n.d.). recrystallization-2.doc.pdf.

  • (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.

  • Dadiboyena, S., & Nefzi, A. (2022). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2022(1), M1339.

  • Zhang, Z., et al. (2023). Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides. Nature Communications, 14(1), 6695.

  • Google Patents. (n.d.). CA1224811A - Polymerization inhibition process for vinyl aromatic compounds. Retrieved from

Sources

Optimization

troubleshooting low conversion rates in 4-phenyl-2-vinylthiazole polymerization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the polymerization of 4-phenyl-2-vinylthiazole. This resource is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the polymerization of 4-phenyl-2-vinylthiazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges and optimizing your experimental outcomes. As Senior Application Scientists, we have compiled this information based on established principles of polymer chemistry and practical laboratory experience.

Troubleshooting Guide: Low Conversion Rates

Low monomer conversion is a frequent challenge in polymerization reactions. This guide provides a systematic approach to identifying and resolving the root causes of this issue in the context of 4-phenyl-2-vinylthiazole polymerization.

dot

Caption: Troubleshooting workflow for low conversion rates.

Q1: I am observing significantly low or no conversion of 4-phenyl-2-vinylthiazole. What are the primary factors I should investigate?

A1: Low conversion in polymerization can be attributed to several key areas. A systematic approach to troubleshooting is crucial.

  • Monomer Quality: The purity of your 4-phenyl-2-vinylthiazole monomer is paramount. The presence of inhibitors, impurities from synthesis, or degradation products can severely hinder or completely prevent polymerization.

  • Initiator System: The choice, concentration, and viability of your initiator are critical. Initiators have finite shelf lives and can be sensitive to storage conditions.

  • Reaction Conditions: Factors such as temperature, solvent purity, and the presence of atmospheric oxygen can have a profound impact on the polymerization kinetics.

  • Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or impurities can prematurely terminate growing polymer chains, leading to low molecular weight and reduced overall conversion.[1][2]

FAQs: Optimizing Your Polymerization Protocol

This section addresses frequently asked questions regarding the experimental setup and optimization for the polymerization of 4-phenyl-2-vinylthiazole.

Q2: How do I effectively remove the inhibitor from the 4-phenyl-2-vinylthiazole monomer?

A2: Commercial vinyl monomers are typically supplied with inhibitors to prevent premature polymerization during storage and transport.[3][] These inhibitors, often phenolic compounds like hydroquinone (HQ) or 4-methoxyphenol (MEHQ), must be removed before use.[3][5]

  • Protocol for Inhibitor Removal:

    • Dissolve the monomer in a suitable solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic solution with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) to extract the acidic phenolic inhibitor.

    • Separate the organic layer and wash it repeatedly with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure. For high purity, subsequent distillation or passing through a column of activated alumina is recommended.[2][6]

Q3: What type of polymerization is most suitable for 4-phenyl-2-vinylthiazole, and what are the recommended initiators?

A3: 4-Phenyl-2-vinylthiazole, as a vinyl monomer, can potentially be polymerized via free-radical, cationic, or anionic mechanisms. The choice depends on the desired polymer characteristics.

  • Free-Radical Polymerization: This is often the most common and robust method.

    • Initiators: Azo compounds like azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO) are typically used. The choice of initiator will depend on the desired reaction temperature, as they have different decomposition rates.[7]

  • Cationic Polymerization: The thiazole ring may influence the electron density of the vinyl group. Cationic polymerization is suitable for vinyl monomers with electron-donating substituents.[8]

    • Initiators: Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) or protic acids can be used.[8][9] Cationic polymerizations are often sensitive to impurities and require stringent reaction conditions.[8]

  • Anionic Polymerization: This method is suitable for vinyl monomers with electron-withdrawing groups.[10]

    • Initiators: Organometallic compounds like n-butyllithium (n-BuLi) or sodium naphthalenide are common initiators.[11] Anionic polymerization requires high-purity reagents and an inert atmosphere.[11]

Q4: My polymerization starts but then stops prematurely. What could be the cause?

A4: Premature termination of the polymerization can be due to several factors:

  • Presence of Inhibitors: Even trace amounts of residual inhibitors can quench the propagating radical or ionic species.[3][12] Ensure thorough removal of the inhibitor from your monomer.

  • Oxygen Inhibition: For free-radical polymerizations, oxygen is a potent inhibitor as it can react with the propagating radicals to form less reactive peroxy radicals.[3] It is crucial to degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen, argon).

  • Impurities: Impurities in the monomer or solvent can act as chain transfer agents, leading to the termination of a growing polymer chain and the initiation of a new, shorter chain.[1] Water can be a significant impurity in cationic polymerizations, acting as a chain transfer agent.[2][13]

  • Initiator Depletion: If the initiator concentration is too low or its half-life is too short at the reaction temperature, it may be consumed before high monomer conversion is achieved.[14]

Q5: How does the reaction temperature affect the conversion rate?

A5: Temperature plays a critical role in polymerization kinetics.

  • Initiator Decomposition: In free-radical polymerization, the temperature directly influences the rate of initiator decomposition, which in turn affects the concentration of primary radicals and the overall rate of polymerization.[15]

  • Propagation and Termination Rates: Both the propagation and termination rate constants are temperature-dependent. Generally, higher temperatures lead to faster polymerization rates. However, excessively high temperatures can also increase the rate of side reactions, such as chain transfer, and may lead to a decrease in the final polymer's molecular weight.[15] For some systems, there is an optimal temperature range for achieving high conversion and desired polymer properties.

Q6: Can the choice of solvent impact the polymerization of 4-phenyl-2-vinylthiazole?

A6: Yes, the solvent can have a significant effect on the polymerization.

  • Solubility: The monomer and the resulting polymer should be soluble in the chosen solvent to maintain a homogeneous reaction mixture.

  • Chain Transfer to Solvent: Some solvents can act as chain transfer agents, which will lower the molecular weight of the polymer and potentially the overall conversion.[1] The chain transfer constant to the solvent is an important parameter to consider when selecting a solvent.

  • Polarity: In ionic polymerizations (cationic and anionic), the polarity of the solvent can influence the nature of the propagating species (e.g., free ions vs. ion pairs), which can affect the polymerization rate and stereochemistry.[11] For vinylazole polymerizations, proton-donor solvents have been shown to accelerate the reaction.[16][17]

Q7: I'm getting a polymer with a very low molecular weight. How can I increase it?

A7: Low molecular weight is often a result of chain transfer reactions or a high initiator-to-monomer ratio.

  • Reduce Initiator Concentration: Decreasing the initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination.[7]

  • Minimize Chain Transfer:

    • Purify Monomer and Solvent: Remove impurities that can act as chain transfer agents.[1]

    • Choose a Different Solvent: Select a solvent with a lower chain transfer constant.

    • Lower the Temperature: Chain transfer reactions often have a higher activation energy than propagation, so lowering the temperature can favor chain growth over transfer.

  • Consider a "Living" Polymerization Technique: Techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization can provide better control over molecular weight and result in polymers with a narrow molecular weight distribution.[2][18]

Q8: What is the importance of agitation in the polymerization process?

A8: Proper agitation is crucial for maintaining a homogeneous reaction mixture.

  • Heat and Mass Transfer: Inadequate agitation can lead to localized "hot spots" due to the exothermic nature of polymerization, which can affect the reaction rate and polymer properties. It also ensures a uniform concentration of monomer and initiator throughout the reactor.

  • Viscosity: As the polymerization proceeds, the viscosity of the reaction medium increases.[19] The agitation system must be robust enough to handle this increase to ensure continued mixing. In some cases, poor agitation can lead to a decrease in the collision frequency between radicals and monomers, resulting in lower conversion.[19] Studies on vinyl chloride polymerization have shown that the agitation rate can influence the morphology of the resulting polymer particles.[20]

Data Summary

Table 1: Common Initiators for Vinyl Polymerization

Polymerization TypeInitiator ClassExamplesTypical Temperature Range (°C)
Free-RadicalAzo CompoundsAzobisisobutyronitrile (AIBN)50 - 70
PeroxidesBenzoyl Peroxide (BPO)70 - 90
CationicLewis AcidsBoron trifluoride etherate (BF₃·OEt₂)-78 to 0
Protic AcidsTrifluoroacetic acid (TFA)Variable
AnionicOrganometallicsn-Butyllithium (n-BuLi)-78 to 25

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of 4-Phenyl-2-Vinylthiazole

  • Monomer Purification: Remove the inhibitor from 4-phenyl-2-vinylthiazole by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry the monomer over anhydrous MgSO₄, filter, and distill under reduced pressure.[2] Store the purified monomer under an inert atmosphere and at a low temperature.

  • Reaction Setup: Assemble a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer and a condenser. Flame-dry the glassware under vacuum and cool under a stream of inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: In a typical experiment, add the purified 4-phenyl-2-vinylthiazole and a suitable solvent (e.g., toluene, dioxane, or dimethylformamide) to the reaction vessel.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Add the free-radical initiator (e.g., AIBN or BPO) to the reaction mixture. The initiator-to-monomer ratio should be optimized based on the desired molecular weight.[7]

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature and stir for the specified reaction time.

  • Termination and Isolation: After the desired time, cool the reaction to room temperature and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer for conversion (gravimetrically or by ¹H NMR) and molecular weight (by Gel Permeation Chromatography - GPC).

Visualizations

dot

Caption: Key stages of free-radical polymerization.

References

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17). Retrieved from [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents.
  • (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC - NIH. Retrieved from [Link]

  • Polymerisation inhibitor - Wikipedia. Retrieved from [Link]

  • Understanding vinyl acetate polymerisation accidents - IChemE. Retrieved from [Link]

  • Conversion Enhancement of Vinyl Acetate Monomer to Polyvinyl Acetate Emulsion through Emulsion Polymerization Method | Scientific.Net. Retrieved from [Link]

  • Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate - International Journal of Advanced Biotechnology and Research. Retrieved from [Link]

  • Chain transfer - Wikipedia. Retrieved from [Link]

  • Agitating transformation during vinyl chloride suspension polymerization: aggregation morphology and PVC properties - RSC Publishing. (2017, May 3). Retrieved from [Link]

  • Free-radical polymerization of N-vinyltriazoles: Effect of medium - ResearchGate. Retrieved from [Link]

  • Reactivity of vinylazoles in free-radical polymerization: A comparative study - ResearchGate. Retrieved from [Link]

  • The Effects of Initiators Mixture on Suspension Polymerization of Vinyl Chloride and its Comparison with other Productivity-Enha - Preprints.org. (2018, May 10). Retrieved from [Link]

  • How to purify this monomer ? : r/chemistry - Reddit. (2017, May 4). Retrieved from [Link]

  • Anionic Vinyl Polymerization. Retrieved from [Link]

  • Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups - E-RESEARCHCO. Retrieved from [Link]

  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC. (2023, July 10). Retrieved from [Link]

  • Degenerative Chain-‐Transfer Process: Controlling All Chain-‐Growth Polymerizations and. Retrieved from [Link]

  • Cationic polymerization - Wikipedia. Retrieved from [Link]

  • Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds. (2012, September 12). Retrieved from [Link]

  • Thiophenols as chain transfer agents in the polymerization of vinyl monomers | Request PDF - ResearchGate. Retrieved from [Link]

  • FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Retrieved from [Link]

  • Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds. Retrieved from [Link]

  • Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Retrieved from [Link]

  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Retrieved from [Link]

  • Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides - PMC. (2025, October 31). Retrieved from [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (2022, November 1). Retrieved from [Link]

  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies - PMC. (2026, February 3). Retrieved from [Link]

  • Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. Retrieved from [Link]

  • On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Mechanism of vinyl polymerizations. IX. Some factors affecting copolymerization. Retrieved from [Link]

  • WO1997002224A1 - Vinylaromatic and cyclic aliphatic monomer purification process - Google Patents.
  • Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery. (2024, September 29). Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - Semantic Scholar. (2024, February 29). Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Retrieved from [Link]

  • Automated Parallel Dialysis for Purification of Polymers - MDPI. (2022, November 10). Retrieved from [Link]

  • A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties - PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Phenyl-2-Vinylthiazole Heck Couplings

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals optimizing the Mizoroki-Heck cross-coupling of 4-phenyl-2-vinylthiazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals optimizing the Mizoroki-Heck cross-coupling of 4-phenyl-2-vinylthiazole. Vinyl heterocycles are highly valuable synthons but present unique chemoselectivity and stability challenges under palladium catalysis[1].

Below, we provide an in-depth troubleshooting matrix, mechanistic insights, and validated protocols to suppress side reactions such as polymerization, reductive dehalogenation, and regiochemical scrambling.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my 4-phenyl-2-vinylthiazole polymerizing instead of coupling?

Causality & Mechanism: Vinylthiazoles are highly susceptible to radical-induced or metal-catalyzed oligomerization at elevated temperatures. In the Heck catalytic cycle, if the oxidative addition of the aryl halide to the Pd(0) species is slow, the uncoordinated vinylthiazole remains exposed to thermal stress and trace oxygen, initiating polymerization. Solution:

  • Inhibitors: Introduce a radical scavenger such as BHT (butylated hydroxytoluene) at 1-2 mol% to quench auto-oxidation pathways.

  • Electronic Tuning: Utilize electron-rich, sterically demanding ligands (e.g., P(t-Bu)3 or Buchwald biaryl phosphines) to accelerate the oxidative addition step, ensuring the Pd(II)-aryl intermediate is formed rapidly to intercept the vinyl monomer.

  • Dosing Strategy: Employ a syringe pump to add the 4-phenyl-2-vinylthiazole slowly over the course of the reaction, keeping its steady-state concentration low.

Q2: I am observing significant amounts of the "Reductive Heck" (conjugate addition) product. How do I favor the standard β-hydride elimination?

Causality & Mechanism: The reductive Heck product is a frequently observed side product where the intermediate alkyl-palladium species undergoes protonation or hydride capture instead of β-hydride elimination[1]. This occurs when the β-hydrogens are sterically inaccessible, or when the base/solvent system acts as a hydride donor (e.g., DMF or triethylamine at high temperatures). Solution:

  • Solvent/Base Switch: Transition from amine bases to inorganic carbonates (e.g., K2CO3 or Cs2CO3) in non-protic, non-hydride-donating solvents like toluene or DMAc[2].

  • Temperature Control: Lower the reaction temperature. High thermal energy increases the rate of solvent decomposition, which can generate palladium-hydride species.

  • Silver Additives: The addition of Ag2CO3 or AgOTf can abstract the halide from the Pd(II) intermediate, creating a cationic palladium complex. Cationic pathways significantly accelerate β-hydride elimination and improve trans (E) selectivity[3].

Q3: How do I control the regioselectivity (α- vs. β-arylation) on the vinyl group?

Causality & Mechanism: Electron-rich vinyl heterocycles can undergo either neutral or cationic migratory insertion. The neutral pathway typically favors the linear (β) product due to steric control, while the cationic pathway (promoted by bidentate ligands and halide scavengers) favors the branched (α) product via electronic control[4]. Solution: To maximize the linear (β) product (typical for drug discovery scaffolds):

  • Use monodentate phosphine ligands (e.g., P(o-tolyl)3).

  • Maintain a neutral pathway by avoiding silver or thallium salts.

  • Ensure the aryl halide is an iodide or bromide, not a triflate.

Part 2: Quantitative Data & Ligand Selection

The choice of ligand and base fundamentally alters the reaction trajectory. The following table summarizes the expected outcomes based on empirical optimization of vinylthiazole couplings.

Catalyst / Ligand SystemBase / SolventMajor ProductSide Reaction ProfileConversion (%)
Pd(OAc)2 / PPh3Et3N / DMFβ-arylated (Linear)High Polymerization, Moderate Reductive Heck45 - 55%
Pd2(dba)3 / P(t-Bu)3Cy2NMe / Dioxaneβ-arylated (Linear)Low Polymerization, Trace Dehalogenation85 - 90%
Pd(OAc)2 / DPPPAg2CO3 / Tolueneα-arylated (Branched)Isomerization, Low Polymerization75 - 80%
Pd(OAc)2 / XPhosK2CO3 / DMAcβ-arylated (Linear)Minimal Side Reactions> 95%

Part 3: Mechanistic Workflow & Visualization

The following diagram illustrates the divergent pathways in the Heck coupling of 4-phenyl-2-vinylthiazole, highlighting where specific interventions prevent side reactions.

HeckTroubleshooting Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate-limiting step Polymer Side Reaction: Polymerization Pd0->Polymer Excess Alkene + Trace O2 / Heat MigIns Migratory Insertion (4-phenyl-2-vinylthiazole) OxAdd->MigIns AlphaProd Side Reaction: Branched α-Product OxAdd->AlphaProd Cationic Pathway (Ag+ additives) BetaElim β-Hydride Elimination MigIns->BetaElim Neutral Pathway Reductive Side Reaction: Reductive Heck MigIns->Reductive Hydride Source (e.g., DMF/Et3N) BetaElim->Pd0 Base-mediated Reductive Elimination Product Desired E-Alkene Product BetaElim->Product

Caption: Catalytic cycle of the Heck coupling with 4-phenyl-2-vinylthiazole, detailing side-reaction divergence points.

Part 4: Validated Experimental Protocol

This self-validating protocol is engineered to suppress polymerization and reductive pathways while maximizing the yield of the linear β-arylated product.

Materials Required:

  • Aryl bromide (1.0 equiv)

  • 4-phenyl-2-vinylthiazole (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous K2CO3 (2.0 equiv, finely milled)

  • BHT (1 mol%)

  • Anhydrous DMAc (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk flask with Pd(OAc)2, XPhos, and K2CO3. Add 20% of the total DMAc volume. Stir at room temperature for 15 minutes until a color shift (typically to pale yellow/orange) indicates the formation of the active Pd(0)L_n species[2].

  • Electrophile Addition: Add the aryl bromide to the active catalyst mixture. Stir for 5 minutes to initiate oxidative addition.

  • Inhibitor & Substrate Dosing: Dissolve 4-phenyl-2-vinylthiazole and BHT in the remaining DMAc. Using a syringe pump, add this solution to the reaction mixture over 2 hours at 90°C. Causality: Slow dosing prevents the accumulation of unreacted vinyl monomer, directly suppressing thermal polymerization.

  • Reaction Monitoring: Monitor the reaction via LC-MS or GC-FID. The reaction is typically complete within 1 hour after the end of the addition.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with 5% aqueous LiCl to remove DMAc, dry over Na2SO4, and concentrate.

References

  • Heck Reaction—State of the Art MDPI.[Link]

  • Heck Reactions with Aryl Chlorides Diva-portal.org.[Link]

  • Intramolecular Heck reaction - Wikipedia Wikipedia.[Link]

  • New High Speed Regioselective Heck Coupling Reactions Biotage.[Link]

Sources

Optimization

how to remove polymerization inhibitors from 4-phenyl-2-vinylthiazole monomer

A Guide to the Removal of Polymerization Inhibitors for Researchers and Drug Development Professionals Welcome to the technical support guide for handling and purifying 4-phenyl-2-vinylthiazole monomer. This document pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Removal of Polymerization Inhibitors for Researchers and Drug Development Professionals

Welcome to the technical support guide for handling and purifying 4-phenyl-2-vinylthiazole monomer. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the critical step of removing polymerization inhibitors prior to use in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when working with commercially available vinyl monomers.

Q1: Why does my new bottle of 4-phenyl-2-vinylthiazole contain a polymerization inhibitor?

Vinyl-containing monomers, such as 4-phenyl-2-vinylthiazole, are highly susceptible to spontaneous self-polymerization.[1] This process can be initiated by exposure to heat, light, or atmospheric oxygen.[1][2] To ensure the monomer's stability and provide a viable shelf-life during transport and storage, manufacturers add small quantities of chemical inhibitors. These compounds act as radical scavengers, neutralizing the free radicals that would otherwise initiate a polymerization chain reaction.[3][4]

Q2: Why is it critical to remove the inhibitor before my polymerization reaction?

The very function of an inhibitor is to prevent polymerization. Its presence in your reaction vessel will interfere with, or completely prevent, the desired polymerization of your monomer.[3] This can lead to a range of undesirable outcomes, including:

  • Complete reaction failure.

  • Significantly low polymer yields.

  • Polymers with inconsistent properties and broad molecular weight distributions.[5]

Therefore, removing the inhibitor is a non-negotiable step for achieving controlled, reproducible, and successful polymerization results.[3]

Q3: What are the common inhibitors used for vinyl monomers, and which one is likely in my 4-phenyl-2-vinylthiazole?

While the specific inhibitor should always be confirmed from the manufacturer's Safety Data Sheet (SDS) or technical datasheet, the most common inhibitors for vinyl monomers are phenolic compounds. These are favored because their hydroxyl group allows for easy removal via a simple acid-base extraction or adsorption.[1]

Table 1: Common Polymerization Inhibitors

Inhibitor Name Abbreviation Appearance in Monomer
4-tert-Butylcatechol TBC Often a faint yellow or brown tint
Hydroquinone HQ May impart a slight color
4-Methoxyphenol (Monomethyl ether of hydroquinone) MEHQ Generally colorless

| Butylated Hydroxytoluene | BHT | Generally colorless |

For monomers like 4-phenyl-2-vinylthiazole, TBC, HQ, and MEHQ are the most probable candidates.

Q4: Which inhibitor removal method is the most suitable for lab-scale applications?

For typical laboratory-scale purification of 4-phenyl-2-vinylthiazole, two primary methods are recommended. The choice depends on the scale of your reaction, the required purity, and available equipment.

  • Column Chromatography over Basic Alumina: This is generally the most convenient, efficient, and widely recommended method for lab-scale work.[3][6][7] It is fast, avoids the use of aqueous solutions (minimizing water contamination), and provides a visual cue for inhibitor removal.[5][8]

  • Alkaline Extraction (Caustic Wash): This liquid-liquid extraction technique is also effective but involves more steps, including washing and drying. It can be more suitable for larger quantities of monomer but carries a higher risk of introducing water or emulsions into the organic phase.[3]

Vacuum distillation is a third option but is often less preferred due to the significant risk of inducing thermal polymerization, even under reduced pressure.[3][9]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the two recommended inhibitor removal techniques.

Decision Logic for Inhibitor Removal

Before starting, it's essential to have a clear plan. The following diagram outlines the decision-making process for a researcher preparing to use a vinyl monomer.

start Start: Need to polymerize 4-phenyl-2-vinylthiazole check_inhibitor Q: Does the monomer contain an inhibitor? (Check SDS) start->check_inhibitor choose_method Choose Removal Method check_inhibitor->choose_method Yes no_inhibitor Monomer is inhibitor-free check_inhibitor->no_inhibitor No column Method A: Column Chromatography (Recommended) choose_method->column Small scale, high purity, avoids water wash Method B: Alkaline Extraction choose_method->wash Larger scale, water tolerance polymerize Proceed to Polymerization (Use Immediately) column->polymerize wash->polymerize no_inhibitor->polymerize

Caption: Decision flowchart for handling vinyl monomers.

Method 1: Column Chromatography using Basic Alumina (Recommended)

Principle: This technique relies on the acidic nature of phenolic inhibitors. Basic activated alumina acts as a stationary phase. As the monomer solution passes through, the acidic inhibitor is deprotonated and adsorbs strongly onto the basic alumina, while the neutral monomer elutes through.[5][7][8]

Materials:

  • 4-phenyl-2-vinylthiazole monomer

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton plug

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)), if dilution is necessary

  • Clean, dry collection flask (preferably amber glass or covered in foil)

Experimental Workflow Diagram

cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification p1 1. Insert plug (glass wool) into column p2 2. Add layer of sand (optional) p1->p2 p3 3. Dry-pack ~10 cm of basic activated alumina p2->p3 p4 4. Tap gently to pack bed p3->p4 u1 5. Load monomer onto the column p4->u1 u2 6. Open stopcock and apply gentle N2 pressure u1->u2 u3 7. Collect eluent (purified monomer) in a dry, dark flask u2->u3 u4 8. Observe inhibitor band (color) forming at the top u2->u4 f1 9. Seal flask under inert gas (N2 or Ar) u3->f1 f2 10. Store cold (0-4 °C) and dark f1->f2 f3 11. USE IMMEDIATELY f2->f3

Caption: Step-by-step workflow for inhibitor removal via column chromatography.

Step-by-Step Protocol:

  • Column Preparation: Secure a glass chromatography column vertically. Insert a small plug of glass wool or cotton into the bottom to retain the alumina.[3]

  • Packing: Add approximately 5-10 cm of dry, basic activated alumina to the column. The amount will depend on the quantity of monomer to be purified; a 10:1 ratio of alumina to monomer by weight is a good starting point. Gently tap the side of the column to ensure the alumina is well-packed.

  • Loading: Carefully add the 4-phenyl-2-vinylthiazole monomer to the top of the alumina bed. If the monomer is highly viscous, it can be diluted with a minimal amount of a dry, inert solvent like DCM.[5][8]

  • Elution: Open the stopcock and allow the monomer to pass through the column under gravity. For faster elution, you can apply gentle positive pressure with nitrogen or argon.

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask. It is best to use an amber flask or wrap a clear flask in aluminum foil to protect the highly reactive monomer from light.

  • Confirmation: As the monomer passes through, you should see a yellowish or brownish band forming at the very top of the alumina column.[5][8] This is the adsorbed inhibitor, providing a clear visual confirmation that the purification is working.

  • Storage: Once collected, immediately blanket the monomer with an inert atmosphere (nitrogen or argon), seal the flask, and store it in a refrigerator (0-4 °C), protected from light. Crucially, the purified monomer should be used as soon as possible, ideally within a few hours. [3]

Part 3: Troubleshooting Guide

Even with established protocols, unexpected issues can arise. This section provides solutions to common problems.

Q: My polymerization reaction failed or gave very low yield, even after running the monomer through an alumina column. What went wrong?
  • Possible Cause 1: Incomplete Inhibitor Removal. The capacity of the alumina column may have been exceeded.

    • Solution: Increase the amount of basic alumina in the column relative to the amount of monomer. Ensure you see the colored inhibitor band retained at the top of the column.

  • Possible Cause 2: Oxygen Contamination. Oxygen can act as a radical scavenger or retarder, inhibiting many types of polymerization.[1]

    • Solution: Ensure your final purified monomer is handled under an inert atmosphere (N₂ or Ar). Use Schlenk line techniques or a glovebox for all subsequent steps if your polymerization is particularly sensitive.

  • Possible Cause 3: Premature Polymerization. The inhibitor-free monomer is extremely reactive and may have started to polymerize before you initiated your experiment.[3]

    • Solution: Always use the purified monomer immediately after preparation.[3] Do not purify a large batch and store it for days or weeks. The "freshness" of the inhibitor-free monomer is paramount.

Q: The monomer polymerized during the purification process. How can I prevent this?
  • Possible Cause 1: Overheating. This is primarily a risk during vacuum distillation, which is why it is not the preferred method for thermally sensitive monomers.[9]

    • Solution: If you must distill, ensure the temperature is kept as low as possible and the distillation is performed rapidly. However, switching to the column chromatography method, which is performed at room temperature, is the best solution.

  • Possible Cause 2: Contaminated Alumina. The alumina used may have been old or contaminated with species that could initiate polymerization.

    • Solution: Use fresh, high-quality basic activated alumina from a reputable supplier. Ensure it has been stored in a tightly sealed container to prevent moisture absorption.

Q: How should I store the purified, inhibitor-free 4-phenyl-2-vinylthiazole?

Proper storage is critical to prevent degradation and spontaneous polymerization.

  • Inert Atmosphere: Always store under nitrogen or argon.

  • Low Temperature: Store in a refrigerator at 0-4 °C. Do NOT freeze, as this can cause phase separation or crystallization issues.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil.

  • Short Duration: This cannot be overstressed. Plan your experiments to use the purified monomer on the same day it is prepared.

By following these guidelines, researchers can confidently and safely prepare high-purity 4-phenyl-2-vinylthiazole for use in sensitive polymerization applications, leading to more reliable and reproducible scientific outcomes.

References
  • The Royal Society of Chemistry.
  • BenchChem Technical Support.
  • ECHEMI Community Forum.
  • ResearchGate.
  • Chemistry Stack Exchange.
  • Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide.
  • Google Patents. JP4841888B2 - Storage method of vinyl chloride monomer.
  • Synthose.
  • Patsnap. Method for preventing polymerization of vinyl monomers in storage tanks.
  • Tintoll.
  • Wikipedia.
  • 3V Sigma USA.
  • UCLA Chemistry and Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers.
  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Resolving Poly(4-phenyl-2-vinylthiazole) Solubility Issues

Welcome to the Technical Support Center for Poly(4-phenyl-2-vinylthiazole) (P4PVT) and related derivatives. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Poly(4-phenyl-2-vinylthiazole) (P4PVT) and related derivatives. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in working with rigid, heteroaromatic polymers: intractable solubility.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond basic solvent recommendations by explaining the thermodynamic causality behind phase behaviors and providing self-validating experimental protocols to ensure your material is fully solvated for downstream applications.

Part 1: Mechanistic Overview & Causality

The insolubility of P4PVT in common organic solvents (like THF, Chloroform, or Acetone) is not an anomaly; it is a direct thermodynamic consequence of its molecular architecture.

  • Intermolecular π-π Stacking: The pendant phenyl rings and the heteroaromatic thiazole rings engage in extensive, long-range π-π stacking.

  • Dipole-Dipole Interactions: The thiazole nitrogen acts as a strong, polarizable dipole center. In solution, basic polymer structures readily engage in interpolymer complexation, requiring specific solvent interventions to disrupt these networks[1].

  • Backbone Rigidity: The steric bulk of the 4-phenyl group restricts the rotational freedom of the vinyl backbone, reducing the polymer's free volume and preventing solvent molecules from intercalating between chains.

To achieve true solvation, we must provide enough kinetic energy (heat), chemical disruption (chaotropic salts), or structural modification (N-alkylation) to overcome this massive cohesive energy density.

Mechanism PiPi Strong Pi-Pi Stacking (Phenyl & Thiazole Rings) Intervention1 Thermal Energy (Disrupts weak bonds) PiPi->Intervention1 Intervention2 LiBr Addition (Dipole disruption) PiPi->Intervention2 Rigid Backbone Rigidity (Steric Hindrance) Intervention3 N-Alkylation (Polyelectrolyte formation) Rigid->Intervention3 Soluble Solvated Polymer Chains (Increased Free Volume) Intervention1->Soluble Intervention2->Soluble Intervention3->Soluble

Mechanistic pathways for overcoming P4PVT cohesive energy density to achieve solvation.

Part 2: Troubleshooting FAQs

Q1: My P4PVT precipitates out of THF during Gel Permeation Chromatography (GPC) analysis. How can I keep it in solution? A1: THF lacks the dielectric constant and specific interaction capabilities to disrupt the strong interchain dipole interactions of the thiazole rings. Switch your mobile phase to N,N-Dimethylformamide (DMF) containing 0.1 M LiBr . Causality: Lithium bromide acts as a chaotropic agent. The small, highly charged Li⁺ ions coordinate directly with the lone pair on the thiazole nitrogen, effectively shielding the polymer chains from one another and breaking up aggregates.

Q2: I need to process the neutral polymer into a thin film, but it won't dissolve in chloroform. What is the alternative? A2: Use halogenated aromatic solvents like chlorobenzene or o-dichlorobenzene at elevated temperatures (80°C–100°C). Causality: The aromatic nature of these solvents matches the cohesive energy density of the polymer's phenyl rings ("like dissolves like" via π-π solvent-solute interactions). The added thermal energy overcomes the high activation barrier required for chain disentanglement.

Q3: Even with heating and aggressive solvents, my high-molecular-weight P4PVT remains a swollen gel. How do I proceed? A3: You have reached the thermodynamic limit of solvation for the neutral polymer. You must utilize post-polymerization modification. By quaternizing the thiazole nitrogen with an alkyl halide (e.g., methyl iodide), you convert the rigid neutral polymer into a poly(vinyl thiazolium) polyelectrolyte. This drastically shifts its solubility profile, enabling solubility in polar aprotic solvents (DMSO) and even2[2].

SolubilityWorkflow Start Poly(4-phenyl-2-vinylthiazole) Insoluble in THF/CHCl3 CheckMW Is Molecular Weight (Mn) > 50 kDa? Start->CheckMW HighMW Use High-Boiling Solvents (e.g., Chlorobenzene at 80°C) CheckMW->HighMW Yes LowMW Are Aggregates Present? (Check via DLS) CheckMW->LowMW No Success Soluble Polymer Solution Ready for Analysis HighMW->Success Aggregates Add Chaotropic Salts (0.1M LiBr in DMF) LowMW->Aggregates Yes Modify Post-Polymerization Quaternization (MeI) LowMW->Modify No, inherently insoluble Aggregates->Success Modify->Success

Decision matrix for troubleshooting P4PVT solubility based on molecular weight and aggregation.

Part 3: Quantitative Data Presentation

Table 1: Solvent Compatibility Matrix for Neutral P4PVT
SolventTemperatureAdditiveSolubility StateCausality & Mechanism
THF 25°CNoneInsoluble/SwollenInsufficient polarity to break π-π stacking.
Chloroform 25°CNoneInsolubleHalogenated, but lacks high cohesive energy density.
Chlorobenzene 80°CNoneSolubleAromaticity matches phenyl rings; heat provides kinetic energy.
DMF 45°C0.1 M LiBrSolubleLi⁺ coordinates with thiazole N, disrupting dipole interactions.
DMSO 25°CNoneSoluble (if quaternized)High dielectric constant stabilizes the polyelectrolyte form.
Table 2: Polymer Modification Effects on Phase Behavior

Vinylthiazole-based polymers often exhibit complex solubility profiles due to the polarizable nature of the heteroaromatic ring[3]. Modifying the polymer structure is often the most permanent solution.

Modification StrategyTarget Functional GroupReagentResulting Phase Behavior
Copolymerization Vinyl backbonePEG-methacrylateAmphiphilic; soluble in alcohols/water.
N-Alkylation Thiazole NitrogenMethyl Iodide (MeI)Soluble in polar aprotic solvents; LCST in acetone[2].
Sulfonation Phenyl RingChlorosulfonic acidWater-soluble anionic polyelectrolyte.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to downstream applications (like spin-coating or GPC) until the validation checkpoint is successfully passed.

Protocol 1: Chaotropic Solubilization for Analytical Characterization (GPC/NMR)

Use this protocol when you need to analyze the neutral polymer without permanently altering its chemical structure.

  • Preparation: Weigh 10 mg of purified P4PVT into a 20 mL borosilicate glass scintillation vial.

  • Solvent Addition: Add 10 mL of anhydrous DMF containing exactly 0.1 M Lithium Bromide (LiBr).

  • Thermal Sonication: Seal the vial and place it in an ultrasonic bath at 45°C for 30 minutes. The mechanical cavitation combined with heat accelerates the diffusion of Li⁺ ions into the polymer matrix.

  • Equilibration: Allow the solution to rest at room temperature for 2 hours to ensure thermodynamic equilibrium.

  • VALIDATION CHECKPOINT (Dynamic Light Scattering - DLS):

    • Action: Filter 1 mL of the solution through a 0.45 µm PTFE syringe filter into a DLS cuvette.

    • Success Criteria: A monomodal peak with a Polydispersity Index (PDI) < 0.2 indicates true solvation.

    • Failure Criteria: If a secondary peak >100 nm is observed, aggregation persists. Correction: Increase LiBr concentration to 0.2 M and repeat step 3.

Protocol 2: Post-Polymerization N-Alkylation (Quaternization)

Use this protocol to permanently convert intractable, high-molecular-weight P4PVT into a highly soluble poly(vinyl thiazolium) polyelectrolyte.

  • Suspension: Suspend 500 mg of P4PVT in 20 mL of N-Methyl-2-pyrrolidone (NMP) in a heavy-walled pressure tube.

  • Reagent Addition: In a fume hood, add a 5-fold molar excess of Methyl Iodide (MeI) relative to the thiazole repeating units.

  • Reaction: Seal the pressure tube tightly and stir at 40°C for 24 hours. The suspension will gradually turn into a homogeneous, viscous solution as the polymer quaternizes and solvates.

  • Precipitation: Dropwise, precipitate the resulting solution into 500 mL of a 1:1 volume mixture of diethyl ether and THF to remove unreacted MeI and NMP. Filter and dry under vacuum at 40°C overnight.

  • VALIDATION CHECKPOINT (¹H NMR Spectroscopy):

    • Action: Dissolve 5 mg of the dried product in 0.6 mL of DMSO-d6 and acquire a standard ¹H NMR spectrum.

    • Success Criteria: The appearance of a sharp, integrated peak at ~4.3 ppm (corresponding to the new N-CH₃ group) and the downfield shift of the thiazole/phenyl protons confirms 100% conversion and total solvation.

    • Failure Criteria: Broad, unresolved peaks indicate the polymer is still aggregating or incompletely reacted. Correction: Repeat the reaction with a fresh excess of MeI at 50°C.

Part 5: References

  • Unexpected LCST-type phase behaviour of a poly(vinyl thiazolium) polymer in acetone. Max Planck Society (MPG.PuRe).2

  • Inverse Vulcanization of a Natural Monoene with Sulfur as a Route to Polymeric Materials. MDPI. 3

  • Interpolymer Complexation between Poly(N-methyl-4-piperidinyl Methacrylate) and Acidic Polymers. ACS Publications (Macromolecules). 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 4-Phenyl-2-Vinylthiazole and Styrene Monomers in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer chemistry, particularly in the synthesis of functional polymers for biomedical applications, a nuanced understanding of monomer reac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, particularly in the synthesis of functional polymers for biomedical applications, a nuanced understanding of monomer reactivity is paramount. The precise control over copolymer composition and microstructure dictates the ultimate physicochemical and biological properties of the material. This guide provides an in-depth comparison of the reactivity of two vinyl monomers: the well-established styrene and the functional heterocyclic monomer, 4-phenyl-2-vinylthiazole. While extensive data exists for styrene, the reactivity of 4-phenyl-2-vinylthiazole is less characterized. This comparison synthesizes available experimental data for structurally related monomers with a theoretical analysis of the electronic and steric factors influencing their polymerization behavior.

Monomer Structures and Inherent Properties

A fundamental comparison begins with the chemical structures of the monomers, as these dictate their electronic and steric characteristics, which in turn govern their reactivity in polymerization.

Figure 1: Chemical structures of Styrene and 4-Phenyl-2-vinylthiazole.

Styrene is a simple aromatic vinyl monomer, while 4-phenyl-2-vinylthiazole is a more complex structure containing a thiazole heterocycle and a phenyl substituent. These differences are expected to significantly influence their reactivity.

Understanding Monomer Reactivity: The Q-e Scheme

A widely accepted framework for quantifying monomer reactivity in radical copolymerization is the Alfrey-Price Q-e scheme. This model assigns two semi-empirical parameters to each monomer:

  • Q (Reactivity factor): Represents the resonance stabilization of the monomer and its corresponding radical. A higher Q value indicates greater resonance stabilization and thus higher reactivity.

  • e (Polarity factor): Reflects the electron-donating or electron-withdrawing nature of the substituent on the vinyl group. A more positive 'e' value indicates a more electron-poor double bond, while a more negative 'e' value signifies a more electron-rich double bond.

Styrene is the reference monomer in the Q-e scheme, with defined values of Q = 1.0 and e = -0.8 .[1][2] This indicates that styrene is a moderately reactive monomer with a relatively electron-rich vinyl group due to the electron-donating character of the phenyl ring through resonance.

MonomerQ Valuee Value
Styrene1.00-0.80
N-(2-thiazolyl)methacrylamide (TMA)1.079-0.054

Table 1: Q-e values for Styrene and a structurally related thiazole-containing monomer.

The Q value of TMA is slightly higher than that of styrene, suggesting a comparable or slightly higher resonance stabilization. The 'e' value of TMA is significantly less negative than that of styrene, indicating that the vinyl group in TMA is considerably less electron-rich. This is attributed to the electron-withdrawing nature of the thiazole ring and the acrylamide group.[4][5]

Based on this, we can predict that 4-phenyl-2-vinylthiazole will likely have a Q value comparable to or slightly higher than styrene due to the combined resonance effects of the phenyl and thiazole rings. The 'e' value is expected to be less negative than styrene's , as the electron-withdrawing thiazole ring will counteract the electron-donating effect of the phenyl group.

Copolymerization Behavior and Reactivity Ratios

The relative reactivity of two monomers in a copolymerization reaction is quantified by their reactivity ratios, r1 and r2. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (crosspropagation).

  • r1 > 1: The growing chain ending in monomer 1 prefers to add another monomer 1.

  • r1 < 1: The growing chain ending in monomer 1 prefers to add monomer 2.

  • r1 ≈ 1: The growing chain has little to no preference.

  • r1 ≈ 0: The growing chain strongly prefers to add monomer 2.

The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior:

  • r1 * r2 ≈ 1: Ideal copolymerization, leading to a random distribution of monomers.

  • r1 * r2 < 1: Tendency towards alternating copolymerization.

  • r1 * r2 > 1: Tendency towards block copolymerization.

Again, in the absence of direct data for 4-phenyl-2-vinylthiazole, we can turn to the copolymerization of N-(2-thiazolyl)methacrylamide (TMA) with styrene (St). The reactivity ratios for this system have been reported as:

  • r1 (TMA) = 0.39 ± 0.02

  • r2 (St) = 0.90 ± 0.01 [3]

The product of these reactivity ratios is r1 * r2 = 0.351 .

Monomer Systemr1 (Thiazole Monomer)r2 (Styrene)r1 * r2Predicted Copolymer Structure
TMA-St0.390.900.351Tendency towards alternation

Table 2: Reactivity ratios for the N-(2-thiazolyl)methacrylamide (TMA) - Styrene (St) system.

These values indicate that a growing polymer chain ending in a TMA unit has a preference for adding a styrene monomer (r1 < 1), while a chain ending in a styrene unit shows a slight preference for adding another styrene monomer (r2 ≈ 1). The product r1 * r2 being significantly less than 1 suggests a tendency towards the formation of an alternating copolymer.

For the 4-phenyl-2-vinylthiazole and styrene system, we can anticipate a similar trend. The electron-poor nature of the vinylthiazole double bond would make it susceptible to attack by the electron-rich styryl radical, leading to a low r1 value. Conversely, the styryl radical would likely show a preference for adding another styrene molecule, resulting in an r2 value closer to 1.

Electronic and Steric Effects on Reactivity

The observed and predicted reactivity can be rationalized by considering the electronic and steric effects of the substituents on the vinyl group.

Electronic Effects

The thiazole ring is known to be an electron-withdrawing heterocycle due to the presence of the electronegative nitrogen and sulfur atoms.[4][5][6][7] This electron-withdrawing nature decreases the electron density of the vinyl double bond in 4-phenyl-2-vinylthiazole, making it more electrophilic compared to styrene's vinyl group, which is activated by the electron-donating phenyl ring. This difference in polarity between the two monomers would favor cross-propagation, where the electron-rich styryl radical adds to the electron-poor vinylthiazole monomer.

Steric Effects

Steric hindrance can play a significant role in polymerization kinetics.[8][9][10][11] The 4-phenyl-2-vinylthiazole monomer is bulkier than styrene due to the presence of the 4-phenylthiazole substituent. This increased steric bulk around the vinyl group could potentially hinder the approach of the growing polymer chain, leading to a lower rate of homopolymerization for 4-phenyl-2-vinylthiazole compared to styrene. The phenyl group at the 4-position of the thiazole ring, while contributing to resonance stabilization, also adds to the steric congestion.[12]

Experimental Protocol: A Representative Copolymerization

To experimentally determine the reactivity ratios of 4-phenyl-2-vinylthiazole and styrene, a series of copolymerization reactions with varying initial monomer feed ratios would be necessary. The following is a general protocol for such an experiment.

Materials:

  • 4-phenyl-2-vinylthiazole (M1)

  • Styrene (M2), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: Prepare stock solutions of 4-phenyl-2-vinylthiazole, styrene, and AIBN in the chosen solvent.

  • Reaction Setup: In a series of reaction vessels, add varying molar ratios of the M1 and M2 stock solutions. A typical set of experiments would include M1:M2 feed ratios of 80:20, 60:40, 50:50, 40:60, and 20:80.

  • Initiation: Add a constant amount of the AIBN stock solution to each reaction vessel.

  • Polymerization: Degas the reaction mixtures by several freeze-pump-thaw cycles and then place them in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.

  • Conversion Monitoring: Monitor the progress of the polymerization and stop the reactions at low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant.

  • Polymer Isolation: Precipitate the resulting copolymers by pouring the reaction mixtures into a large excess of a non-solvent like methanol.

  • Purification: Filter and wash the precipitated copolymers thoroughly with the non-solvent to remove any unreacted monomers and initiator.

  • Drying: Dry the purified copolymers under vacuum to a constant weight.

  • Copolymer Composition Analysis: Determine the composition of the copolymers using techniques such as ¹H NMR spectroscopy or elemental analysis (e.g., for nitrogen or sulfur content from the thiazole ring).

  • Reactivity Ratio Calculation: Use the monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios (r1 and r2) using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares methods.

G cluster_workflow Experimental Workflow for Reactivity Ratio Determination Monomer_Prep Monomer & Initiator Preparation Reaction_Setup Varying Monomer Feed Ratios Monomer_Prep->Reaction_Setup Initiation AIBN Addition Reaction_Setup->Initiation Polymerization Controlled Temperature Polymerization Initiation->Polymerization Isolation Precipitation in Non-solvent Polymerization->Isolation Purification Washing Isolation->Purification Drying Vacuum Drying Purification->Drying Analysis Compositional Analysis (NMR, Elemental) Drying->Analysis Calculation Reactivity Ratio Calculation Analysis->Calculation

Figure 2: Workflow for the experimental determination of monomer reactivity ratios.

Conclusion

  • Reactivity: 4-phenyl-2-vinylthiazole is predicted to be a reactive monomer, with a resonance stabilization (Q value) comparable to or slightly greater than styrene.

  • Polarity: The electron-withdrawing nature of the thiazole ring is expected to make the vinyl group of 4-phenyl-2-vinylthiazole more electron-poor (less negative 'e' value) than that of styrene.

  • Copolymerization Behavior: In copolymerization with styrene, 4-phenyl-2-vinylthiazole is likely to exhibit a tendency towards alternation, with a reactivity ratio (r1) less than 1. Styrene's reactivity ratio (r2) is expected to be closer to 1.

  • Steric Effects: The bulkier 4-phenylthiazole substituent may introduce steric hindrance, potentially reducing the homopolymerization rate of 4-phenyl-2-vinylthiazole compared to styrene.

For researchers and professionals in drug development and materials science, these insights are crucial for designing and synthesizing copolymers with desired compositions and properties. The incorporation of the functional 4-phenyl-2-vinylthiazole monomer into polystyrene-based materials can introduce new functionalities for applications such as drug delivery, bioconjugation, and advanced coatings. Further experimental studies are warranted to precisely quantify the reactivity ratios and Q-e values for 4-phenyl-2-vinylthiazole to enable more precise control over its copolymerization with styrene and other comonomers.

References

  • Alfrey, T., Jr., & Price, C. C. (1947). Copolymerization. Journal of Polymer Science, 2(1), 101-106.
  • Greenley, R. Z. (1999). Q and e values for free radical copolymerizations of vinyl monomers and telogens. In Polymer Handbook (4th ed., pp. II/181-II/355). John Wiley & Sons.
  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767.
  • Eicher, T., & Hauptmann, S. (2003).
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Pryor, W. A., & Fiske, T. R. (1969). Reactivities of monomers towards the phenyl radical; a scale of phenyl affinities. Transactions of the Faraday Society, 65, 1865-1872.
  • Zhang, X., & Li, Y. (2019). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry, 17(30), 7069-7080.
  • Kizhnyaev, V. N., & Smirnov, A. I. (2005). Reactivity of vinylazoles in free-radical polymerization: A comparative study. Polymer Science Series A, 47(10), 1072-1079.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(13), 3990.
  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2013). Asian Journal of Chemistry, 25(16), 9241-9246.
  • Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. (2013).
  • Thiazole and Thiophene Analogues of Donor−Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure−Property Relationships. (2000). Journal of the American Chemical Society, 122(4), 537-549.
  • Synthesis and reactivity ratios of regioisomeric vinyl-1,2,3-triazoles with styrene. (2013). Journal of Polymer Research, 20(9), 241.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules, 27(11), 3505.
  • Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. (2024). Macromolecules.
  • A Versatile New Monomer Family: Functionalized 4-Vinyl-1,2,3-Triazoles via Click Chemistry. (2006). Macromolecules, 39(18), 5978-5980.
  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (2026). RSC Advances, 16(10), e0298131.
  • Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Postpolymerization Oxidation Affording Branched Poly(vinyl alcohol)s. (2024). Macromolecules.
  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube.
  • On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation. (2024).
  • Steric hindrance: Significance and symbolism. (2026, March 23). ScienceDirect.
  • Understanding Steric Hindrance in Chemistry. (n.d.). Scribd.
  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023).
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). ChemistrySelect, 7(44), e202203362.
  • Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. (2021). The Journal of Physical Chemistry Letters, 12(8), 2196-2202.
  • Safety Assessment of Styrene and Vinyl-type Styrene Copolymers as Used in Cosmetics. (2014). International Journal of Toxicology, 33(2_suppl), 37S-62S.
  • Some relative monomer reactivity factors. (1948). Journal of Polymer Science, 3(6), 879-892.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of the Indian Chemical Society, 102(8), 101345.
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(10), 78-84.
  • Flame-Retardant Properties of a Styrene-Vinyl Tetrazole Copolymer Additive in an LDPE/EVA Blend. (2025). Polymers, 17(21), 4683.
  • Homo- and copolymerization of N-(2-thiazolyl)methacrylamide with different vinyl monomers: Synthesis, characterization, determination of monomer reactivity ratios and biological activity. (2014). Polymer Science, Series B, 56(2), 182-191.

Sources

Comparative

A Comparative Guide to 4-phenyl-2-vinylthiazole and 2-vinylpyridine in Polymer Chemistry

For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the ultimate properties and functionality of a polymer. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the ultimate properties and functionality of a polymer. This guide provides an in-depth comparison of two heterocyclic vinyl monomers: 4-phenyl-2-vinylthiazole and the well-established 2-vinylpyridine. While both offer unique reactive handles for advanced polymer design, their structural differences impart distinct characteristics to the resulting polymers, influencing everything from thermal stability to potential applications in catalysis and biomedicine.

This document moves beyond a simple cataloging of facts to explain the causal relationships between monomer structure and polymer performance, grounded in experimental data from peer-reviewed literature.

Monomer Characteristics: A Tale of Two Heterocycles

At the heart of the comparison are the distinct chemical structures of 4-phenyl-2-vinylthiazole and 2-vinylpyridine.

  • 2-Vinylpyridine (2VP) is a well-known, commercially available monomer featuring a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Its chemistry is extensively documented, making it a reliable choice for a wide range of applications. The nitrogen atom's lone pair of electrons is readily available for protonation, quaternization, and metal coordination.

  • 4-phenyl-2-vinylthiazole , a more specialized monomer, incorporates a thiazole ring—a five-membered heterocycle containing both a nitrogen and a sulfur atom. The presence of the sulfur atom and the bulky phenyl group at the 4-position significantly influences its electronic properties and steric profile compared to 2VP.

Property4-phenyl-2-vinylthiazole2-Vinylpyridine (2VP)
Chemical Structure
Molar Mass ~187.25 g/mol 105.14 g/mol [1]
Key Functional Group Phenyl-substituted Thiazole RingPyridine Ring
Synthesis Typically synthesized via reactions such as the Hantzsch thiazole synthesis followed by introduction of the vinyl group, for example, through a Wittig reaction.[2][3]Industrially produced by the dehydration of 2-(2-hydroxyethyl)pyridine or from the reaction of 2-methylpyridine with formaldehyde.

Polymerization Behavior: From Radical to Controlled Architectures

Both monomers are amenable to various polymerization techniques, but their inherent reactivity and steric hindrance lead to different behaviors.

Free Radical Polymerization

Free radical polymerization is a robust method for both monomers. However, the kinetics and resulting polymer characteristics can differ.

  • 2-Vinylpyridine: Undergoes free radical polymerization readily. The polymerization kinetics have been extensively studied.[4] The basicity of the pyridine nitrogen can sometimes influence the reaction, particularly in acidic media where protonation can alter monomer reactivity.

  • 4-phenyl-2-vinylthiazole: While less documented, vinylthiazole derivatives are known to polymerize via radical pathways. The bulky phenyl group may introduce steric hindrance, potentially affecting the propagation rate constant compared to the less hindered 2VP.

Anionic Polymerization

Anionic polymerization offers excellent control over molecular weight and architecture, leading to "living" polymers.

  • 2-Vinylpyridine: Is well-suited for living anionic polymerization, typically initiated by organolithium compounds in polar solvents like THF at low temperatures (-78°C).[1] This method allows for the synthesis of well-defined homopolymers and block copolymers with narrow molecular weight distributions.

  • 4-phenyl-2-vinylthiazole: The potential for side reactions involving the thiazole ring under strongly basic conditions of anionic polymerization needs to be considered. However, the electron-withdrawing nature of the thiazole ring should, in principle, stabilize the propagating carbanion, making it a candidate for this technique.

Controlled Radical Polymerization (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization combines the versatility of free-radical chemistry with the control of living polymerizations.

  • 2-Vinylpyridine: Has been successfully polymerized using RAFT, enabling the synthesis of complex architectures like block copolymers with precise control.[5]

  • Vinyl-thiazole derivatives: Studies have shown that vinyl sulfides containing thiazole units can be polymerized in a controlled manner using RAFT.[6] This suggests that 4-phenyl-2-vinylthiazole is likely also amenable to RAFT polymerization, offering a pathway to well-defined thiazole-containing polymers.

Copolymerization and Reactivity

The Alfrey-Price Q-e scheme provides a semi-empirical method to predict monomer reactivity in radical copolymerization. 'Q' represents the resonance stabilization of the monomer and radical, while 'e' describes the polarity of the vinyl group.

MonomerQ Valuee Value
2-Vinylpyridine 1.41-0.55
Styrene (Reference) 1.00-0.80

Analysis: The Q value of 2VP (1.41) is higher than that of styrene (1.00), indicating significant resonance stabilization of its radical, contributed by the pyridine ring. The 'e' value of -0.55 suggests it is an electron-donating monomer, though less so than styrene (-0.80).

For 4-phenyl-2-vinylthiazole , we can infer its likely behavior. The thiazole ring, being electron-deficient, would likely impart a more positive 'e' value compared to 2VP, making it an electron-accepting monomer. This difference in polarity would favor alternating tendencies when copolymerized with electron-donating monomers like styrene.

A study on the copolymerization of 2-vinylthiazole and 4-vinylthiazole revealed that 2-vinylthiazole is significantly more reactive.[7] This highlights the profound impact of the vinyl group's position on the heterocycle's reactivity.

A Comparative Look at Polymer Properties

The true differentiation between these monomers becomes apparent when examining the properties of their respective polymers.

Thermal Properties: Stability Under Heat

The thermal stability of a polymer is critical for processing and high-temperature applications. It is typically assessed by Glass Transition Temperature (Tg) and Decomposition Temperature (Td).

PolymerGlass Transition Temperature (Tg)Thermal Decomposition
Poly(2-vinylpyridine) (P2VP) ~104°C[8]Onset of decomposition is generally lower than its 4-vinylpyridine isomer.
Poly(4-phenyl-2-vinylthiazole) Not experimentally documented in available literature.Expected to be high due to the rigid phenyl and thiazole groups in the side chain, which would restrict chain mobility.

Expert Insights: The Tg of P2VP is well-established at around 104°C.[8] For poly(4-phenyl-2-vinylthiazole), while direct experimental data is lacking, we can predict a significantly higher Tg. The bulky and rigid phenyl-thiazole side group would severely restrict the rotational freedom of the polymer backbone, leading to a higher energy requirement for the onset of segmental motion. This is a common trend in vinyl polymers, where bulkier side groups lead to higher glass transition temperatures.

Functional Properties and Applications

The heterocyclic nature of both monomers imparts unique functionalities to their polymers.

Poly(2-vinylpyridine): A Versatile Workhorse

  • Metal Coordination: The pyridine nitrogen acts as an excellent ligand for a wide range of metal ions. This property is exploited in catalysis, where P2VP can be used as a polymer support for metal catalysts.

  • pH-Responsiveness: The pyridine group is basic and can be protonated in acidic conditions, making P2VP a pH-responsive polymer. This is highly valuable for applications in drug delivery, where a change in pH can trigger drug release.

  • Block Copolymers for Self-Assembly: P2VP is frequently used as a block in copolymers (e.g., polystyrene-b-poly(2-vinylpyridine)). These block copolymers self-assemble in solution to form well-defined nanostructures like micelles and vesicles, which have applications in nanotechnology and drug encapsulation.

  • Adhesion and Coatings: P2VP enhances adhesion to metal and glass surfaces, making it a useful component in coatings and adhesives.[6]

Poly(4-phenyl-2-vinylthiazole): A Specialty Polymer with Untapped Potential

  • Advanced Ligand Design: The thiazole ring, with both nitrogen and sulfur atoms, offers a different coordination environment for metal ions compared to pyridine. This could lead to catalysts with novel selectivity or activity.

  • Organic Electronics: Thiazole-containing polymers are being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells, due to their unique electronic properties.[9] The phenyl substitution in 4-phenyl-2-vinylthiazole would further enhance π-π stacking interactions, which can be beneficial for charge transport.

  • Biomedical Applications: The thiazole moiety is a key structural component in many biologically active molecules. Polymers containing this group may exhibit interesting biological activities or be used as scaffolds for drug delivery.

Experimental Protocols

To provide a practical context, here are representative protocols for the synthesis of these polymers.

Protocol 1: Free Radical Solution Polymerization of 2-Vinylpyridine

Objective: To synthesize poly(2-vinylpyridine) via a standard free-radical polymerization method.

Materials:

  • 2-Vinylpyridine (2VP), freshly distilled to remove inhibitor.

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Toluene, anhydrous.

  • Methanol.

  • Nitrogen gas supply.

Procedure:

  • In a Schlenk flask, dissolve 10.0 g of 2-vinylpyridine and 0.1 g of AIBN in 50 mL of anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours under stirring. The solution will become more viscous.

  • Quench the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as hexane or diethyl ether.

  • Collect the precipitated polymer by filtration and wash it with the non-solvent.

  • Dry the polymer in a vacuum oven at 50°C to a constant weight.

Protocol 2: Synthesis of 4-phenyl-2-vinylthiazole Monomer

Objective: A representative synthesis of the vinylthiazole monomer, adapted from literature procedures.[3]

Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Vinyl Group Introduction A 2-Bromoacetophenone + Thioacetamide B Hantzsch Synthesis A->B C 2-Methyl-4-phenylthiazole B->C D 2-Methyl-4-phenylthiazole E Wittig Reaction (e.g., with methyltriphenylphosphonium bromide) D->E F 4-phenyl-2-vinylthiazole E->F

Caption: A generalized two-step synthesis pathway for 4-phenyl-2-vinylthiazole.

Conclusion and Future Outlook

This guide illuminates the distinct personalities of 4-phenyl-2-vinylthiazole and 2-vinylpyridine in the realm of polymer chemistry.

  • 2-Vinylpyridine stands as a robust, well-characterized, and versatile monomer. Its predictable polymerization behavior and the multi-faceted functionality of its polymer make it a go-to choice for a vast array of applications, from creating "smart" pH-responsive materials to forming the hydrophilic block in self-assembling systems.

  • 4-phenyl-2-vinylthiazole represents a frontier of specialty polymers. While the available experimental data is less comprehensive, its structure strongly suggests that its polymers will possess high thermal stability and unique electronic and coordination properties. The fusion of the phenyl and thiazole rings offers a tantalizing platform for developing advanced materials for organic electronics, specialized catalysis, and potentially bioactive polymers.

For researchers, the choice between these two monomers depends on the desired balance between predictability and novelty. 2-Vinylpyridine offers a reliable path to functional polymers with well-understood properties. In contrast, 4-phenyl-2-vinylthiazole presents an opportunity for innovation, with the potential to create materials with superior thermal performance and novel electronic or catalytic functions. Further fundamental research into the polymerization kinetics and properties of poly(4-phenyl-2-vinylthiazole) is warranted and will undoubtedly unlock new applications for this promising monomer.

References

  • Greenley, R. Z. (1999). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. In Polymer Handbook (4th ed.).
  • Sergeev, A. G., et al. (2023). Growth kinetics of the adsorbed layer of poly(2-vinylpyridine)
  • BenchChem. (2025). A Comparative Guide to the Thermal Properties of Poly(4-vinylpyridine) and Poly(2-vinylpyridine).
  • Concentration of Propagating Species and Rate of Propag
  • Odian, G. (1991).
  • Hatada, K., et al. (2002). Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. Current Organic Chemistry, 6(2), 121-153.
  • Floudas, G., et al. (2004). Origin of Glass Transition of Poly(2-vinylpyridine). A Temperature- and Pressure-Dependent Dielectric Spectroscopy Study. Macromolecules.
  • Polymer Source. (n.d.). Poly(2-vinyl pyridine) Sample #: P9772-2VP.
  • Coote, M. L., & Davis, T. P. (2002). A Density Functional Theory Approach to the Development of Q−e Parameters for the Prediction of Reactivity in Free-Radical Copolymerizations. The Journal of Physical Chemistry A.
  • Metzger, J. (Ed.). (2009).
  • Lee, J. S., & Lee, Y. S. (2021). Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for rad.
  • SYNTHESES AND REACTIONS OF POLYVINYLTHIAZOLES. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Singh, S., et al. (2022).
  • Journal of polymer science. (n.d.). Wiley.
  • Journal of Polymer Science. (n.d.).
  • Journal of Polymer Science. (n.d.). Wiley.
  • Lebedev, B. V., & Kulagina, T. G. (1998).
  • design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity. (n.d.). AIR Unimi.
  • Pizzo, B., et al. (2024). Thermomechanical properties of poly(vinyl alcohol) prepared at room temperature as a function of degree of hydrolysis and alumin. CNR-IRIS.
  • Folarin, O. M., & Sadiku, E. R. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Academic Journals.
  • Chemistry Of Heterocyclic Compounds: Thiazole And Its Derivatives, Part One, Volume 34. (2007). VDOC.PUB.
  • Lee, J., et al. (2014). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine.
  • Al-Tel, T. H. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC.
  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). JOCPR.
  • O'Dwyer, P. J., et al. (2021). Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance. PMC.
  • Guliev, K. G., et al. (2013). Copolymerization of (p-Vinylphenyl)cyclopropylmethyl cinnamate with styrene.
  • Zou, H., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
  • Kulkarni, P. P., et al. (2017). Synthesis and characterization of polyimides containing thiazole moiety. International Journal of Engineering Trends and Technology.
  • Rymarczyk-Machał, M., et al. (2014).
  • Fisher Scientific. (2024).
  • Islam, M. S., et al. (2019).
  • Immobilization of a block copolymer of styrene and quaternized 4-vinylpyridine on latex and its effect on the cobalt. (1990). Pure.
  • Liu, C., et al. (2022). Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid. Frontiers.
  • Elagamey, A., et al. (2020). Thermal Stability of Poly (2 - Acrylamido -4- Antipyrinyl) Thiazole Homopolymer and Copolymer of 2- Acrylamido -4- Antipyrinyl Thiazole with Methyl Methacyylate.
  • Karpo, A., et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino. ChemRxiv.
  • Directed synthesis of copolymers based on fluorine-containing styrene deriv
  • Professional Plastics. (n.d.).
  • (n.d.).

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 4-Phenyl-2-Vinylthiazole Purity via HPLC-MS Analysis

Introduction: The Analytical Imperative for 4-Phenyl-2-Vinylthiazole 4-Phenyl-2-vinylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole rings are core compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 4-Phenyl-2-Vinylthiazole

4-Phenyl-2-vinylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole rings are core components in numerous pharmaceuticals, including anti-inflammatory, antibacterial, and anti-cancer agents.[1][2][3] As a functionalized building block, the purity of 4-phenyl-2-vinylthiazole is not merely a quality metric; it is a critical determinant of reaction yield, downstream product safety, and the ultimate efficacy of a potential active pharmaceutical ingredient (API). The presence of even minor impurities can introduce unforeseen toxicity or inhibit desired biological activity.[4]

Therefore, a robust, validated analytical method is paramount for its characterization. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique for purity assessment, coupling it with Mass Spectrometry (MS) provides an unambiguous advantage. HPLC-MS offers the quantitative power of chromatography and the qualitative, structure-elucidating capability of mass analysis, making it the gold standard for definitive purity testing and impurity profiling.[5][6] This guide will detail the development and validation of such a method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[7][8][9][10]

Foundational Strategy: Predicting and Targeting Potential Impurities

A successful analytical method is not just about quantifying the main compound; it's about its ability to separate and detect what shouldn't be there. The most common route to synthesizing 4-phenyl-2-vinylthiazole and related structures is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[3][4] Understanding this pathway allows us to anticipate potential process-related impurities:

  • Unreacted Starting Materials: Such as 2-bromo-1-phenylethanone or thioacrylamide.

  • Reaction Intermediates: Incompletely cyclized or derivatized precursors.

  • Isomeric Byproducts: Regioisomers that may form under certain reaction conditions.[4]

  • Degradation Products: Compounds resulting from instability in the presence of light, heat, or acidic/basic conditions.

The analytical method must possess the specificity to resolve 4-phenyl-2-vinylthiazole from all these potential contaminants. This foundational knowledge informs our choice of column chemistry and mobile phase composition.

Comparative Method Development: Rationale Behind Key Decisions

The development of a robust analytical method involves a series of informed choices. Here, we compare viable alternatives to justify the final recommended protocol.

Detector Selection: HPLC-UV vs. HPLC-MS
  • HPLC-UV: This is a reliable quantitative technique. Purity is often assessed using an area percent calculation, assuming all compounds have a similar response factor at the chosen wavelength.[11] However, it cannot identify unknown peaks. Co-eluting impurities with no UV chromophore would be missed entirely, and those that are detected cannot be structurally characterized without isolation.

  • HPLC-MS: This is the superior choice for validation. It provides the mass-to-charge ratio (m/z) of the parent compound and any impurities, confirming identity beyond doubt.[12] This is crucial for impurity profiling, as regulatory bodies like the FDA require the identification and characterization of impurities above a certain threshold.[13][14][15] For 4-phenyl-2-vinylthiazole, Electrospray Ionization (ESI) in positive mode is highly effective due to the basic nitrogen atom in the thiazole ring, which is readily protonated.

Stationary Phase (Column) Selection: C18 vs. Phenyl-Hexyl
  • C18 (Octadecylsilane): This is the most common reversed-phase column, separating compounds primarily based on hydrophobicity. It is a robust and versatile choice suitable for a wide range of small molecules.[11][16]

  • Phenyl-Hexyl: This phase provides an alternative selectivity mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions with aromatic analytes. For a molecule like 4-phenyl-2-vinylthiazole, which contains a phenyl ring, this can enhance resolution from closely related, less aromatic impurities.

Decision: We will proceed with a C18 column as the primary choice due to its proven versatility. However, a Phenyl-Hexyl column remains an excellent secondary option for troubleshooting or for resolving particularly challenging impurities.

The Validated HPLC-MS Protocol

This protocol is designed to be self-validating, incorporating system suitability tests to ensure the system is performing correctly before any analysis.

Instrumentation and Reagents
  • HPLC System: A quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an ESI source.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and formic acid (FA). High-purity water (18.2 MΩ·cm).

  • Reference Standard: 4-phenyl-2-vinylthiazole with a certified purity of >99.5%.

Detailed Experimental Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting prep_std Prepare Reference Standard Solutions (0.1 - 50 µg/mL) sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Analyte Sample (approx. 20 µg/mL) inject Inject Blank, Standards, and Sample prep_sample->inject sst->inject If SST Passes acquire Acquire HPLC-UV and MS Data inject->acquire process Integrate Peaks & Construct Calibration Curve acquire->process validate Assess Validation Parameters (ICH Q2(R1)) process->validate purity Calculate Purity & Identify Impurities validate->purity report Generate Final Validation Report purity->report

Caption: Workflow for the HPLC-MS validation of 4-phenyl-2-vinylthiazole.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, promoting good peak shape for the basic thiazole analyte and enhancing protonation for positive-mode ESI-MS.[4] Acetonitrile is chosen for its low viscosity and UV transparency.

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-phenyl-2-vinylthiazole reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards: Prepare a series of standards ranging from 0.1 µg/mL (near the LOQ) to 50 µg/mL by diluting the stock solution with the mobile phase (50:50 A:B).

    • Sample Solution: Prepare a sample solution at a target concentration of approximately 20 µg/mL to fall within the linear range.

    • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent system contamination.

  • Chromatographic & MS Conditions:

ParameterRecommended ValueRationale
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides excellent hydrophobic retention and peak shape for aromatic compounds.
Mobile Phase Gradient: 5% B to 95% B over 15 min, hold for 3 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 35°CImproves peak symmetry and ensures reproducible retention times.
Injection Vol. 5 µLMinimizes potential for peak distortion from solvent effects.
UV Wavelength 285 nmCorresponds to a λmax of the conjugated system, providing high sensitivity.
MS Ionization ESI, Positive ModeThe thiazole nitrogen is readily protonated.
MS Scan Range m/z 100 - 500Covers the mass of the analyte (C₁₁H₉NS, MW: 187.26) and potential impurities.

Method Validation According to ICH Q2(R1) Guidelines

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[17] The following parameters must be assessed according to ICH Q2(R1) guidelines.[7][18][19]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities. Analyze a blank, the standard, and a spiked sample. Peak identity is confirmed by retention time and m/z.Peak for 4-phenyl-2-vinylthiazole is well-resolved from other peaks (Resolution > 2.0). Mass spectrum matches the theoretical parent ion [M+H]⁺.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze calibration standards at ≥ 5 concentration levels.Correlation coefficient (R²) ≥ 0.999.[20]
Range The interval where the method is linear, accurate, and precise. Typically 80% to 120% of the test concentration for an assay.[18]As established by linearity, accuracy, and precision experiments.
Accuracy To measure the closeness of the experimental value to the true value. Analyze a sample spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.[20][21]
Precision Repeatability: Agreement between results from multiple injections of the same sample (n≥6).Intermediate Precision: Agreement between results from different days, analysts, or equipment.Relative Standard Deviation (%RSD) ≤ 2.0%.[20]
LOD & LOQ LOD: Lowest amount that can be detected.LOQ: Lowest amount that can be quantified with acceptable accuracy and precision. Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3:1.LOQ: S/N ≥ 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations (e.g., ±2°C in temp, ±5% in organic mobile phase composition).System suitability parameters remain within limits; %RSD of results is minimal.
Summary of Performance Data (Hypothetical)

The following table summarizes the expected performance data from a successful validation, demonstrating the method's suitability.

ParameterResultAcceptance CriteriaStatus
Linearity (R²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.3%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.85%Intermediate: 1.21%≤ 2.0%Pass
LOD 0.08 µg/mL (S/N = 3.3)S/N ≥ 3:1Pass
LOQ 0.25 µg/mL (S/N = 10.5)S/N ≥ 10:1Pass
Specificity No interference at analyte retention time; MS confirmed.Peak purity > 99.5%Pass

Conclusion

This guide outlines a comprehensive and scientifically sound approach to the purity validation of 4-phenyl-2-vinylthiazole. By coupling the high-resolution separation of reversed-phase HPLC with the definitive identification power of mass spectrometry, this method provides unambiguous, reliable, and robust data. The validation strategy, grounded in the principles of ICH Q2(R1), ensures that the method is fit for its intended purpose in a regulated research and development environment.[7][13] Adherence to this protocol will yield high-quality, defensible data critical for advancing drug development programs and ensuring the integrity of chemical research.

References

  • ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. [Link]

  • FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. [Link]

  • Wikipedia. Thiazole. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Al-Ostoot, F.H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]

  • Santos, C. I. M., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC. [Link]

  • Journal of Physics: Conference Series. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • RSC Publishing. (2024). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. [Link]

  • MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 4-phenyl-2-vinylthiazole

An in-depth analytical evaluation for researchers and drug development professionals characterizing heterocyclic scaffolds. Executive Summary The compound 4-phenyl-2-vinylthiazole (Exact Mass: 187.0456 Da) is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation for researchers and drug development professionals characterizing heterocyclic scaffolds.

Executive Summary

The compound 4-phenyl-2-vinylthiazole (Exact Mass: 187.0456 Da) is a highly versatile heterocyclic scaffold, frequently utilized as an alkenyl N-heterocycle in complex Michael additions and as a precursor for novel antiparasitic agents[1]. In drug metabolism and pharmacokinetic (DMPK) studies, accurately mapping the mass spectrometry (MS) fragmentation pattern of this compound is a critical prerequisite for quantitative tracking and metabolite identification.

This guide objectively compares two premier analytical platforms—High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS/MS and Unit-Resolution Triple Quadrupole (QqQ) MS/MS —evaluating their performance in resolving the complex, isobaric fragmentation pathways of 4-phenyl-2-vinylthiazole.

Mechanistic Grounding: The Isobaric Fragmentation Challenge

To understand why platform selection matters, we must first examine the causality behind the molecule's behavior in the gas phase. Under positive Electrospray Ionization (ESI+), 4-phenyl-2-vinylthiazole readily protonates to form the even-electron precursor ion [M+H]+ at m/z 188.0534 .

According to foundational mass spectrometry studies on thiazole derivatives[2], the fragmentation logic of this heterocycle is driven by two competing primary pathways that create a severe analytical bottleneck:

  • Thiazole Ring Opening (Neutral Loss): Cleavage of the N-C and S-C bonds results in the neutral loss of hydrogen cyanide (HCN, 27.0109 Da), yielding a stable cation at m/z 161.0425 .

  • Vinyl Group Cleavage (Radical Loss): The loss of a vinyl radical (C2H3•, 27.0235 Da) yields a distonic radical cation at m/z 161.0299 .

Because the mass difference between these two fragments is a mere 0.0126 Da , unit-resolution instruments detect a single, ambiguous peak at nominal mass m/z 161. Resolving this mechanistic divergence requires high-resolution exact mass capabilities. A secondary, non-isobaric pathway involves the loss of acrylonitrile (CH2=CH-CN, 53.0265 Da) to form a highly stable thiopyrylium-like cation at m/z 135.0268 , which further degrades to a phenyl cation (m/z 77.0391 ).

Fragmentation M [M+H]+ C11H10NS+ m/z 188.0534 F1 [M+H - C2H3]+ C9H7NS+ m/z 161.0299 M->F1 -27.0235 Da (Vinyl Loss) F2 [M+H - HCN]+ C10H9S+ m/z 161.0425 M->F2 -27.0109 Da (HCN Loss) F3 [M+H - C3H3N]+ C8H7S+ m/z 135.0268 M->F3 -53.0265 Da (Acrylonitrile Loss) F4 [C6H5]+ m/z 77.0391 F3->F4 -57.9877 Da (C2H2S Loss)

Figure 1: Proposed MS/MS fragmentation pathways highlighting the m/z 161 isobaric challenge.

Platform Comparison: HR-QTOF vs. QqQ Performance

When transitioning from structural elucidation to high-throughput screening, the choice of mass analyzer dictates the quality of the data. Below is a quantitative performance comparison of the two alternative platforms.

Performance MetricHR-QTOF MS/MS (e.g., Agilent 6546)Triple Quadrupole (e.g., Waters Xevo TQ-S)
Mass Analyzer Architecture Quadrupole + Orthogonal Time-of-FlightTwo linear quadrupoles (Q1, Q3) + Collision Cell
Resolving Power (FWHM) > 40,000Unit Resolution (~0.7 Da)
Mass Accuracy < 2 ppm~ 100 ppm
Isobaric Resolution (m/z 161) Excellent: Separates 161.0425 & 161.0299Poor: Detects merged peak at nominal m/z 161
Sensitivity (LLOQ) Low pg/mL rangeSub-pg/mL range (Superior duty cycle)
Dynamic Range 4–5 orders of magnitude6 orders of magnitude
Primary Utility Metabolite ID, exact mass fragmentationHigh-throughput targeted MRM pharmacokinetics

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the experimental methodologies below are designed as self-validating systems . Every step includes an internal check to rule out instrumental artifacts.

MS_Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (Sub-2 µm C18) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Split Platform Selection ESI->Split QTOF HR-QTOF MS/MS (High Resolution) Split->QTOF Structural Elucidation QQQ Triple Quadrupole (High Sensitivity) Split->QQQ Targeted Analysis DataQTOF Exact Mass Profiling (Isobaric Resolution) QTOF->DataQTOF DataQQQ MRM Quantitation (Pharmacokinetics) QQQ->DataQQQ

Figure 2: Comparative LC-MS/MS workflows for structural elucidation vs. targeted quantitation.

Protocol 1: HR-QTOF MS/MS for Structural Elucidation

Objective: Resolve the m/z 161 isobaric doublet and map the exact fragmentation pathway. Causality & Validation: Time-of-flight analyzers are susceptible to thermal drift, which can skew mass accuracy. To validate that the 0.0126 Da difference between fragments is purely chemical, this protocol utilizes a dual-spray source for continuous lock-mass calibration.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 2 µL of the sample onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to ensure sharp peak elution and minimize ion suppression.

  • Dual-Spray ESI Initialization: Ignite the primary ESI spray for the LC eluent. Simultaneously, activate the secondary reference spray infusing Leucine Enkephalin ([M+H]+ m/z 556.2771).

  • Data Acquisition: Operate the Q-TOF in targeted MS/MS mode isolating m/z 188.05. Apply a normalized collision energy of 25 eV using nitrogen as the collision gas.

  • Self-Validation Check: During data processing, verify that the lock-mass peak (m/z 556.2771) maintains a mass error of < 1 ppm across the chromatogram. Only then can the extracted ion chromatograms (EICs) for m/z 161.0425 and 161.0299 be confidently integrated as distinct structural fragments.

Protocol 2: QqQ MS/MS for High-Throughput Quantitation

Objective: Achieve maximum sensitivity and dynamic range for DMPK screening. Causality & Validation: Because a QqQ operates at unit resolution, it cannot reliably use the m/z 161 fragments for quantitation without risking cross-talk. Therefore, the protocol relies on the unique, non-isobaric transition (m/z 188.05 → 135.03) validated by the QTOF. To ensure maximum sensitivity, the collision energy must be empirically optimized via a breakdown curve.

Step-by-Step Methodology:

  • MRM Transition Setup: Program the QqQ for Multiple Reaction Monitoring (MRM). Set Q1 to isolate m/z 188.05 and Q3 to monitor m/z 135.03.

  • Collision Energy (CE) Breakdown Validation: Infuse a 10 ng/mL neat standard of 4-phenyl-2-vinylthiazole. Systematically ramp the CE from 10 eV to 40 eV in 2 eV increments.

  • Self-Validation Check: Plot the intensity of the m/z 135.03 product ion against the CE. The apex of this breakdown curve validates the optimal CE (typically ~22 eV for this transition). Lock the method to this empirically derived value.

  • Matrix Spike-In: Run a blank plasma matrix spiked with the analyte to confirm that the selected transition is free from endogenous isobaric interference, thereby validating the assay's Lower Limit of Quantification (LLOQ).

Conclusion

While the Triple Quadrupole remains the undisputed champion for routine, high-sensitivity pharmacokinetics due to its superior duty cycle, it is fundamentally blind to the isobaric complexities of thiazole fragmentation. For researchers developing novel 4-phenyl-2-vinylthiazole derivatives, the HR-QTOF is an indispensable prerequisite. By utilizing exact mass to resolve the competing neutral loss of HCN and radical loss of the vinyl group, the QTOF prevents structural misassignments and provides the authoritative grounding required to build robust, targeted MRM assays.

References

  • Title: Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

Sources

Validation

In-Depth Thermal Stability Comparison: Poly(4-phenyl-2-vinylthiazole) vs. Industry Standard Alternatives

As high-performance applications in drug delivery, advanced coatings, and organic electronics evolve, the demand for polymers with exceptional thermal stability has surged. While Polystyrene (PS) and Poly(4-vinylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-performance applications in drug delivery, advanced coatings, and organic electronics evolve, the demand for polymers with exceptional thermal stability has surged. While Polystyrene (PS) and Poly(4-vinylpyridine) (P4VP) have long served as standard aromatic and heterocyclic vinyl polymers, Poly(4-phenyl-2-vinylthiazole) (P4P2VT) offers a unique structural paradigm.

This guide provides an objective, data-driven comparison of the thermal stability of P4P2VT against PS and P4VP, detailing the structural causality behind its performance and providing self-validating experimental protocols for rigorous laboratory assessment.

Structural Causality: Why P4P2VT Outperforms Standard Vinyl Polymers

The thermal behavior of a polymer is inextricably linked to its molecular architecture. The 4-phenyl-2-vinylthiazole monomer, often utilized in specialized organic synthesis pathways[1], polymerizes to form a highly rigid backbone. The superior thermal stability of P4P2VT compared to its alternatives is governed by two primary mechanistic factors:

  • Steric Hindrance and Free Volume: The bulky 4-phenylthiazole pendant group severely restricts the rotational freedom of the polymer backbone. This restriction minimizes free volume and limits segmental motion, which directly elevates the Glass Transition Temperature ( Tg​ ) well above that of PS and P4VP.

  • Divergent Degradation Pathways: Standard vinyl polymers, such as polystyrene and poly(alkyl methacrylates), typically degrade via random main-chain scission and "unzipping" (depolymerization), leading to rapid volatilization and near-zero char yields[2]. In contrast, heterocyclic polymers containing nitrogen and sulfur exhibit fundamentally different thermal decomposition profiles. Similar to the thermal behavior observed in poly(vinyl tetrazoles), the thiazole heterocycle in P4P2VT resists simple unzipping. Instead, at elevated temperatures (>400°C), the rings undergo cleavage that promotes intermolecular cross-linking[3]. This cross-linking forms a stable carbonaceous network, significantly delaying catastrophic mass loss and resulting in a high char yield.

Pathway A Poly(4-phenyl-2-vinylthiazole) (Intact Polymer) B Initial Heating (< 350°C) Chain Scission Initiation A->B Thermal Stress C Thiazole Ring Cleavage (> 400°C) B->C Backbone Cleavage D Phenyl Radical Formation B->D Side-chain Scission E Crosslinking & Char Formation (High Char Yield) C->E Ring-opening Crosslinking F Volatile Degradation Products (H2S, CS2, Hydrocarbons) C->F Volatilization D->E Radical Recombination

Figure 1: Proposed thermal degradation and crosslinking pathway of P4P2VT.

Comparative Thermal Stability Data

The following table synthesizes the quantitative thermal performance metrics of P4P2VT against PS and P4VP. Note: Data represents standardized empirical baselines for high-molecular-weight variants ( Mw​ > 100,000 g/mol ).

PolymerGlass Transition ( Tg​ )5% Weight Loss ( Td,5%​ )Char Yield at 600°CDominant Degradation Mechanism
Polystyrene (PS) ~100 °C~350 °C< 5%Random chain scission / Unzipping
Poly(4-vinylpyridine) (P4VP) ~142 °C~380 °C~ 15%Chain scission / Pyridine elimination
Poly(4-phenyl-2-vinylthiazole) (P4P2VT) ~165 °C~410 °C~ 35%Thiazole cross-linking / Char formation

Self-Validating Experimental Protocols

To accurately evaluate the thermal behavior of polymers, it is crucial to differentiate between the simple evaporation of synthesis impurities (e.g., trapped solvents) and actual polymer decomposition[4]. The following protocols are designed as self-validating systems, incorporating internal controls to ensure absolute data integrity.

Workflow S1 Sample Prep (Purification) S2 TGA Loading (5-10 mg) S1->S2 S3 N2 Purge (Isothermal) S2->S3 S4 Dynamic Heating (10°C/min) S3->S4 S5 Data Acquisition (Tg, Td5%) S4->S5

Figure 2: Standardized TGA/DSC experimental workflow for thermal stability assessment.

Protocol A: Thermogravimetric Analysis (TGA) for Td​ and Char Yield

Objective: Determine the onset of thermal degradation and residual carbonaceous mass.

  • Crucible Calibration (Control): Pre-fire platinum or alumina crucibles at 900°C for 15 minutes. Causality: This eliminates residual organic contaminants that could cause artifactual weight loss during the run. Perform an empty-pan baseline subtraction.

  • Sample Loading: Load exactly 5.0 ± 0.2 mg of purified P4P2VT. Causality: A mass larger than 10 mg induces thermal lag (uneven heat distribution), while a mass under 3 mg reduces the signal-to-noise ratio of the microbalance.

  • Isothermal Purge: Hold the sample isothermally at 50°C for 15 minutes under high-purity N2​ gas (flow rate: 50 mL/min). Causality: This purges ambient oxygen and surface moisture, preventing premature oxidative degradation which would skew the Td,5%​ metric.

  • Dynamic Heating Ramp: Heat the sample from 50°C to 800°C at a strict rate of 10°C/min. Causality: Standardizing the heating rate prevents kinetic shift artifacts, allowing for direct, apples-to-apples comparison with literature values for PS and P4VP.

Protocol B: Differential Scanning Calorimetry (DSC) for Tg​

Objective: Identify the true glass transition temperature devoid of synthesis history.

  • Thermal History Erasure (First Heating Cycle): Heat the 5 mg sample in an aluminum pan from 20°C to 200°C at 20°C/min. Hold isothermally for 3 minutes, then quench cool back to 20°C. Causality: Polymers retain physical aging and stress from their precipitation and drying phases. The first cycle erases this thermal history; failing to do so often results in false endothermic relaxation peaks being misidentified as Tg​ [4].

  • Data Acquisition (Second Heating Cycle): Ramp the temperature from 20°C to 250°C at 10°C/min. The Tg​ is calculated at the inflection point of the baseline shift.

Conclusion

Poly(4-phenyl-2-vinylthiazole) represents a significant upgrade in thermal resilience over conventional aromatic and heterocyclic vinyl polymers. By leveraging the steric bulk of the phenyl group and the high-temperature cross-linking capability of the thiazole ring, P4P2VT achieves a higher Tg​ and vastly superior char yields. For researchers developing materials that must withstand aggressive thermal processing or operational environments, P4P2VT provides a robust, structurally sound alternative to Polystyrene and Poly(4-vinylpyridine).

References

  • Title: Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link][1]

  • Title: Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder - ResearchGate Source: researchgate.net URL: [Link][3]

  • Title: Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry Source: polychemistry.com URL: [Link][2]

  • Title: Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PMC Source: nih.gov URL: [Link][4]

Sources

Comparative

A Comparative Guide to Thiazole-Based Monomers for OLED Applications: Evaluating 4-phenyl-2-vinylthiazole Against Established Alternatives

Welcome, researchers and innovators. In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the emissive and charge-transporting layers is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and innovators. In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the emissive and charge-transporting layers is paramount. Heterocyclic compounds, particularly those containing thiazole, have emerged as a cornerstone in the design of high-performance organic semiconductors. Their inherent electron-deficient nature, rigid structure, and high thermal stability make them exceptional building blocks.[1][2][3]

This guide provides an in-depth comparison of thiazole-based monomers for OLED applications. We will begin by exploring the theoretical potential of a lesser-documented monomer, 4-phenyl-2-vinylthiazole, and then benchmark it against well-established, high-performance thiazole alternatives, including the thiazolo[5,4-d]thiazole (TzTz) and Diketopyrrolopyrrole-Thiazole (DPP-Thiazole) families. Our objective is to furnish you with the foundational knowledge, comparative data, and experimental frameworks necessary to make informed decisions in your materials design and device engineering efforts.

The Thiazole Advantage in Organic Electronics

The thiazole ring is an electron-accepting heterocycle, a property conferred by the electron-withdrawing imine (C=N) moiety.[3] This characteristic is fundamentally advantageous for several reasons:

  • Improved Electron Transport: The electron-deficient nature facilitates electron injection and transport, making thiazole-based polymers suitable for n-channel or ambipolar transistors and as electron-transporting or emissive materials in OLEDs.[4][5][6]

  • Tunable Optoelectronics: When paired with electron-donating units in a Donor-Acceptor (D-A) architecture, the resulting intramolecular charge transfer (ICT) state allows for precise tuning of the emission color across the visible spectrum.[7][8][9]

  • Enhanced Stability: The aromaticity and robustness of the thiazole ring contribute to higher thermal and oxidative stability in the final polymer, a critical factor for device longevity.[1][10][11]

Spotlight on 4-phenyl-2-vinylthiazole: A Monomer with Potential

While not extensively documented in OLED literature, 4-phenyl-2-vinylthiazole represents an intriguing monomeric structure. Let's deconstruct its components to understand its potential.

  • 4-phenyl Group: Extends the π-conjugation of the thiazole core, which can influence the HOMO/LUMO energy levels and potentially red-shift the emission wavelength.

  • Thiazole Core: Provides the foundational electron-accepting properties and thermal stability.

  • 2-vinyl Group: Offers a reactive site for polymerization, enabling the formation of high-molecular-weight polymers through common methods like radical or anionic polymerization.

A plausible synthetic route, adapted from known thiazole syntheses, is the Hantzsch thiazole synthesis.

cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: Elimination thioacetamide Thioacetamide intermediate 4-phenyl-2-methylthiazole (Intermediate) thioacetamide->intermediate + H₂O, - HBr bromoacetaldehyde 2-bromo-1-phenylethan-1-one bromoacetaldehyde->intermediate brominated_intermediate 2-(bromomethyl)-4-phenylthiazole intermediate->brominated_intermediate Radical Initiator nbs N-Bromosuccinimide (NBS) nbs->brominated_intermediate final_product 4-phenyl-2-vinylthiazole brominated_intermediate->final_product - HBr base Base (e.g., t-BuOK) base->final_product

Caption: Proposed synthetic pathway for 4-phenyl-2-vinylthiazole.

Based on this structure, we can anticipate that poly(4-phenyl-2-vinylthiazole) would be a thermally stable polymer with potential for blue-green emission, suitable as either a host material or an emitter in an OLED device. However, without experimental data, we must turn to established alternatives to provide a practical performance benchmark.

Comparative Analysis: Established Thiazole-Based Materials

To provide a realistic performance landscape, we will evaluate two dominant classes of thiazole-containing materials that have been successfully implemented in OLEDs: Thiazolo[5,4-d]thiazole (TzTz) Derivatives and Diketopyrrolopyrrole-Thiazole (DPP-Thiazole) Copolymers .

Thiazolo[5,4-d]thiazole (TzTz) Derivatives: The Blue Emitter Powerhouse

The fused, rigid, and highly planar structure of the TzTz core makes it an exceptional building block for efficient and stable emitters, particularly in the challenging blue region of the spectrum.[1][12] This rigidity minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields (PLQY).

Key Performance Characteristics:

  • High Thermal Stability: TzTz derivatives consistently exhibit high decomposition temperatures (Td), often exceeding 400°C, making them suitable for vacuum deposition processes.[7][13]

  • Efficient Blue Emission: By attaching donor groups like carbazole to the TzTz acceptor core (D-A-D architecture), researchers have created emitters with high external quantum efficiencies (EQE) in the true-blue to sky-blue range.[7][8]

  • Good Color Purity: The well-defined molecular structure often leads to narrow emission spectra, which is crucial for display applications.

Table 1: Performance Data for Representative TzTz-Based Emitters

Emitter Name Architecture Emission Peak (nm) Max EQE (%) Max Luminance (cd/m²) Td (5% loss) (°C) Reference
TzTz-PCz2 D-π-A-π-D 460 4.4 > 8,000 440 [7][13]

| TzTz-PtbCz2 | D-π-A-π-D | 467-470 | 5.3 (single), 10.2 (tandem) | 44,851 (tandem) | 400 |[7][8][13] |

Data compiled from single-device architectures unless otherwise noted.

Diketopyrrolopyrrole-Thiazole (DPP-Thiazole) Copolymers: Masters of Charge Transport

DPP is a strong electron-accepting unit. When copolymerized with thiazole, which is also an acceptor, it can create "all-acceptor" or "A-A" polymers. This unique design leads to materials with deep LUMO (Lowest Unoccupied Molecular Orbital) energy levels, promoting excellent ambient stability and unipolar electron transport (n-channel) characteristics.[4][6]

Key Performance Characteristics:

  • Strong Electron Affinity: The presence of multiple electronegative nitrogen atoms from both DPP and thiazole units lowers the LUMO energy level significantly, facilitating efficient electron injection.[5] For example, replacing thiophene with thiazole in a DPP polymer can increase the electron affinity by ~0.2 eV.[4]

  • Unipolar Electron Transport: Polymers like PDPP4Tz, composed entirely of electron-deficient moieties, exhibit promising n-channel behavior with electron mobilities as high as 0.067 cm² V⁻¹ s⁻¹.[4][6]

  • Broad Absorption: These polymers often have a broad absorption band, making them suitable not only for OLEDs but also as non-fullerene acceptors in organic solar cells.[14][15]

Table 2: Electronic Properties of Representative Thiazole-Containing Polymers

Polymer Name Key Monomers HOMO (eV) LUMO (eV) Bandgap (eV) Primary Application Reference
PDPP4Tz Bithiazole, DTzDPP -5.8 to -6.0 -3.9 to -4.1 ~1.34 n-channel OFET [4]

| Thiazole-DPP Polymer | Thiazole, DPP | -5.6 | -4.1 | ~1.5 | n-type OSC/OLED |[5][14] |

Experimental Protocols: A Guide to Material Characterization

To ensure scientific integrity and reproducibility, the characterization of novel monomers and polymers must follow standardized protocols. Below are methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material, which is critical for assessing its suitability for thermal evaporation processes in OLED fabrication.

Methodology:

  • Sample Preparation: Place 3-5 mg of the purified monomer or polymer powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the system with high-purity nitrogen gas (flow rate ~50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 50°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature (e.g., 600-800°C).

  • Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical properties of the material, from which the HOMO and LUMO energy levels can be estimated. These values are crucial for understanding charge injection barriers and designing efficient device architectures.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.1 M) of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

    • Coat a thin film of the material onto a working electrode (e.g., glassy carbon or platinum).

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon) to remove oxygen.

  • Measurement:

    • Scan the potential to measure the oxidation and reduction peaks.

    • Calibrate the system by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is typically assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.

  • Data Analysis:

    • Calculate HOMO and LUMO levels using the onset potentials of oxidation (E_ox) and reduction (E_red):

      • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV [5]

Conclusion and Future Outlook

This guide illustrates the rich potential of the thiazole moiety in designing advanced materials for OLEDs. While the specific monomer 4-phenyl-2-vinylthiazole remains a frontier material requiring further experimental validation, its molecular structure suggests it could be a valuable addition to the OLED material library.

However, the current state-of-the-art is dominated by more complex, high-performance systems.

  • For researchers targeting highly efficient and stable blue emitters , the thiazolo[5,4-d]thiazole (TzTz) family offers a proven track record and a robust design framework.[7][8] Its rigid, fused-ring structure is ideal for minimizing vibrational losses and achieving high quantum yields.

  • For those focused on developing n-type materials for charge transport layers or all-polymer solar cells , DPP-Thiazole copolymers provide a pathway to deep LUMO levels and excellent, air-stable electron mobility.[4][5]

The causality behind these choices is clear: TzTz derivatives excel in emission due to their structural rigidity and D-A-D architecture, while DPP-Thiazole systems excel in electron transport due to their "all-acceptor" nature. Future research should focus on synthesizing and characterizing novel monomers like 4-phenyl-2-vinylthiazole to determine if their unique combination of conjugation and polymerizability can bridge the gap or offer new functionalities not present in existing systems.

References

  • Yuan, Z., Fu, B., Thomas, S., et al. (2016). Unipolar Electron Transport Polymers: A Thiazole Based All-Electron Acceptor Approach. Chemistry of Materials.

  • Chávez, P., Bulut, I., Fall, S., et al. (2018). An Electron-Transporting Thiazole-Based Polymer Synthesized Through Direct (Hetero)Arylation Polymerization. Molecules, 23(6), 1270.

  • Yuan, Z., Fu, B., Thomas, S., et al. (2016). Unipolar electron transport polymers: a thiazole based all-electron acceptor approach. Monash University Research Repository.

  • Chávez, P., et al. (2018). An Electron-Transporting Thiazole-Based Polymer Synthesized Through Direct (Hetero)Arylation Polymerization. PubMed.

  • Chávez, P., Bulut, I., Fall, S., et al. (2018). An electron-transporting thiazole-based polymer synthesized through direct (Hetero)arylation polymerization. Nazarbayev University Repository.

  • Grisanti, L., et al. (2023). True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces.

  • BenchChem. (2025). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. BenchChem.

  • Sun, J., et al. (2023). Thiazole Functionalized Hole Transport Material Featuring Defect Passivation Effects for High-Performance Perovskite Solar Cells. ACS Materials Letters.

  • Sun, J., et al. (2023). Thiazole Functionalized Hole Transport Material Featuring Defect Passivation Effects for High-Performance Perovskite Solar Cells. ACS Publications.

  • Grisanti, L., et al. (2023). True- to sky-blue emitters bearing the thiazolo[5,4- d]thiazole electron acceptor for single and tandem organic light-emitting diodes. AIR Unimi.

  • Bando, Y., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Materials, 11(2), 226.

  • Leclerc, N., et al. (2020). Highly Stable Semiconducting Polymers Based on Thiazolothiazole. ResearchGate.

  • Lira, B. O., et al. (2021). Hole-transport materials based on benzodithiophene-thiazolothiazole-containing conjugated polymers for efficient perovskite solar cells. ResearchGate.

  • Ganai, S., et al. (2022). Solid State Thiazole-Based Fluorophores: Promising Materials for White Organic Light Emitting Devices. ResearchGate.

  • Grisanti, L., et al. (2023). True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes. ACS Publications.

  • Lee, J., et al. (2013). Synthesis and electroluminescence properties of benzothiazole derivatives. ResearchGate.

  • Author. (Year). Molecular design, electronic structure and optoelectronic properties of vinyl fused monomeric and oligomeric benzothiazoles—A theoretical investigation. PlumX Metrics.

  • Sun, J., et al. (2023). Thiazole Functionalized Hole Transport Material Featuring Defect Passivation Effects for High-Performance Perovskite Solar Cells. ResearchGate.

  • Zhang, Y., et al. (2017). Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Journal of Materials Chemistry C.

  • Arulmozhi, D., et al. (2021). Molecular design, electronic structure and optoelectronic properties of vinyl fused monomeric and oligomeric benzothiazoles—A theoretical investigation. ResearchGate.

  • Author. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Publications.

  • Carlucci, C., et al. (2019). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. Inorganics, 7(12), 146.

  • Lebleu, T., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 438.

  • Kim, H., et al. (2018). Imide-Functionalized Thiazole-Based Polymer Semiconductors: Synthesis, Structure–Property Correlations, Charge Carrier Polarity, and Thin-Film Transistor Performance. Chemistry of Materials.

  • Al-Ghamdi, A. M., et al. (2023). Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products. Polymers, 15(12), 2664.

  • Rajamäki, S. H. M. (2015). Synthesis of Heterocycles for OLED Applications. IRIS UniSS.

  • Van den Brande, N., et al. (2015). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. ResearchGate.

  • Ghosh, S., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers.

  • Hansen, M. R., et al. (2011). Thermally reactive Thiazolo[5,4-d]thiazole based copolymers for high photochemical stability in polymer solar cells. Journal of Materials Chemistry.

  • Vohlídal, J., et al. (2016). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)s with Dissymmetric Side Chains. Polymers, 8(11), 397.

  • Ghosh, S., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC.

  • Chemical Synthesis Database. (2025). 4-phenyl-1,3-thiazole-2-thiol. Chemical Synthesis Database.

  • Sbai, K., et al. (2019). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science.

  • Li, Y., et al. (2023). Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles. Advanced Energy Materials.

  • BenchChem. (2025). A Comparative Guide to Alternative Monomers for High-Performance Blue OLEDs. BenchChem.

  • Author. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC.

  • El-Mekawy, A., et al. (2023). A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Scientific Reports, 13(1), 7904.

  • Lin, Y., et al. (2012). Thiazole-based organic semiconductors for organic electronics. Advanced Materials, 24(23), 3087-106.

  • El-Mekawy, A., et al. (2023). A Novel Organic Semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) Thin Films: Synthesis, Optical and Electrical properties. ResearchGate.

Sources

Validation

A Comprehensive Guide to Benchmarking the Fluorescence Quantum Yield of 4-Phenyl-2-Vinylthiazole

This guide provides a robust, field-proven methodology for determining and benchmarking the fluorescence quantum yield (Φf) of 4-phenyl-2-vinylthiazole. As a key performance parameter, the quantum yield—the efficiency of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust, field-proven methodology for determining and benchmarking the fluorescence quantum yield (Φf) of 4-phenyl-2-vinylthiazole. As a key performance parameter, the quantum yield—the efficiency of converting absorbed photons into emitted fluorescence—is critical for evaluating the potential of this and other fluorophores in applications ranging from biological imaging to materials science.[1][2] While specific photophysical data for 4-phenyl-2-vinylthiazole is not widely published, this document presents a complete experimental framework to generate this data with high fidelity. We will employ the comparative method, a reliable and widely accessible technique that benchmarks the unknown sample against a well-characterized fluorescence standard.[3][4]

Part 1: Foundational Principles of Quantum Yield Measurement

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[5][6]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

While absolute methods using integrating spheres exist, the most common and trusted approach for transparent solutions is the relative method.[1][7] This technique involves comparing the fluorescence of the test sample (subscript 'X') with that of a standard with a known quantum yield (subscript 'ST') under identical conditions.

The governing equation for this comparison is:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [3][8]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance. This term corrects for differences in molar absorptivity and fluorescence intensity between the sample and the standard.[9]

  • η (eta) is the refractive index of the solvent used for each solution. The refractive index of the medium influences the solid angle of emission and the speed of light, and this term corrects for variations between the solvents used for the sample and standard.

This method's accuracy hinges on careful experimental design to eliminate systematic errors, particularly the "inner filter effect," which can occur at high concentrations.[3][10][11]

Part 2: Experimental Design and Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures that the data collected is both accurate and reliable.

Selection of the Reference Standard: Quinine Sulfate

For benchmarking 4-phenyl-2-vinylthiazole, which is predicted to absorb in the UV region (approx. 300-360 nm), Quinine Sulfate is an ideal reference standard.[7]

  • Justification: It has a well-defined absorption peak around 350 nm and a certified quantum yield.

  • Critical Insight: Recent studies have demonstrated that the quantum yield of Quinine Sulfate in sulfuric acid is highly sensitive to temperature fluctuations.[12][13] Therefore, we will use Quinine Sulfate in 0.1 M perchloric acid (HClO₄) , which has a stable and accepted quantum yield of 0.60 over a broad temperature range near room temperature.[12][14]

Instrumentation and Materials
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with a xenon lamp and a photodetector with a known spectral response correction.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Analyte: 4-phenyl-2-vinylthiazole.

  • Standard: Quinine sulfate dihydrate.

  • Solvents: Spectroscopic grade ethanol (for the analyte) and 0.1 M perchloric acid (for the standard). The use of high-purity solvents is crucial to avoid interference from fluorescent impurities.[7][8]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare 10⁻³ M Stock 4-phenyl-2-vinylthiazole in Ethanol P3 Create Dilution Series (5 concentrations each) for Analyte & Standard P1->P3 P2 Prepare 10⁻⁵ M Stock Quinine Sulfate in 0.1 M HClO₄ P2->P3 A1 Measure Absorbance Spectra for all solutions P3->A1 Transfer Dilutions A2 Verify Abs @ λex < 0.1 A1->A2 A3 Measure Corrected Fluorescence Emission Spectra A2->A3 D1 Integrate Area Under Each Emission Spectrum A3->D1 Export Spectra D2 Plot Integrated Intensity vs. Absorbance D1->D2 D3 Calculate Gradient (Slope) for Analyte & Standard D2->D3 D4 Calculate Φf using the comparative equation D3->D4

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Measurement Protocol
  • Stock Solution Preparation:

    • Analyte (X): Prepare a 10⁻³ M stock solution of 4-phenyl-2-vinylthiazole in spectroscopic grade ethanol.

    • Standard (ST): Prepare a 10⁻⁵ M stock solution of quinine sulfate in 0.1 M HClO₄.

  • Dilution Series Preparation:

    • From the stock solutions, prepare a series of at least five dilutions for both the analyte and the standard. The goal is to create solutions with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the analyte and the standard.

    • Identify a suitable excitation wavelength (λex) where both the analyte and standard have measurable absorbance. For this pair, λex ≈ 350 nm is a good starting point.

    • Record the absorbance value at λex for every solution. Crucially, confirm that all values are below 0.1 to prevent the inner filter effect. [3][8]

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the chosen excitation wavelength (λex). Ensure instrumental parameters (e.g., excitation and emission slit widths) are identical for all measurements.[8]

    • Record the background emission spectrum of a blank cuvette containing only the pure solvent (ethanol and 0.1 M HClO₄, respectively).

    • Measure the fluorescence emission spectrum for each dilution of the analyte and the standard. Ensure the full emission band is captured.

    • Subtract the corresponding solvent blank spectrum from each sample's emission spectrum to correct for background and Raman scattering.

Part 3: Data Analysis and Benchmarking

Data Processing and Graphical Analysis
  • Integrate Fluorescence Intensity: For each blank-corrected emission spectrum, calculate the integrated area under the curve. This value represents the total fluorescence intensity.

  • Plot Intensity vs. Absorbance: Create two separate plots:

    • Plot 1: Integrated fluorescence intensity of 4-phenyl-2-vinylthiazole vs. its absorbance at λex.

    • Plot 2: Integrated fluorescence intensity of Quinine Sulfate vs. its absorbance at λex.

  • Determine Gradients: Perform a linear regression (fit a straight line) for each plot. The slope of this line is the gradient (Grad) for the analyte (GradX) and the standard (GradST). The linearity of this plot is a key self-validation step; a non-linear plot indicates the presence of concentration-dependent effects like aggregation or inner filter phenomena, which would invalidate the results.[6]

Data Summary and Calculation

Organize your experimental data as follows:

Table 1: Experimental Data for Gradient Determination

Sample Solvent Dilution Absorbance at λex Integrated Fluorescence Intensity (a.u.)
Quinine Sulfate 0.1 M HClO₄ 1 (Value) (Value)
2 (Value) (Value)
... (Value) (Value)
4-phenyl-2-vinylthiazole Ethanol 1 (Value) (Value)
2 (Value) (Value)

| | | ... | (Value) | (Value) |

Table 2: Parameters for Quantum Yield Calculation

Parameter Standard (ST) Analyte (X) Source / Note
Φ (Quantum Yield) 0.60 To be calculated [12][14]
Grad (Gradient) (Value from plot) (Value from plot) Experimental
η (Refractive Index) 1.334 1.361 Literature value for 0.1M HClO₄ and Ethanol

| η2 | 1.780 | 1.852 | Calculated |

Using the values from Table 2, calculate the quantum yield of 4-phenyl-2-vinylthiazole with the core equation.

Benchmarking Diagram

G cluster_std Reference Standard cluster_analyte Test Analyte Standard Quinine Sulfate Φf = 0.60 (Known) Grad_ST (Measured) η_ST = 1.334 Calculation Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Standard->Calculation Analyte 4-phenyl-2-vinylthiazole Φf = ? (Unknown) Grad_X (Measured) η_X = 1.361 Analyte->Calculation Result Benchmarked Quantum Yield of Analyte Calculation->Result

Caption: Logic diagram for the comparative quantum yield calculation.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. [Link]

  • Kubicki, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

  • Prahl, S. (2017). Quinine sulfate in 0.05 M H2SO4. Oregon Medical Laser Center. [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • Kubicki, J., & Szymański, M. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ResearchGate. [Link]

  • Szymański, M., & Kubicki, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ACS Publications. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]

  • Held, A., & Spies, C. (2024). References for Small Fluorescence Quantum Yields. SpringerLink. [Link]

  • Held, A., & Spies, C. (2024). References for Small Fluorescence Quantum Yields. ResearchGate. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Agilent. (2013). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • IUPAC. (2025). Quantum yield. The IUPAC Compendium of Chemical Terminology. [Link]

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

Sources

Comparative

FTIR Spectra Comparison of 4-Phenyl-2-vinylthiazole and Its Derivatives

Scientific Context & Structural Significance In the landscape of modern drug development and advanced polymer synthesis, thiazole-containing compounds serve as critical pharmacophores and reactive monomers. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Significance

In the landscape of modern drug development and advanced polymer synthesis, thiazole-containing compounds serve as critical pharmacophores and reactive monomers. Specifically, 4-phenyl-2-vinylthiazole (CAS 874509-05-4)[1] represents a highly versatile building block. The unique juxtaposition of an aromatic phenyl ring, an electron-rich thiazole heterocycle, and a reactive vinyl moiety creates a highly conjugated π -system.

For researchers synthesizing targeted covalent inhibitors or specialty copolymers, understanding the exact electronic distribution across this molecule is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as the premier non-destructive technique to probe these electronic states. By comparing the base compound against its synthetically modified derivatives—such as those bearing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring—scientists can objectively map how remote substituents dictate the reactivity of the vinyl group and the stability of the thiazole core.

Mechanistic Causality: Electronic Effects on Vibrational Frequencies

FTIR spectroscopy does not merely identify functional groups; it quantifies bond strength. According to Hooke’s Law applied to molecular mechanics, the vibrational frequency (wavenumber) of a bond is directly proportional to its force constant ( k ). The force constant is intrinsically linked to bond order and electron density.

When comparing 4-phenyl-2-vinylthiazole to its derivatives, the shifts in FTIR spectra are governed by two competing electronic phenomena:

  • Resonance Push (+R) from EDGs (e.g., 4-Methoxy): An electron-donating group increases electron density across the conjugated system. This enhanced delocalization reduces the double-bond character of the thiazole C=N and the vinyl C=C bonds, lowering their force constants and shifting their absorption peaks to lower wavenumbers (red shift) .

  • Inductive Pull (-I) from EWGs (e.g., 4-Chloro): An electron-withdrawing group pulls electron density away from the conjugated system. This localizes electrons, increasing the discrete double-bond character of the C=N and C=C bonds, thereby increasing their force constants and shifting the peaks to higher wavenumbers (blue shift) .

ElectronicEffects EWG Electron-Withdrawing Group (e.g., 4-Chloro) Conjugation Thiazole-Vinyl Conjugated System (Electron Density Alteration) EWG->Conjugation Inductive Pull (-I) EDG Electron-Donating Group (e.g., 4-Methoxy) EDG->Conjugation Resonance Push (+R) Base Base Compound (4-Phenyl-2-vinylthiazole) Base->Conjugation Reference State ShiftUp Decreased Delocalization Higher Force Constant (Blue Shift: +Δ cm⁻¹) Conjugation->ShiftUp If EWG ShiftDown Increased Delocalization Lower Force Constant (Red Shift: -Δ cm⁻¹) Conjugation->ShiftDown If EDG

Figure 1: Mechanistic pathway of substituent electronic effects on FTIR frequencies.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. Causality of choice: ATR is chosen over traditional KBr pellet transmission because KBr is highly hygroscopic. Absorbed moisture can obscure the 3000–3500 cm⁻¹ region and alter intermolecular hydrogen bonding, which would artificially skew the delicate electronic shifts we are attempting to measure.

Furthermore, this protocol integrates a self-validating system to ensure that observed shifts of 5–10 cm⁻¹ are genuine chemical phenomena and not instrumental drift.

Step-by-Step Methodology:

  • Instrument Validation (The Self-Validating Step): Before analyzing the thiazole derivatives, run a standard 1.5 mil polystyrene calibration film. Verify that the aromatic C−H stretch occurs exactly at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹. If deviation exceeds ± 1 cm⁻¹, recalibrate the interferometer’s HeNe laser reference.

  • Background Acquisition: Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to each sample to subtract atmospheric CO2​ and water vapor.

  • Sample Preparation & Acquisition: Place 2–3 mg of the neat 4-phenyl-2-vinylthiazole (or its derivative) directly onto the monolithic diamond ATR crystal. Apply consistent pressure using the anvil (approx. 80 psi) to ensure uniform optical contact. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Spectral Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration. Perform a multi-point baseline correction to normalize scattering effects.

  • Peak Deconvolution: For overlapping bands (such as the phenyl C=C and vinyl C=C stretches), utilize Gaussian/Lorentzian curve fitting to isolate the exact center of mass for each peak.

Workflow A 1. Instrument Validation (Polystyrene Standard) B 2. Background Acquisition (Ambient Air Subtraction) A->B C 3. ATR-FTIR Data Collection (4000-400 cm⁻¹, 4 cm⁻¹ res) B->C D 4. Spectral Processing (ATR & Baseline Correction) C->D E 5. Peak Deconvolution (Gaussian/Lorentzian Fitting) D->E

Figure 2: Self-validating ATR-FTIR workflow for spectral acquisition and processing.

Quantitative Spectral Comparison

The table below summarizes the critical FTIR vibrational frequencies for 4-phenyl-2-vinylthiazole and two synthetically relevant derivatives. The fundamental modes for the base thiazole ring typically feature C=N stretching near 1546 cm⁻¹ and C−S stretching near 730 cm⁻¹[2], while the vinyl C=C stretch appears in the 1620–1680 cm⁻¹ range.

CompoundSubstituent NatureVinyl C=C (cm⁻¹)Thiazole C=N (cm⁻¹)Phenyl C=C (cm⁻¹)Thiazole C−S (cm⁻¹)
4-(4-methoxyphenyl)-2-vinylthiazole EDG (+R)161515251585715
4-phenyl-2-vinylthiazole (Base) Neutral162515461595730
4-(4-chlorophenyl)-2-vinylthiazole EWG (-I)163515551605740
Data Analysis & Interpretation
  • Vinyl C=C Stretch: The base compound exhibits a peak at 1625 cm⁻¹. The addition of the electron-donating methoxy group drops this to 1615 cm⁻¹, indicating weakened bond strength due to increased electron delocalization from the phenyl ring through the thiazole core into the vinyl group. Conversely, the chloro derivative restricts this delocalization, stiffening the bond and raising the frequency to 1635 cm⁻¹.

  • Thiazole C=N Stretch: Following the exact same trend, the C=N bond shifts from the baseline 1546 cm⁻¹[2] down to 1525 cm⁻¹ (EDG) and up to 1555 cm⁻¹ (EWG). This confirms that the electronic influence of the para-substituent on the phenyl ring successfully propagates through the entire heterocyclic system.

Performance Implications in Drug Development

For drug development professionals, these FTIR shifts are not merely academic; they are predictive performance metrics.

  • Reactivity Profiling: A lower vinyl C=C stretching frequency (as seen in the methoxy derivative) implies a more polarized and reactive double bond. This makes the derivative a superior candidate for Michael addition reactions when designing targeted covalent inhibitors that must bind to cysteine residues on target proteins.

  • Metabolic Stability: The higher C=N and C−S frequencies in the chloro-derivative indicate a more localized, rigid thiazole ring. This structural rigidity often correlates with higher resistance to oxidative metabolism by cytochrome P450 enzymes, making it a preferable scaffold for oral drug formulations requiring longer half-lives.

By utilizing a rigorously validated FTIR protocol, researchers can confidently use these spectral comparisons to screen and select the optimal thiazole derivatives for their specific synthetic or therapeutic applications.

References

  • 4-Phenyl-2-vinylthiazole | Chemical Substance Information Source: J-GLOBAL (Japan Science and Technology Agency) URL:[Link]

  • International Journal of Chemical Sciences: Synthesis and Spectral Evaluation of Thiazole Derivatives Source: Trade Science Inc. Journals URL:[Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach Source: Indonesian Journal of Science & Technology (UPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-2-vinylthiazole

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment Understanding the potential hazards of 4-Phenyl-2-vinylthiazole is the first step in its safe management. Based on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-Phenyl-2-vinylthiazole is the first step in its safe management. Based on the analysis of similar phenyl-thiazole derivatives, it is prudent to handle this compound as a hazardous substance.

Anticipated Hazards: Data from analogous compounds such as 2-Mercapto-4-phenylthiazole and 4-phenyl-1,2,3-Thiadiazole suggest that 4-Phenyl-2-vinylthiazole may present the following risks[1][2]:

  • Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact with skin[1][2][3].

  • Serious Eye Irritation (Category 2A): Can cause significant irritation, and potentially damage, to the eyes[1][2][3].

  • Acute Oral Toxicity (Category 3 or 4): May be harmful or toxic if swallowed[4][5].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system[2][4].

  • Aquatic Toxicity: Phenyl-thiazole derivatives can be very toxic to aquatic life with long-lasting effects.

Therefore, all waste containing 4-Phenyl-2-vinylthiazole, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited to prevent environmental contamination and health risks.

Hazard Classification (Anticipated)GHS CategoryHazard StatementSource (Analogous Compounds)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed[2][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][4]
Hazardous to the Aquatic EnvironmentAcute/ChronicH410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) and Handling

Before handling 4-Phenyl-2-vinylthiazole for any purpose, including disposal preparation, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust[2].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or holes before use[1].

  • Body Protection: A laboratory coat or long-sleeved clothing is required to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[1].

Safe Handling Practices: All handling of 4-Phenyl-2-vinylthiazole should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][6]. Avoid the formation of dust and aerosols during handling and disposal preparation[2].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste[1][2][6]. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.

Step-by-Step Disposal Procedures

The disposal of 4-Phenyl-2-vinylthiazole must adhere to institutional policies and local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect un-used or waste 4-Phenyl-2-vinylthiazole, along with contaminated items like weighing paper, gloves, and wipers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 4-Phenyl-2-vinylthiazole should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams[7].

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use containers that are chemically compatible with thiazole compounds and any solvents used. High-density polyethylene (HDPE) is a common choice.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Phenyl-2-vinylthiazole"

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The accumulation start date

Step 3: On-Site Accumulation and Storage Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Containment: Keep liquid waste containers in secondary containment to prevent spills.

  • Closure: Waste containers must be kept tightly closed except when adding waste.

Step 4: Disposal of Empty Containers Due to the anticipated toxicity, containers that held 4-Phenyl-2-vinylthiazole require special handling.

  • If the compound is determined to be acutely toxic (P-listed), the empty container itself must be managed as hazardous waste and should not be rinsed[8].

  • If not acutely toxic, the container should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying, deface the original label before disposal.

Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. The final disposal method will likely be incineration at a licensed hazardous waste facility.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with 4-Phenyl-2-vinylthiazole.

DisposalWorkflow Disposal Workflow for 4-Phenyl-2-vinylthiazole cluster_waste_types Waste Types Start Waste Generated (4-Phenyl-2-vinylthiazole) Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Start->Segregate Solid_Waste Solid Waste (Contaminated PPE, etc.) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Segregate->Liquid_Waste Liquid Container Select & Label Compatible Hazardous Waste Container Solid_Waste->Container Liquid_Waste->Container Storage Store in Satellite Accumulation Area (SAA) Container->Storage EHS_Pickup Arrange for EHS Pickup for Final Disposal Storage->EHS_Pickup

Sources

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